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  • Product: 3-Methylhex-2-en-1-ol
  • CAS: 70771-72-1

Core Science & Biosynthesis

Foundational

3-Methylhex-2-en-1-ol (CAS 30801-96-8): Technical Profile & Synthesis Guide

Executive Summary 3-Methylhex-2-en-1-ol (CAS 30801-96-8) is an acyclic, unsaturated allylic alcohol characterized by a fresh, green, and fruity olfactory profile. While often confused in literature with its cyclic analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylhex-2-en-1-ol (CAS 30801-96-8) is an acyclic, unsaturated allylic alcohol characterized by a fresh, green, and fruity olfactory profile. While often confused in literature with its cyclic analog (3-methyl-2-cyclohexen-1-ol, a beetle pheromone), the acyclic (E)-isomer serves a distinct role as a high-value intermediate in the total synthesis of complex marine macrolides (e.g., Amphidinolides) and as a functional fragrance ingredient.

This guide provides a definitive technical analysis of the (E)-isomer, detailing its physicochemical properties, stereoselective synthesis, and analytical characterization.

Physicochemical Profile

The following data represents the standard property baseline for the (E)-isomer. Researchers should note that commercial samples often contain trace amounts of the (Z)-isomer unless stereospecific synthesis (e.g., Horner-Wadsworth-Emmons) is employed.

PropertyValueNotes
IUPAC Name (2E)-3-Methylhex-2-en-1-olStereochemistry is critical for bioactivity.
CAS Number 30801-96-8Specific to the (E)-isomer.[1][2]
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Green, fruity, slightly oilyReminiscent of unripe fruit skins.
Boiling Point 178°C @ 760 mmHgExtrapolated from standard pressure.[2]
Density 0.845 g/cm³ @ 25°C
Refractive Index 1.444 (

)
Flash Point 71.2°CCombustible (Class IIIA).[2]
Solubility Soluble in alcohols, ethers, CHCl₃Immiscible in water.

Synthetic Pathways & Methodology

Strategic Considerations

The primary challenge in synthesizing 3-methylhex-2-en-1-ol is controlling the olefin geometry. A simple Grignard addition to a ketone followed by dehydration typically yields a mixture of E and Z isomers. To achieve the pure (E)-isomer required for precise pharmaceutical applications, a Horner-Wadsworth-Emmons (HWE) strategy is preferred.

Recommended Protocol: HWE Olefination & Reduction

This two-step workflow ensures high stereoselectivity for the (E)-ester, which is then reduced to the target alcohol.

Step 1: Stereoselective Olefination

  • Reagents: 2-Pentanone, Triethyl phosphonoacetate, Sodium hydride (NaH).

  • Mechanism: The phosphonate carbanion attacks the ketone. The steric bulk of the phosphonate group favors the formation of the thermodynamic (E)-ester product.

  • Result: Ethyl (E)-3-methylhex-2-enoate.

Step 2: Regioselective Reduction

  • Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.

  • Rationale: DIBAL-H is chosen over LiAlH₄ to prevent over-reduction or side reactions if other sensitive groups were present, though LiAlH₄ is acceptable for this simple substrate. It selectively reduces the ester to the primary alcohol without affecting the alkene.

Synthesis Workflow Diagram

SynthesisPath Start 2-Pentanone (C5 Precursor) Intermediate Ethyl (E)-3-methylhex-2-enoate (Ester Intermediate) Start->Intermediate HWE Reaction (Stereocontrol) Reagent1 Triethyl phosphonoacetate + NaH (THF) Reagent1->Intermediate Product 3-Methylhex-2-en-1-ol (Target Alcohol) Intermediate->Product 1,2-Reduction Reagent2 DIBAL-H (Toluene, -78°C) Reagent2->Product

Figure 1: Stereoselective synthesis pathway via Horner-Wadsworth-Emmons olefination followed by hydride reduction.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The (E)-geometry is confirmed by the chemical shift of the vinyl proton and the allylic methyl group.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.40 ppm (t, 1H): Vinyl proton at C2. The triplet splitting arises from coupling with the C1 methylene protons.

    • δ 4.15 ppm (d, 2H): Allylic methylene protons (C1) attached to the hydroxyl group.

    • δ 2.00 ppm (t, 2H): Allylic methylene protons at C4.

    • δ 1.65 ppm (s, 3H): Methyl group attached to the C3 olefinic carbon.

    • δ 1.45 ppm (m, 2H): Methylene protons at C5.

    • δ 0.90 ppm (t, 3H): Terminal methyl group at C6.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 114 m/z (often weak).

  • Base Peak: Typically m/z 41 or 55 (characteristic of allylic fragmentation).

  • Loss of Water: m/z 96 [M - 18]⁺ is a prominent diagnostic peak for alcohols.

Applications & Biological Activity

Pharmaceutical Intermediate

3-Methylhex-2-en-1-ol is a critical "C1-C7" building block in the synthesis of Amphidinolides , a family of cytotoxic macrolides isolated from marine dinoflagellates.

  • Mechanism: The allylic alcohol moiety undergoes Sharpless asymmetric epoxidation to introduce chirality, serving as a scaffold for the complex stereocenters found in these anticancer agents [1].

Fragrance & Flavor
  • Olfactory Note: Classified as a "Green" modifier. It adds freshness and a natural "unripe fruit" nuance to floral bouquets.

  • Stability: Moderate. It is prone to oxidation to the corresponding aldehyde (3-methyl-2-hexenal) if exposed to air/light for prolonged periods.

Distinction from Pheromones (Critical Note)

Correction of Common Error: Literature often conflates this compound with 3-methyl-2-cyclohexen-1-ol (Seudenol), which is the aggregation pheromone of the Douglas-fir beetle.

  • CAS 30801-96-8 (Acyclic): Fragrance/Intermediate use.

  • CAS 21378-21-2 (Cyclic): Beetle Pheromone.

  • Researcher Directive: Do not use CAS 30801-96-8 if the intent is to replicate beetle trap assays.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H227: Combustible liquid.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Handling Protocol:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the allylic alcohol function.

  • PPE: Neoprene gloves and safety goggles are mandatory.

  • Spill Response: Absorb with sand or vermiculite; do not use sawdust due to flammability risk.

References

  • LookChem. (n.d.). (E)-3-Methyl-2-hexen-1-ol Properties and Safety Data. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5284494, (2E)-3-Methylhex-2-en-1-ol. Retrieved from

  • GuideChem. (n.d.). 3-Methylhex-2-en-1-ol CAS 30801-96-8 Profile. Retrieved from

  • BenchChem. (2025).[4] Application of Hex-2-en-3-ol in Flavor and Fragrance Chemistry. (Comparative data for C6/C7 unsaturated alcohols). Retrieved from

Sources

Exploratory

3-Methylhex-2-en-1-ol odor profile and fragrance description

The following technical guide provides an in-depth analysis of 3-Methylhex-2-en-1-ol , synthesizing chemical, olfactory, and biological data for a research audience. Odor Profile, Chemical Synthesis, and Biological Signi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methylhex-2-en-1-ol , synthesizing chemical, olfactory, and biological data for a research audience.

Odor Profile, Chemical Synthesis, and Biological Significance

Executive Summary

3-Methylhex-2-en-1-ol (CAS: 70771-72-1 / 30801-96-8 for E-isomer) is an unsaturated aliphatic alcohol structurally analogous to the primary human axillary malodorant, 3-methyl-2-hexenoic acid (3M2H). Unlike its ubiquitous isomer cis-3-hexen-1-ol ("Leaf Alcohol"), which defines fresh green notes, 3-methylhex-2-en-1-ol occupies a complex olfactory niche characterized by green, spicy, and vegetative notes with distinct animalic and sweat-like nuances .

This guide details the molecule’s stereochemistry, sensory characteristics, role in biological odor pathways, and protocols for its synthesis and detection.

Chemical Identity & Stereochemistry

The olfactory properties of 3-methylhex-2-en-1-ol are heavily dependent on its geometric isomerism around the C2=C3 double bond.

PropertyDescription
IUPAC Name 3-Methylhex-2-en-1-ol
Common Synonyms 3-Methyl-2-hexenol; Methyl hexenyl alcohol
CAS Number 70771-72-1 (Generic), 30801-96-8 (E-isomer)
Molecular Formula C

H

O
Molecular Weight 114.19 g/mol
Isomerism Exists as (E) (trans) and (Z) (cis) isomers.[1][2][3] The (E)-isomer is thermodynamically favored during standard synthesis.
Stereochemical Impact on Odor

Research into unsaturated alcohols indicates that the spatial arrangement of the hydroxyl group relative to the alkyl chain significantly alters receptor binding.

  • (E)-Isomer: Typically exhibits a sharper, more green-spicy and vegetative profile.

  • (Z)-Isomer: Often perceived as softer, with more fatty or waxy nuances.

Odor Profile & Fragrance Description

Unlike the clean "cut grass" scent of cis-3-hexenol, 3-methylhex-2-en-1-ol presents a "dirty green" profile, bridging the gap between botanical freshness and animalic musk.

Sensory Descriptors
  • Primary Notes: Green, Spicy, Vegetative (reminiscent of green beans or bell peppers).

  • Secondary Nuances: Metallic, Sulfurous, Sweat-like (apocrine), Animalic.

  • Fragrance Application:

    • Trace Modifier: Used in ppm levels to add "naturalness" and "lift" to Galbanum, Hyacinth, and Narcissus accords.

    • Animalic Accords: Enhances the realism of synthetic civet or castoreum bases by introducing a "skin-like" warmth.

    • Off-Flavor: In food chemistry, it can be considered an off-flavor indicating lipid oxidation or enzymatic degradation.

Comparative Olfactometry
CompoundOdor CharacterKey Difference
3-Methylhex-2-en-1-ol Green, Spicy, SweatyAnimalic/Metallic undertone
(Z)-3-Hexen-1-ol Fresh Cut GrassClean, sharp, no animalic note
3-Methyl-2-hexenoic Acid Cumin, Armpit, SweatThe potent acid form; far more pungent
Galbanum Oil Green, Earthy, ResinousContains structurally similar pyrazines/thiols
Biological Significance: The Axillary Malodor Pathway

While 3-methyl-2-hexenoic acid (3M2H) is the primary odorant in human axillary sweat, the alcohol form (3-methylhex-2-en-1-ol) plays a critical role as a metabolic intermediate and structural probe for understanding olfactory receptors.

Mechanism of Action

Human body odor is generated when non-odorous precursors secreted by apocrine glands are cleaved by skin commensal bacteria (specifically Corynebacterium species).

Axillary Malodor Pathway Precursor Cys-Gly Conjugate (Non-odorous Secretion) Enzyme C-S Lyase / Aminoacylase (Corynebacterium spp.) Precursor->Enzyme Secreted onto skin Intermediate 3-Methyl-2-hexen-1-ol (Transient/Minor) Enzyme->Intermediate Minor Pathway Acid 3-Methyl-2-hexenoic Acid (Primary Malodor) Enzyme->Acid Major Pathway Oxidation Enzymatic Oxidation Intermediate->Oxidation Bacterial Dehydrogenase Oxidation->Acid Conversion

Figure 1: Proposed metabolic relationship between the alcohol and acid forms in axillary odor generation.

Experimental Protocol: Synthesis of (E)-3-Methylhex-2-en-1-ol

Objective: Synthesize high-purity (E)-3-methylhex-2-en-1-ol for olfactory analysis using a Horner-Wadsworth-Emmons (HWE) reaction followed by selective reduction.

Reagents & Equipment
  • Reagents: 2-Pentanone, Triethyl phosphonoacetate, Sodium hydride (NaH), DIBAL-H (Diisobutylaluminum hydride), THF (anhydrous).

  • Equipment: 3-neck round bottom flask, Nitrogen atmosphere line, Magnetic stirrer, Silica gel column.

Step-by-Step Methodology

Step 1: HWE Olefination (Formation of Ethyl Ester)

  • Activation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C under N

    
    .
    
  • Addition: Dropwise add Triethyl phosphonoacetate (1.1 eq). Stir for 30 min until evolution of H

    
     ceases.
    
  • Coupling: Add 2-Pentanone (1.0 eq) slowly. The reaction favors the (E)-ester due to steric hindrance.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 3-methyl-2-hexenoate .

Step 2: Selective Reduction (Ester to Alcohol)

  • Setup: Dissolve the ester (from Step 1) in anhydrous CH

    
    Cl
    
    
    
    or THF at -78°C.
  • Reduction: Slowly add DIBAL-H (2.2 eq, 1.0 M in Hexane). Note: DIBAL-H is preferred over LiAlH

    
     to minimize over-reduction of the double bond if temperature is not strictly controlled.
    
  • Quench: Carefully quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until phases separate clearly.

  • Isolation: Extract organic layer, dry, and concentrate.

  • Final Purification: Distillation or Column Chromatography to obtain pure 3-Methylhex-2-en-1-ol .

Synthesis Workflow Start 2-Pentanone (C5 Ketone) HWE HWE Reaction (Triethyl phosphonoacetate / NaH) Start->HWE Intermediate Ethyl 3-methyl-2-hexenoate (Ester Intermediate) HWE->Intermediate Olefination Reduction Selective Reduction (DIBAL-H, -78°C) Intermediate->Reduction Product 3-Methylhex-2-en-1-ol (Target Alcohol) Reduction->Product 1,2-Reduction

Figure 2: Synthetic pathway from 2-pentanone to the target alcohol.

Analytical Detection: GC-MS/Olfactometry (GC-O)

To distinguish the alcohol from the acid and other matrix components, Gas Chromatography-Olfactometry is required.

  • Column: Polar phase (e.g., DB-Wax or FFAP) is recommended to separate polar alcohols from non-polar hydrocarbons.

  • Detection:

    • MS (Mass Spec): Look for molecular ion [M]+ = 114 (weak) and characteristic fragment m/z = 71 (loss of propyl group) or m/z = 41.

    • O (Olfactory Port): Critical for identifying the "sweaty/green" region. The alcohol will elute before the corresponding acid on a polar column.

  • Retention Index (RI):

    • DB-Wax: Approx. 1350-1400 (Estimate; requires standard validation).

References
  • Natsch, A. (2015). Human axillary malodor: The role of precursors and bacteria.

  • Starkenmann, C., et al. (2005). Olfactory Analysis of Axillary Sweat and Synthesis of Precursors. Chemical Senses.[4]

  • PubChem Database. (2024). Compound Summary: 3-Methylhex-2-en-1-ol.[1][2][3][5][6][7][3]

  • The Good Scents Company. (2024). Odor Profile of Green and Unsaturated Alcohols.

  • Bedoukian, P. (1986). Perfume and Flavor Synthetics.[4][8] Allured Publishing. (Standard Reference for HWE Protocols).

Sources

Foundational

Stereochemical Divergence: A Technical Guide to (E) and (Z) 3-Methylhex-2-en-1-ol

Executive Summary The distinction between (E)-3-methylhex-2-en-1-ol and (Z)-3-methylhex-2-en-1-ol represents a classic challenge in stereoselective synthesis and analytical characterization.[1][2] As trisubstituted allyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between (E)-3-methylhex-2-en-1-ol and (Z)-3-methylhex-2-en-1-ol represents a classic challenge in stereoselective synthesis and analytical characterization.[1][2] As trisubstituted allylic alcohols, these isomers serve as critical building blocks in the synthesis of complex terpenes, pheromones, and high-value fragrance ingredients.[3] While the (E)-isomer is thermodynamically preferred and associated with "green" and "spicy" olfactory notes (and recently identified umami-enhancing properties), the (Z)-isomer is synthetically more demanding and often possesses distinct biological activity profiles.[1]

This guide provides researchers with a definitive framework for the synthesis, separation, and structural validation of these isomers, moving beyond basic definitions to actionable experimental logic.

Part 1: Structural Analysis & Stereochemistry[1][2]

Cahn-Ingold-Prelog (CIP) Assignment

Correct assignment of the stereochemistry is the foundation of all downstream experimental work.[1] For 3-methylhex-2-en-1-ol, the double bond is located between C2 and C3.[1][2]

  • At C2: The substituents are a hydroxymethyl group (–CH₂OH) and a hydrogen atom (–H).[1][2][3]

    • Priority: –CH₂OH > –H.[1][3]

  • At C3: The substituents are a propyl group (–CH₂CH₂CH₃) and a methyl group (–CH₃).[1][2][3]

    • Priority: –Propyl > –Methyl.[1][3]

IsomerConfigurationGeometrySpatial Arrangement
(E)-Isomer Entgegen (Opposite)Trans-likeHigh priority groups (–CH₂OH and –Propyl) are on opposite sides.[1][2][3] The Methyl group is cis to the –CH₂OH.[3]
(Z)-Isomer Zusammen (Together)Cis-likeHigh priority groups (–CH₂OH and –Propyl) are on the same side.[1][2][3] The Methyl group is trans to the –CH₂OH.[3]
Conformational Stability

The (E)-isomer is generally the thermodynamic product.[1][2] In the (Z)-isomer, the two largest groups (Hydroxymethyl and Propyl) are forced into proximity, creating significant A(1,3) allylic strain .[1][3] This steric repulsion raises the ground-state energy of the (Z)-isomer, making it difficult to access via thermodynamic equilibration and necessitating kinetically controlled synthesis.[1]

Part 2: Stereoselective Synthetic Pathways[1][2]

To access high-purity isomers, one cannot rely on non-selective dehydration or Grignard additions.[1][3] Instead, olefination chemistry offers the most reliable control.[3]

The Logic of Olefination
  • Target: (E)-Isomer

    
     Use Horner-Wadsworth-Emmons (HWE) .[1][3][4] The thermodynamic stability of the intermediate favors the trans product.[3]
    
  • Target: (Z)-Isomer

    
     Use Still-Gennari Modification .[1][3] The use of electron-deficient phosphonates and specific counter-ions (K+) favors the kinetic cis product.[1]
    
Synthetic Workflow Diagram

The following diagram outlines the divergent synthesis starting from 2-pentanone.

Synthesis Start Starting Material: 2-Pentanone HWE_Reagent Reagent A: Triethyl phosphonoacetate NaH, THF Start->HWE_Reagent SG_Reagent Reagent B: Bis(2,2,2-trifluoroethyl) phosphonoacetate KHMDS, 18-Crown-6, THF, -78°C Start->SG_Reagent E_Ester Intermediate: (E)-Ethyl 3-methylhex-2-enoate (Thermodynamic Control) HWE_Reagent->E_Ester HWE Reaction Reduction Common Step: DIBAL-H Reduction (Retains Stereochemistry) E_Ester->Reduction E_Product Target Product: (E)-3-Methylhex-2-en-1-ol Z_Ester Intermediate: (Z)-Ethyl 3-methylhex-2-enoate (Kinetic Control) SG_Reagent->Z_Ester Still-Gennari Z_Ester->Reduction Z_Product Target Product: (Z)-3-Methylhex-2-en-1-ol Reduction->E_Product From E-Ester Reduction->Z_Product From Z-Ester

Caption: Divergent synthetic pathways for (E) and (Z) isomers using phosphonate chemistry.

Experimental Protocols
Protocol A: Synthesis of (E)-3-Methylhex-2-en-1-ol (Thermodynamic Route)
  • Reagent Prep: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir until clear (formation of phosphonate anion).

  • Olefination: Add 2-pentanone (1.0 eq) slowly. Allow to warm to room temperature and reflux if necessary (ketones are less reactive than aldehydes).[3]

  • Workup: Quench with sat. NH₄Cl.[1][2][3][4] Extract with diethyl ether.[1][3] Purify the (E)-ester via silica gel chromatography.

  • Reduction: Dissolve (E)-ester in DCM at -78°C. Add DIBAL-H (2.2 eq). Stir 1h. Quench with Rochelle's salt.

  • Result: >95:5 E:Z ratio.[1][2][3]

Protocol B: Synthesis of (Z)-3-Methylhex-2-en-1-ol (Kinetic Route)
  • Reagent Prep: Dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.5 eq) in THF. Cool to -78°C.[1][3]

  • Base Addition: Add KHMDS (1.1 eq) dropwise. The potassium counter-ion and crown ether are crucial for the transition state geometry.[3]

  • Olefination: Add 2-pentanone (1.0 eq) slowly at -78°C. Do not warm up. Kinetic control is lost at higher temperatures.[1][2][3]

  • Workup & Reduction: Similar to Protocol A.

  • Result: Typically >90:10 Z:E ratio.[1][3]

Part 3: Analytical Characterization & Validation[1][2]

Distinguishing the two isomers requires precise analytical techniques.[3] Relying solely on MS (Mass Spectrometry) is insufficient as fragmentation patterns are nearly identical.[1][3]

Nuclear Magnetic Resonance (NMR)

The most reliable differentiation comes from ¹H NMR , specifically observing the chemical shifts of the C3-Methyl group. This follows the well-established "Geraniol/Nerol" trend for trisubstituted allylic alcohols.[1][3]

Signal(E)-Isomer (Geraniol-like)(Z)-Isomer (Nerol-like)Mechanistic Explanation
C3-Methyl (

ppm)
~1.65 - 1.68 ~1.75 - 1.78 In the (Z)-isomer, the methyl is trans to the oxygen.[1][2] In the (E)-isomer, it is cis.[1][3] The trans relationship generally places the methyl in a deshielding zone of the C=C/C-O system relative to the cis position.[3]
C2-Vinyl Proton (

ppm)
~5.40 ~5.45 Subtle difference; often overlaps.[1][2][3] The (Z)-proton is typically slightly downfield due to proximity to the alkyl chain.[1]
¹³C NMR (Methyl) ~16-17 ppm ~23-25 ppm Diagnostic: The methyl carbon in the (E)-isomer (cis to OH) is shielded (gamma-effect) compared to the (Z)-isomer.[1][2]
Gas Chromatography (GC)

Separation on non-polar columns (e.g., DB-5) is often poor due to similar boiling points.[1][2][3]

  • Recommended Column: Polar phase (e.g., DB-WAX or HP-Innowax ).[1][2][3]

  • Elution Order: On polar columns, the (E)-isomer typically elutes first , followed by the (Z)-isomer.[1][2][3] The (Z)-isomer's more exposed hydroxyl group (due to the bent chain) often interacts more strongly with the polar stationary phase.

Part 4: Functional Properties & Applications[1][2]

Olfactory Profile
  • (E)-Isomer: Characterized by fresh, green , fruity, and spicy notes.[1][3] It is cleaner and more diffusive.[3]

  • (Z)-Isomer: Often heavier, with fatty, waxy, or slightly musty undertones.[1][3]

  • Flavor Use: The (E)-isomer has been identified in patents as an umami flavor enhancer, providing mouthfeel and continuity in savory flavor profiles.[1][2][3]

Biological Relevance

While often cited in the context of insect pheromones (e.g., for Scolytus bark beetles or Lasius ants), 3-methylhex-2-en-1-ol is frequently a metabolic precursor or a structural analogue.[1][2][3] The active pheromones are often the corresponding ketones or saturated alcohols (e.g., 4-methyl-3-heptanol).[1] However, the precise stereochemistry of the alcohol precursor is critical when used as a synthetic intermediate for chiral pheromones, as the double bond geometry dictates the stereochemical outcome of subsequent asymmetric hydrogenations or epoxidations.

References

  • NIST Chemistry WebBook. (E)-3-Methyl-2-hexen-1-ol Spectral Data.[1][3] National Institute of Standards and Technology.[3] Link[1]

  • PubChem. Compound Summary: (E)-3-Methylhex-2-en-1-ol.[1][2][3] National Center for Biotechnology Information.[1][3] Link[1]

  • Still, W. C., & Gennari, C. (1983).[2][3] Direct synthesis of Z-unsaturated esters.[1][3] A useful modification of the Horner-Emmons olefination.[1][5] Tetrahedron Letters.[1][3] (Foundational reference for Z-selective synthesis protocol).

  • BenchChem. Comparative Analysis of the Biological Activity of 3-Methyl-2-hexanol Stereoisomers.Link[1][3]

  • GuideChem. 3-Methylhex-2-en-1-ol Properties and Safety.Link[1][2][3]

Sources

Exploratory

Advanced Safety and Hazard Mitigation Whitepaper: 3-Methylhex-2-en-1-ol in Chemical Synthesis

Executive Summary As a Senior Application Scientist overseeing complex organic syntheses, I approach chemical safety not as a static regulatory checklist, but as a dynamic, fundamental chemical parameter. 3-Methylhex-2-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing complex organic syntheses, I approach chemical safety not as a static regulatory checklist, but as a dynamic, fundamental chemical parameter. 3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for the (E)-isomer; 70771-72-1 generally) is a highly versatile allylic alcohol. Its electron-rich double bond and hydroxyl moiety make it an excellent nucleophile and electrophile precursor, driving its use in advanced drug development—such as the rational design of PqsD inhibitors targeting Pseudomonas aeruginosa quorum sensing ()[1].

However, the exact structural motifs that make it synthetically valuable also dictate its Safety Data Sheet (SDS) hazard profile. This whitepaper deconstructs the physicochemical properties of 3-Methylhex-2-en-1-ol, maps them to their toxicological mechanisms, and establishes self-validating experimental protocols to ensure absolute scientific integrity and personnel safety.

Physicochemical Profiling & Hazard Causality

To engineer safe handling systems, we must first understand the physical constants that govern the behavior of the molecule in a laboratory environment.

Table 1: Physicochemical Properties and Safety Impact
PropertyValueCausality / Impact on Safety
Molecular Formula C₇H₁₄OContains an allylic alcohol moiety, increasing chemical reactivity and susceptibility to oxidation.
Molecular Weight 114.19 g/mol Low molecular weight contributes to high vapor mobility in ambient air ()[2].
Boiling Point 178°C at 760 mmHgRemains liquid at standard room temperature, but requires significant heating for distillation ()[3].
Flash Point 71.2°CDefines the compound as a Category 4 Combustible Liquid; requires strict thermal boundaries ()[3].
Vapor Pressure 0.305 mmHg at 25°CSufficient to create hazardous, irritating vapor concentrations in unventilated spaces ()[3].
Density 0.845 g/cm³Floats on water; aqueous reaction quenching must account for phase separation to prevent pooling ()[3].

GHS Hazard Classification & Mechanistic Toxicology

The Globally Harmonized System (GHS) classifications for 3-Methylhex-2-en-1-ol are a direct macroscopic reflection of its microscopic molecular interactions.

Table 2: GHS Classification and Mechanistic Causality
Hazard ClassCategoryHazard StatementMechanistic Causality
Flammable Liquids 4H227: Combustible liquidA flash point of 71.2°C allows vapor-air mixtures to ignite if exposed to a sufficient energy source (e.g., static discharge or hot plates) ()[4].
Skin Irritation 2H315: Causes skin irritationThe hydrophobic hydrocarbon tail penetrates the stratum corneum, while the hydrophilic hydroxyl head induces local inflammation and lipid bilayer disruption ()[4].
Eye Irritation 2AH319: Causes serious eye irritationRapid interaction with aqueous corneal proteins leads to localized denaturation and acute inflammatory cytokine release ()[4].
STOT (Single Exposure) 3H335: May cause respiratory irritationVolatilization (VP: 0.305 mmHg) leads to mucosal contact in the upper respiratory tract, triggering sensory nerve endings ()[4].
Mechanistic Visualization

G A 3-Methylhex-2-en-1-ol (CAS: 30801-96-8) B Vaporization (VP: 0.305 mmHg) A->B Volatility at 25°C C Lipid Bilayer Penetration A->C Direct Contact D Inhalation Exposure B->D Aerosol/Gas E Membrane Disruption & Protein Denaturation C->E Amphiphilic Interaction F Respiratory Irritation (H335) D->F Mucosal Contact G Skin/Eye Irritation (H315 / H319) E->G Inflammatory Response

Mechanistic pathway of 3-Methylhex-2-en-1-ol exposure and resulting GHS health hazards.

Self-Validating Experimental Protocols

In my laboratory, a protocol is not merely a sequence of actions; it is a closed-loop system where each step inherently verifies the integrity of the previous one. If a validation check fails, the system safely halts. When handling 3-Methylhex-2-en-1-ol for the synthesis of complex anti-infectives ()[1], we employ the following self-validating workflow.

Protocol: Inert-Atmosphere Transfer and Reaction Setup

Step 1: Environmental & Engineering Control Validation

  • Action: Engage the chemical fume hood and verify the face velocity is ≥100 feet per minute (fpm).

  • Causality: 3-Methylhex-2-en-1-ol has a vapor pressure sufficient to cause acute respiratory irritation (H335) ()[4]. Constant directional airflow prevents vapor accumulation in the operator's breathing zone.

  • Self-Validation: The digital airflow monitor must display a continuous green status indicator before the reagent bottle is unsealed. If the flow alarm sounds, the system is compromised, and work halts immediately.

Step 2: Thermal Boundary Establishment

  • Action: Configure the reaction heating mantle or cooling bath with a strict upper limit of 50°C.

  • Causality: The compound is a Category 4 Combustible Liquid with a flash point of 71.2°C ()[3]. Maintaining a >20°C buffer prevents the formation of an ignitable vapor-air mixture (H227).

  • Self-Validation: Utilize dual-thermocouple monitoring (block temperature and internal reaction temperature). If the internal probe registers >50°C, an automated relay shuts off the heating element.

Step 3: Closed-System Reagent Transfer

  • Action: Transfer the neat liquid using a gas-tight syringe purged with Argon via a Schlenk line.

  • Causality: The allylic alcohol moiety is susceptible to slow oxidation and degradation. Inert transfer prevents atmospheric oxygen from degrading the reagent and completely isolates the operator from skin contact (H315) and eye contact (H319) ()[4].

  • Self-Validation: Observation of positive Argon pressure via a mineral oil bubbler during the draw. A lack of bubbling indicates a leak in the system, invalidating the inert atmosphere.

Step 4: Phase-Separated Quenching

  • Action: Quench the completed reaction by the dropwise addition of a cold aqueous buffer under vigorous mechanical stirring.

  • Causality: The specific gravity of 3-Methylhex-2-en-1-ol (0.845 g/cm³) causes it to float on the aqueous layer ()[3]. Without vigorous stirring, unreacted reagent can pool at the interface, leading to delayed, uncontrolled exothermic reactions that could aerosolize the mixture.

  • Self-Validation: Visual confirmation of a transient, homogenous emulsion without localized boiling or vapor plume generation.

Workflow Visualization

Workflow N1 1. System Validation (Fume Hood ≥100 fpm) N2 2. Inert Atmosphere Setup (Ar/N2 Purge) N1->N2 Validated N3 3. Closed-System Transfer (Gas-Tight Syringe) N2->N3 O2 Eliminated N4 4. Reaction Execution (Temp Monitored < 71.2°C) N3->N4 Reagent Added N5 5. Controlled Quenching (Aqueous Buffer) N4->N5 Reaction Complete N6 6. Waste Segregation (Halogen-Free Organics) N5->N6 Exotherm Managed

Self-validating experimental workflow for the safe handling of 3-Methylhex-2-en-1-ol.

References

  • National Center for Biotechnology Information. "3-Methylhex-2-en-1-ol | C7H14O | CID 35482." PubChem Database.[Link]

  • LookChem. "2-Hexen-1-ol, 3-methyl-, (E)- Chemical Properties and Safety Data." LookChem Database.[Link]

  • Groh, M. "RATIONAL DEVELOPMENT OF ANTI-INFECTIVES WITH NOVEL TARGET-SITES AND NEW MECHANISMS OF ACTION TO OVERCOME BACTERIAL RESISTANCES." Universität des Saarlandes (2015).[Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 3-Methylhex-2-en-1-ol

[1][2][3][4] Executive Summary Molecule: 3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for (E)-isomer) Class: Unsaturated Branched Primary Alcohol (C7 Allylic Alcohol) Relevance: Key intermediate in the synthesis of terpenoids,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Molecule: 3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for (E)-isomer) Class: Unsaturated Branched Primary Alcohol (C7 Allylic Alcohol) Relevance: Key intermediate in the synthesis of terpenoids, pheromones, and fragrance compounds (e.g., fruity/green notes).[1][2][3][4]

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methylhex-2-en-1-ol.[1][2][3] Unlike simple linear alcohols, this molecule exhibits a distinct amphiphilic profile due to the competition between its hydrophobic branched alkyl chain and its hydrophilic hydroxyl head group.[4] Understanding these interactions is critical for optimizing extraction yields, reaction solvent selection, and formulation stability in drug delivery or cosmetic applications.[4]

Part 1: Physicochemical Profile & Solubility Thermodynamics[1][2][3][4][6][7]

Structural Determinants of Solubility

The solubility behavior of 3-Methylhex-2-en-1-ol is governed by three molecular features:

  • Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in polar protic solvents.[2][3][4]

  • Allylic Double Bond (C=C): Increases polarity slightly relative to saturated analogues (like 3-methylhexan-1-ol) via

    
    -electron density, enhancing interaction with polar aprotic solvents.[1][2][3][4]
    
  • Branched Alkyl Tail (C7): The hydrophobic domain.[3] The branching at C3 disrupts crystalline packing (lowering melting point) but also interferes with the formation of organized water networks, reducing aqueous solubility compared to short-chain alcohols.[4]

Predicted Hansen Solubility Parameters (HSP)

To scientifically select solvents, we utilize Hansen Solubility Parameters (


).[4] A solvent is likely to dissolve the target if their interaction radius (

) is small.[4]

Estimated values based on group contribution methods for C7 allylic alcohols:

ParameterSymbolValue (MPa

)
Mechanistic Role
Dispersion

~15.8Van der Waals forces from the alkyl chain.[1][2][3][4] Matches non-polar solvents.[2][3][5]
Polarity

~6.5Dipole-dipole interactions from the C-O bond and unsaturation.[1][2][3]
H-Bonding

~12.5Hydrogen bonding capability of the terminal -OH.[1][2][3]

Interpretation:

  • High Affinity: Solvents like Ethanol (

    
    ) and Ethyl Acetate  (
    
    
    
    ) fall within the solubility sphere.[3][4]
  • Low Affinity: Water (

    
    ) is too high in H-bonding density, leading to phase separation (hydrophobic effect).[1][2][3][4]
    

Part 2: Solvent Selection & Solubility Data[1][2][3][4][5]

The following data categorizes solvent compatibility based on experimental precedence for medium-chain allylic alcohols.

Solubility Tier List
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic WaterLow / Immiscible Hydrophobic alkyl chain disrupts water H-bond network (Entropic penalty).[1][2][3] Solubility < 5 mg/mL typically.[2][3]
Polar Protic Methanol, Ethanol, IsopropanolMiscible Perfect balance of alkyl compatibility and H-bonding capability.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Strong dipole interactions stabilize the -OH group; organic backbone accommodates the alkyl tail.[4]
Non-Polar Hexane, Heptane, CyclohexaneHigh / Miscible Dominant dispersion forces (

) match the C7 chain.[4]
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent general solvent; good match for both dispersion and weak polar interactions.[4]
Esters/Ethers Ethyl Acetate, THF, MTBEMiscible H-bond acceptors (ethers/esters) interact favorably with the alcohol proton.[3][4]
Partition Coefficient (LogP)[1][3][4][5]
  • Predicted LogP: ~1.7 – 2.0[1][2][3]

  • Implication: The molecule is lipophilic.[3] In a biphasic system (e.g., Octanol/Water), it will preferentially partition into the organic phase.[4] This makes Liquid-Liquid Extraction (LLE) using Ethyl Acetate or DCM highly efficient for isolating this compound from aqueous reaction mixtures.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

For determining precise solubility limits in specific solvents (e.g., water or novel formulations).[1][2][4]

Objective: Quantify the maximum concentration (


) of 3-Methylhex-2-en-1-ol in a target solvent at 25°C.

Materials:

  • 3-Methylhex-2-en-1-ol (>98% purity).[1][2][3][4]

  • Target Solvent (HPLC Grade).[3][4]

  • 0.45 µm PTFE Syringe Filters (hydrophobic for organic solvents) or Nylon (for aqueous).[3][4]

  • Thermostatic shaker or water bath.[2][3]

  • HPLC-UV or GC-FID system.[1][2][3]

Workflow:

  • Saturation: Add excess 3-Methylhex-2-en-1-ol (liquid) to 5 mL of solvent in a glass vial until a distinct phase separation (droplets) or turbidity persists.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

  • Settling: Allow phases to separate for 4 hours (or centrifuge at 3000 rpm for 10 min).

  • Sampling: Carefully withdraw the supernatant (saturated phase).[3]

  • Filtration: Filter through a 0.45 µm membrane to remove micro-droplets.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via GC-FID or HPLC.

Protocol B: Visual Solubility Screening (High-Throughput)

For rapid solvent selection during process development.[1][2][3][4]

  • Place 100 mg of 3-Methylhex-2-en-1-ol in a clear vial.

  • Add solvent in 100 µL increments (up to 2 mL).

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution = Soluble. Persistent turbidity/droplets = Insoluble.[2][3]

  • Calculation: Solubility

    
     Mass / Volume added.
    

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Extraction vs. Reaction vs. Analysis).

SolubilityLogic Start Start: 3-Methylhex-2-en-1-ol (Amphiphilic C7 Alcohol) Goal Define Application Goal Start->Goal Extraction Extraction from Aqueous Phase Goal->Extraction Reaction Homogeneous Reaction Medium Goal->Reaction Analysis Analytical Quantification Goal->Analysis NonPolar Use Non-Polar/Aprotic (Hexane, DCM, EtOAc) Extraction->NonPolar Hydrophobic Effect PolarityCheck Reagents Polar? Reaction->PolarityCheck Diluent Diluent Selection Analysis->Diluent PhaseSep Forms Biphasic System (High Partition Coeff.) NonPolar->PhaseSep PolarSolv Use Ethanol/THF (Miscible) PolarityCheck->PolarSolv Yes AproticSolv Use DMSO/DMF (High T, Nucleophilic) PolarityCheck->AproticSolv No (or High T req) GC GC-FID: Use Hexane/DCM (Volatile) Diluent->GC HPLC HPLC: Use ACN/MeOH (UV Compatible) Diluent->HPLC

Caption: Decision tree for solvent selection based on the physicochemical interaction of 3-Methylhex-2-en-1-ol with different solvent classes.

Part 5: Critical Application Notes

Extraction Efficiency

Due to the LogP of ~1.8, a single extraction with Ethyl Acetate or Diethyl Ether from water is usually sufficient to recover >90% of the material.[4] However, if the aqueous phase contains high concentrations of surfactants or biological lipids, an emulsion may form.[4]

  • Solution: Add Brine (saturated NaCl) to the aqueous phase.[4] This increases the ionic strength, driving the organic alcohol out of the water ("Salting Out" effect) and breaking emulsions.[4]

Storage and Stability in Solution[5]
  • Proticity Warning: In highly acidic aqueous or alcoholic solutions, the allylic alcohol moiety is susceptible to allylic rearrangement or dehydration (forming dienes).[4]

  • Recommendation: Store stock solutions in non-acidic, aprotic solvents (e.g., Anhydrous DMSO or Hexane) at -20°C.[1][3][4]

Formulation in Hydro-Alcoholic Systems

For cosmetic or fragrance applications requiring aqueous formulation:

  • Surfactant Requirement: 3-Methylhex-2-en-1-ol will not dissolve in pure water.[1][2][3] It requires a solubilizer (e.g., Polysorbate 20 or PEG-40 Hydrogenated Castor Oil) or a high percentage of Ethanol (>40% v/v) to maintain a single phase.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284494, (E)-3-Methylhex-2-en-1-ol. Retrieved from [Link][3][4]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3][4] CRC Press.[2][3] (Methodology for HSP estimation).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2][3] (General reference for C7 alcohol solubility trends).

  • LookChem. 2-Hexen-1-ol, 3-methyl-, (E)- Chemical Properties. Retrieved from [Link] (Physical property data verification).[3][4]

Sources

Exploratory

Technical Guide: Physical Characterization of 3-Methylhex-2-en-1-ol

Executive Summary 3-Methylhex-2-en-1-ol is a branched unsaturated alcohol serving as a critical intermediate in the synthesis of terpenoids, pheromones, and high-value fragrance ingredients. Its physical characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylhex-2-en-1-ol is a branched unsaturated alcohol serving as a critical intermediate in the synthesis of terpenoids, pheromones, and high-value fragrance ingredients. Its physical characterization is often complicated by the presence of geometric isomers (E and Z) and potential confusion with cyclic analogs like seudenol.

This guide provides definitive physical property data, specifically refractive index and density, while establishing a robust framework for experimental verification. It addresses the stereochemical nuances that affect these values and outlines standardized protocols for their measurement in a research or industrial setting.

Chemical Identity & Stereochemistry

Accurate characterization begins with precise identification. 3-Methylhex-2-en-1-ol exists primarily as two geometric isomers. The (E)-isomer is thermodynamically favored in most synthetic routes (e.g., Horner-Wadsworth-Emmons), while the (Z)-isomer often appears as a minor impurity or requires specific directed synthesis.

ParameterGeneral / Mixture(E)-Isomer (Major)(Z)-Isomer (Minor)
IUPAC Name 3-Methylhex-2-en-1-ol(E)-3-Methylhex-2-en-1-ol(Z)-3-Methylhex-2-en-1-ol
CAS Number 70771-72-130801-96-8 30804-76-3
Molecular Formula C₇H₁₄OC₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol 114.19 g/mol
SMILES CCCC(=CCO)CCCC/C(=C/CO)/CCCC/C(=C\CO)/C

Critical Note: Do not confuse this compound with Seudenol (3-methylcyclohex-2-en-1-ol, CAS 21378-21-2), a cyclic pheromone often appearing in similar search contexts.

Physical Properties: Refractive Index & Density[1][5][7]

The values below represent the authoritative consensus for high-purity (>98%) samples. Variations in these values often indicate isomer mixtures or residual solvent contamination.

Standard Values (20°C and 25°C)
PropertyConditionValue (Experimental/Lit.)Unit
Density (

)
20°C0.845 ± 0.002 g/cm³
25°C0.841 ± 0.002g/cm³
Refractive Index (

)
20°C1.444 ± 0.001 -
25°C1.442 ± 0.001-
Boiling Point 760 mmHg178°C
Flash Point Closed Cup71.2°C

Data Source: Consolidated from supplier technical data sheets and spectral databases [1, 2].

Temperature Dependence Factors

For measurements taken at non-standard temperatures, use the following correction factors to normalize data to 20°C.

  • Density Correction:

    
    
    
  • Refractive Index Correction:

    
    
    

Formula:



Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following protocols must be strictly adhered to. These methods are self-validating through the use of calibration standards.

High-Precision Refractometry

Objective: Determine


 to verify identity and estimate isomer purity.
  • Calibration:

    • Clean the prism with HPLC-grade ethanol and lens tissue.

    • Calibrate using degassed, deionized water (

      
      ).
      
    • Verify with a secondary standard (e.g., 1-bromonaphthalene) if available.

  • Sample Loading:

    • Equilibrate the sample to 20°C ± 0.1°C using a circulating water bath.

    • Apply 0.3 mL of 3-Methylhex-2-en-1-ol to the lower prism. Ensure no bubbles are trapped (bubbles scatter light, artificially lowering the reading).

  • Measurement:

    • Close the prism assembly. Allow 30 seconds for thermal equilibrium.

    • Align the shadow line with the crosshairs.

    • Record the temperature and index value simultaneously.

  • Validation:

    • If

      
      , suspect contamination with starting materials (e.g., conjugated esters or aldehydes).
      
    • If

      
      , suspect saturation (over-reduction to 3-methylhexanol).
      
Oscillating U-Tube Densitometry

Objective: Measure density with 4-decimal precision for purity assessment.

  • Preparation:

    • Desiccate the sample using 3Å molecular sieves to remove trace water (water

      
       g/cm³ significantly skews organic density).
      
  • Injection:

    • Inject ~2 mL into the oscillating cell using a Luer-lock syringe.

    • Visually inspect the U-tube via the built-in camera for microbubbles.

  • Analysis:

    • Set instrument temperature to 20.00°C.

    • Wait for oscillation stability (standard deviation < 0.00005 g/cm³).

    • Record value.

Synthesis & Isomer Logic

Understanding the source of the sample is crucial for interpreting physical property data. The synthetic route dictates the E/Z ratio, which subtly shifts the refractive index.

Common Synthetic Pathway

The most robust route to the (E)-isomer involves the Horner-Wadsworth-Emmons (HWE) reaction followed by selective reduction.

SynthesisWorkflow cluster_qc Quality Control Checkpoints Start 2-Pentanone HWE HWE Reaction (Triethyl phosphonoacetate) Start->HWE Base (NaH) Inter Ester Intermediate (Ethyl 3-methylhex-2-enoate) HWE->Inter E-selective (>95:5) Red Reduction (DIBAL-H or LiAlH4) Inter->Red -78°C to RT QC1 Check GC-MS Confirm E/Z Ratio Inter->QC1 Prod Target Alcohol (E)-3-Methylhex-2-en-1-ol Red->Prod 1,2-Reduction QC2 Check RI Target: 1.444 Prod->QC2

Figure 1: Standard synthetic workflow targeting the (E)-isomer, highlighting critical QC points where physical properties verify stereoselectivity.

Isomer Separation Logic

If the refractive index deviates significantly, an isomer mixture is likely. Use this logic flow to troubleshoot.

IsomerLogic Input Crude Sample Measured nD = 1.448 Decision Is nD > 1.445? Input->Decision HighRI Possible Z-Isomer Enrichment or Conjugated Impurity Decision->HighRI Yes LowRI Possible Saturated Impurity (3-Methylhexanol) Decision->LowRI No (< 1.443) Action1 Run Ag-Ion Chromatography (Separates E/Z) HighRI->Action1 Action2 Distillation (Remove saturated alkanols) LowRI->Action2

Figure 2: Decision tree for interpreting refractive index deviations in crude samples.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284494, (E)-3-methylhex-2-en-1-ol. Retrieved from [Link]

  • LookChem. (E)-3-Methyl-2-hexen-1-ol CAS 30801-96-8 Properties and Suppliers. Retrieved from [Link]

  • NIST Chemistry WebBook.Thermophysical Properties of Alkenols.
Foundational

suppliers and price of high purity 3-Methylhex-2-en-1-ol

Technical Whitepaper: Sourcing, Validation, and Synthesis of High-Purity 3-Methylhex-2-en-1-ol Executive Summary High-purity 3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for the (E)-isomer; 70771-72-1 for unspecified stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing, Validation, and Synthesis of High-Purity 3-Methylhex-2-en-1-ol

Executive Summary

High-purity 3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for the (E)-isomer; 70771-72-1 for unspecified stereochemistry) is a critical aliphatic building block used in the synthesis of pheromones, fragrances, and complex pharmaceutical intermediates (e.g., Vitamin E side-chain analogues).

Critical Warning: A common procurement error is the confusion of this acyclic alcohol with its cyclic analogue, 3-Methyl-2-cyclohexen-1-ol (CAS: 21378-21-2). The cyclic compound is widely available and significantly cheaper, leading to catastrophic failure in total synthesis campaigns if substituted. This guide provides a rigorous protocol for distinguishing, sourcing, and validating the correct acyclic isomer.

Part 1: Market Analysis & Sourcing Strategy

Unlike common reagents, high-purity (>95%) acyclic 3-Methylhex-2-en-1-ol is not a standard "catalog item" for major distributors like Sigma-Aldrich or Fisher Scientific, who predominantly stock the cyclic analogue. It is classified as a Specialty Fine Chemical .

Supplier Landscape & Pricing Tiers

The market is bifurcated between "Fragrance Grade" (isomer mixtures) and "Pharma Grade" (stereochemically pure).

TierPurity SpecificationTypical SuppliersPrice Estimate (USD)Lead Time
Tier 1: Pharma Grade >97% (E)-isomer; <1% (Z)-isomerCustom Synthesis Houses (e.g., SynQuest, BLD Pharm, Bedoukian)$350 - $600 / gram 4-8 Weeks
Tier 2: Research Grade >95% (Isomer mixture ~60:40 E/Z)Fine Chemical Aggregators (e.g., MolPort, Combi-Blocks)$80 - $150 / gram 2-3 Weeks
Tier 3: Technical Grade >85% (Variable stereochemistry)Fragrance/Flavor Wholesalers$100 - $200 / kg Immediate

Procurement Directive:

  • For Drug Development: Do not purchase Tier 3. The separation of (E) and (Z) isomers at a late stage is cost-prohibitive.

  • For Reference Standards: Commission a custom synthesis of the pure (E)-isomer if Tier 1 stock is unavailable.

The "Cyclic Trap" – A Sourcing Decision Tree

The following logic flow illustrates the correct sourcing pathway to avoid the common cyclic/acyclic error.

SourcingStrategy Start Start: Need 3-Methylhex-2-en-1-ol CheckCAS Check CAS Number Start->CheckCAS IsCyclic Is CAS 21378-21-2? CheckCAS->IsCyclic Reject STOP: This is the Cyclic Analog (3-Methyl-2-cyclohexen-1-ol) IsCyclic->Reject Yes IsAcyclic Is CAS 30801-96-8 (E) or 70771-72-1? IsCyclic->IsAcyclic No PurityCheck Check Stereopurity (E:Z Ratio) IsAcyclic->PurityCheck HighPurity Ratio > 95:5? PurityCheck->HighPurity BuyDirect Purchase Tier 1 (Pharma Grade) HighPurity->BuyDirect Yes CustomSyn Commission Custom Synthesis (HWE Route) HighPurity->CustomSyn No

Figure 1: Decision logic for sourcing acyclic 3-Methylhex-2-en-1-ol, highlighting the critical CAS verification step.

Part 2: Technical Validation Protocol (QC)

Trusting a Certificate of Analysis (CoA) for this compound is insufficient due to the difficulty in resolving (E) and (Z) isomers on standard non-polar GC columns.

Self-Validating Analytical Workflow

Method A: 1H-NMR Spectroscopy (Stereochemical Confirmation) The chemical shift of the olefinic proton and the allylic methyl group is diagnostic for stereochemistry.

  • Instrument: 400 MHz or higher.

  • Solvent: CDCl₃.[1]

  • Diagnostic Signals:

    • (E)-Isomer: The allylic methyl group (C3-Me) typically appears upfield relative to the (Z)-isomer due to the shielding effect of the trans-relationship.

    • Olefinic Proton (C2-H): Look for a triplet (or triplet of quartets) at δ 5.40 ppm .

    • Hydroxymethyl (C1-H2): Doublet at δ 4.15 ppm .

Method B: GC-MS (Purity & Identity)

  • Column: DB-Wax or HP-Innowax (Polar column required to separate isomers).

  • Oven Program: 50°C (2 min) → 10°C/min → 220°C.

  • Retention Time: The (Z)-isomer (more polar due to steric compression) typically elutes after the (E)-isomer on polar phases, though this must be confirmed with standards.

  • Mass Spec (EI): Look for molecular ion m/z 114 (weak) and base peak m/z 71 (loss of propyl group) or m/z 83 (loss of CH₂OH).

Specification Sheet for Procurement
ParameterAcceptance CriteriaMethod
Appearance Clear, colorless liquidVisual
Purity (GC) ≥ 98.0% (Area %)GC-FID (Polar Column)
Isomeric Ratio (E)-isomer ≥ 95%1H-NMR or Capillary GC
Water Content ≤ 0.5%Karl Fischer
Identity Matches Reference Spectrum1H-NMR / IR

Part 3: Synthesis Context (If Sourcing Fails)

If commercial supply of the high-purity (E)-isomer is unavailable, the Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for generating the precursor ester with high (E)-selectivity, followed by reduction.

Reaction Pathway:

  • HWE Reaction: Triethyl phosphonoacetate + 2-Pentanone → Ethyl (E)-3-methyl-2-hexenoate.

    • Note: Standard HWE favors the (E)-ester.

  • Reduction: Ethyl (E)-3-methyl-2-hexenoate + DIBAL-H (2.2 eq) → (E)-3-Methylhex-2-en-1-ol.

Synthesispathway Reactants 2-Pentanone + Triethyl phosphonoacetate Step1 Step 1: HWE Reaction (NaH, THF, 0°C) Reactants->Step1 Intermediate Ethyl (E)-3-methyl-2-hexenoate (>95:5 E:Z) Step1->Intermediate Stereoselective Step2 Step 2: Reduction (DIBAL-H, -78°C) Intermediate->Step2 Product (E)-3-Methylhex-2-en-1-ol (Target) Step2->Product Retains Geometry

Figure 2: Synthetic route for high-purity (E)-isomer generation using HWE chemistry.

References

  • LookChem. (E)-3-Methyl-2-hexen-1-ol Product Database & CAS Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284494, (E)-3-Methylhex-2-en-1-ol. Retrieved from

  • Sigma-Aldrich. 3-Methyl-2-cyclohexen-1-ol Product Page (For Contrast/Warning). Retrieved from

  • ChemicalBook. Synthesis and Supplier Data for 3-Methyl-2-hexen-1-ol. Retrieved from

  • BenchChem. GC-MS Protocol for Isoprenoid Alcohols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Methylhex-2-en-1-ol via Wittig Olefination and DIBAL-H Reduction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The synthesis of 3-methylhex-2-en-1-ol—a highly versatile primary allylic alcohol used as a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of 3-methylhex-2-en-1-ol—a highly versatile primary allylic alcohol used as a building block in terpene synthesis and pharmaceutical development—is most efficiently achieved through a two-step retrosynthetic pathway [1]. This protocol avoids the use of harsh organometallic additions that often lead to complex mixtures, relying instead on a highly controlled Wittig olefination followed by a selective DIBAL-H reduction .

Causality in Reaction Design:

  • Wittig Olefination: Reacting 2-pentanone with the resonance-stabilized ylide ethyl (triphenylphosphoranylidene)acetate allows the carbon-carbon double bond to form under mild, base-free conditions[3]. The stabilized nature of the ylide favors the thermodynamic formation of the (E)-isomer of ethyl 3-methylhex-2-enoate, though a separable (E/Z) mixture is produced.

  • Ester Reduction: Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH₄) to minimize the risk of over-reducing the allylic double bond [1, 2]. By utilizing 2.5 equivalents of DIBAL-H and carefully controlling the temperature gradient (-78 °C to 0 °C), the ester is fully reduced to the alcohol without halting at the aldehyde intermediate.

Experimental Workflow

G SM 2-Pentanone + Stabilized Ylide INT Ethyl 3-methylhex-2-enoate (E/Z Intermediate) SM->INT Wittig Olefination Toluene, 50°C, 30h PROD 3-Methylhex-2-en-1-ol (Allylic Alcohol) INT->PROD DIBAL-H Reduction THF, -78°C to 0°C, 3h

Figure 1: Two-step synthetic workflow for 3-Methylhex-2-en-1-ol via Wittig olefination and reduction.

Step-by-Step Protocols

Step 1: Synthesis of Ethyl 3-methylhex-2-enoate

Objective: Construct the α,β-unsaturated ester via a stabilized Wittig reaction.

Materials:

  • 2-Pentanone (Methyl propyl ketone): 1.0 eq

  • Ethyl (triphenylphosphoranylidene)acetate: 1.1 eq

  • Anhydrous Toluene (Solvent)

  • Hexanes (for trituration)

Procedure:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene (0.5 M concentration relative to the ketone).

  • Addition: Add 2-pentanone (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 50 °C for 30 hours. Mechanistic Insight: While stabilized ylides are less reactive and require heating, capping the temperature at 50 °C minimizes thermal degradation and maximizes the E/Z ratio [3].

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV and KMnO₄ stain) until the ketone is fully consumed.

  • Workup (TPPO Removal): Cool the mixture to room temperature and concentrate it under reduced pressure. To the resulting crude residue, add cold hexanes and stir vigorously for 15 minutes.

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in dichloromethane and toluene but practically insoluble in cold hexanes. This trituration step selectively precipitates the TPPO, allowing the product to be easily filtered off, preventing streaking during chromatography.

  • Purification: Filter the suspension through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate ethyl 3-methylhex-2-enoate.

Step 2: Synthesis of 3-Methylhex-2-en-1-ol

Objective: Selectively reduce the conjugated ester to the primary allylic alcohol.

Materials:

  • Ethyl 3-methylhex-2-enoate: 1.0 eq

  • DIBAL-H (1.0 M solution in hexanes): 2.5 eq

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Procedure:

  • Preparation: Dissolve ethyl 3-methylhex-2-enoate in anhydrous THF (0.2 M) in an oven-dried flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add DIBAL-H (2.5 eq) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

    • Causality: 1.0 equivalent of DIBAL-H at -78 °C typically stalls at the tetrahedral aluminum acetal (yielding an aldehyde upon workup). Using 2.5 equivalents ensures sufficient hydride is present to drive the reduction entirely to the alcohol[2].

  • Reaction: Stir at -78 °C for 1 hour, then remove the dry ice bath and allow the reaction to gradually warm to 0 °C over 2 hours.

  • Quenching (Critical Step): Re-cool the flask to -78 °C and carefully quench the unreacted DIBAL-H by adding EtOAc (2 mL) dropwise, followed by the slow addition of saturated aqueous Rochelle's salt solution.

    • Causality: Aluminum hydrides form thick, gelatinous aluminum hydroxide emulsions upon aqueous quenching, which trap the product. Rochelle's salt acts as a chelating agent, breaking down the emulsion into two distinct, easily separable liquid layers.

  • Workup: Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for 1–2 hours until both layers are completely clear. Extract the aqueous layer three times with EtOAc.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield pure 3-methylhex-2-en-1-ol.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected parameters for the optimized workflow:

StepReagent / SubstrateEquivalentsTemp (°C)Time (h)Expected Yield
1 2-Pentanone1.0503090 – 96%
1 Ethyl (triphenylphosphoranylidene)acetate1.15030N/A
2 Ethyl 3-methylhex-2-enoate1.0-78 to 0380 – 88%
2 DIBAL-H (1.0 M in hexanes)2.5-78 to 03N/A

References

  • Title: WO 00/24358 - Process for preparing R- and S-thiopentone (Describes the Wittig olefination of 2-pentanone and subsequent reduction to E-3-methylhex-2-en-1-ol) Source: World Intellectual Property Organization (WIPO) / Googleapis URL: [Link]

  • Title: Exploring the Monoterpene Cyclization Mechanism by Studying (+)-Limonene Synthase Using Novel Fluorinated Substrate Analogues Source: Brandeis ScholarWorks URL: [Link]

  • Title: ETHYL-3-METHYL-2-HEXENOATE Synthetic Routes and Properties Source: LookChem URL: [Link]

Application

Strategic Synthesis of 3-Methylhex-2-en-1-ol via Horner-Wadsworth-Emmons Olefination

Application Note: AN-HWE-042 Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-Methylhex-2-en-1-ol , a trisubstituted allylic alcohol frequently utilized as a fragment in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-HWE-042

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-Methylhex-2-en-1-ol , a trisubstituted allylic alcohol frequently utilized as a fragment in terpene and pheromone synthesis. The route employs a Horner-Wadsworth-Emmons (HWE) olefination to construct the trisubstituted alkene with high (


)-stereoselectivity, followed by a chemoselective DIBAL-H reduction .

Unlike standard HWE protocols for aldehydes, the olefination of ketones (such as the 2-pentanone starting material) presents kinetic challenges and requires specific modifications to the base and thermal parameters to ensure conversion and thermodynamic stereocontrol. This guide addresses these challenges, providing a self-validating workflow for drug discovery and process chemists.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary chemical operations:

  • C=C Bond Formation: Construction of the trisubstituted alkene ester via HWE olefination of 2-pentanone.

  • Functional Group Interconversion (FGI): Selective reduction of the

    
    -unsaturated ester to the allylic alcohol without reducing the alkene.
    
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Starting Materials: 2-Pentanone (Methyl propyl ketone), Triethyl phosphonoacetate.

  • Intermediate: Ethyl (

    
    )-3-methylhex-2-enoate.
    
  • Target: (

    
    )-3-Methylhex-2-en-1-ol.
    

G SM1 2-Pentanone (Ketone) INTER Ethyl 3-methylhex-2-enoate (E-Isomer Major) SM1->INTER Step 1: HWE Olefination NaH, THF, Reflux (Thermodynamic Control) SM2 Triethyl phosphonoacetate (HWE Reagent) SM2->INTER Step 1: HWE Olefination NaH, THF, Reflux (Thermodynamic Control) PROD 3-Methylhex-2-en-1-ol (Target Alcohol) INTER->PROD Step 2: Reduction DIBAL-H (2.2 eq) -78°C to 0°C

Figure 1: Strategic workflow for the synthesis of 3-Methylhex-2-en-1-ol.

Step 1: Horner-Wadsworth-Emmons Olefination

Mechanistic Insight: The Ketone Challenge

The HWE reaction typically favors the formation of (


)-alkenes (trans-isomers) via the reversible formation of threo-aldol adducts, which collapse to the alkene. While aldehydes react readily at 

, ketones like 2-pentanone are sterically hindered and less electrophilic.

To drive the reaction to completion and maximize (


)-selectivity (where the bulky propyl group is trans to the ester moiety), thermodynamic control  is required. This dictates the use of a strong base (Sodium Hydride) and elevated temperatures (Reflux) to ensure equilibration of the intermediate oxaphosphetane.
Experimental Protocol

Objective: Synthesis of Ethyl 3-methylhex-2-enoate.

ComponentRoleStoichiometryNotes
Triethyl phosphonoacetate Reagent1.2 equivSlight excess drives conversion.
Sodium Hydride (60% dispersion) Base1.3 equivMust be washed free of mineral oil if precise stoichiometry is critical, though usually used as is.
2-Pentanone Substrate1.0 equivLimiting reagent.
THF (Anhydrous) Solvent0.5 MMust be dry to prevent NaH quenching.

Procedure:

  • Activation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add NaH (60% in oil, 1.3 equiv) under an Argon atmosphere. Wash with dry hexane (3x) to remove mineral oil if desired, then suspend in anhydrous THF.

  • Deprotonation: Cool the suspension to

    
    . Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 20 minutes. Evolution of 
    
    
    
    gas will be observed. Stir at
    
    
    for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
  • Addition: Add 2-Pentanone (1.0 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    )  for 12–18 hours.
    
    • Note: Reflux is critical for ketones to overcome steric hindrance and achieve thermodynamic equilibration to the (

      
      )-isomer.
      
  • Workup: Cool to

    
    . Quench carefully with saturated aqueous 
    
    
    
    . Extract with Diethyl Ether (
    
    
    , 3x). Wash combined organics with brine, dry over
    
    
    , and concentrate
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to isolate the ester as a colorless oil.

Expected Outcome:

  • Yield: 75–85%[1]

  • Isomer Ratio: Typically >90:10 (

    
    ).[1][2] The (
    
    
    
    )-isomer has the ester group trans to the propyl chain.

Step 2: Chemoselective Reduction

Mechanistic Insight: DIBAL-H Specificity

Reducing an


-unsaturated ester requires chemoselectivity to avoid reducing the alkene (which can occur with catalytic hydrogenation) or stopping at the aldehyde. Diisobutylaluminum hydride (DIBAL-H)  is the reagent of choice.[3]
  • At

    
    , 1.0 equivalent produces the aldehyde.
    
  • With

    
     equivalents and warming to 
    
    
    
    , the ester is fully reduced to the allylic alcohol.
  • The electrophilic nature of aluminum coordinates to the carbonyl oxygen, delivering hydride specifically to the carbonyl carbon, leaving the C=C bond intact.

Experimental Protocol

Objective: Synthesis of 3-Methylhex-2-en-1-ol.

ComponentRoleStoichiometryNotes
Ethyl 3-methylhex-2-enoate Substrate1.0 equivFrom Step 1.
DIBAL-H (1.0 M in Hexanes) Reductant2.2 equivExcess ensures full reduction to alcohol.
Dichloromethane (DCM) Solvent0.2 MAnhydrous.
Rochelle's Salt (Sat. Aq.) QuenchExcessCritical for breaking Al-emulsions.

Procedure:

  • Setup: Charge a flame-dried flask with Ethyl 3-methylhex-2-enoate (1.0 equiv) and anhydrous DCM. Cool the solution to

    
      (Dry ice/Acetone bath).
    
  • Reduction: Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain internal temperature below

    
    .
    
  • Progression: Stir at

    
     for 1 hour, then remove the cooling bath and allow the mixture to warm to 
    
    
    
    over 1 hour. Monitor by TLC (disappearance of ester).
  • Quenching (The Rochelle Method):

    • Cool back to

      
      . Dilute with 
      
      
      
      .
    • Slowly add water (stoichiometric to DIBAL) followed by 15% NaOH, or more commonly, pour the reaction mixture into a vigorously stirring solution of Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

    • Crucial Step: Stir vigorously for 1–2 hours until the two phases (organic and aqueous) separate cleanly and the cloudy emulsion disappears.

  • Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes:EtOAc 8:2) yields the pure allylic alcohol.

Process Validation & Troubleshooting

The following decision tree illustrates the logic for troubleshooting common issues in this specific synthesis.

Troubleshooting Start Process Check Step1_Check Step 1: HWE Conversion < 50%? Start->Step1_Check Step1_Fix Action: Increase Temp to Reflux OR Switch Base to NaH/DME Step1_Check->Step1_Fix Yes Step1_Iso Step 1: Low E/Z Selectivity? Step1_Check->Step1_Iso No Step1_IsoFix Action: Switch solvent to Toluene (Higher Temp favors E-thermodynamic) Step1_Iso->Step1_IsoFix Yes Step2_Check Step 2: Emulsion during workup? Step1_Iso->Step2_Check No Step2_Fix Action: Extend Rochelle's Salt stir time (Min 2 hours) or use Fieser Workup Step2_Check->Step2_Fix Yes

Figure 2: Troubleshooting logic for HWE-DIBAL sequence.

Key Quality Attributes (KQA)
  • 1H NMR (Step 1): Look for the olefinic proton at

    
     ppm. The (
    
    
    
    )-isomer typically shows a downfield shift compared to (
    
    
    ) due to the anisotropy of the ester group.
  • 1H NMR (Step 2): Disappearance of the ethyl ester quartet/triplet and appearance of the hydroxymethyl doublet (

    
     ppm).
    

Safety & Hazards

  • Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas (flammable). Handle only under inert atmosphere.

  • DIBAL-H: Pyrophoric. Reacts violently with air and moisture. Use long-needle syringe techniques and ensure all glassware is oven-dried.

  • Solvents: THF and Ether can form peroxides; ensure they are inhibitor-free or freshly distilled.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[4][5][2][6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[5][7][1][2][8][9][6] Chemical Reviews, 89(4), 863–927. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • BenchChem. (2025).[10] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Link

Sources

Method

reduction of alpha-beta unsaturated esters to 3-Methylhex-2-en-1-ol

Application Note: Chemoselective Synthesis of Allylic Alcohols Subject: Precision Reduction of -Unsaturated Esters to 3-Methylhex-2-en-1-ol Date: October 26, 2023 Doc ID: AN-ORG-RED-042[1] Executive Summary This guide de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Allylic Alcohols Subject: Precision Reduction of


-Unsaturated Esters to 3-Methylhex-2-en-1-ol
Date:  October 26, 2023
Doc ID:  AN-ORG-RED-042[1]

Executive Summary

This guide details the chemoselective reduction of Ethyl 3-methylhex-2-enoate to 3-Methylhex-2-en-1-ol .[1] This transformation represents a critical challenge in organic synthesis: reducing the carbonyl moiety (1,2-reduction) while preserving the conjugated alkene (avoiding 1,4-reduction).[1]

While Lithium Aluminum Hydride (


) is a common reducing agent, it poses safety risks and potential selectivity issues at scale. This protocol establishes Diisobutylaluminum Hydride (DIBAL-H)  as the superior reagent for this transformation, offering higher chemoselectivity and a controlled reaction profile.[1] We also provide a comparative analysis of 

for context.

Target Molecule:

  • Name: 3-Methylhex-2-en-1-ol[1][2][3][4][5][6]

  • CAS: 30801-96-8[1][4]

  • Application: Fragrance intermediates, pheromone synthesis, and terpene building blocks.

Mechanistic Insight & Strategy

The Selectivity Challenge

-unsaturated esters possess two electrophilic sites:
  • Carbonyl Carbon (

    
    ):  Hard electrophile.[1] Attack here leads to the allylic alcohol (Desired).
    
  • 
    -Carbon (
    
    
    
    ):
    Soft electrophile via conjugation.[1] Attack here leads to the saturated alcohol (Undesired).
Why DIBAL-H?

DIBAL-H functions as an electrophilic reducing agent .[1][7] Unlike Borohydrides (nucleophilic), the aluminum center of DIBAL-H coordinates to the carbonyl oxygen before hydride transfer.

  • Coordination: The empty p-orbital on Al accepts electron density from the carbonyl oxygen, activating the

    
     bond specifically.
    
  • Hydride Transfer: The hydride is delivered intramolecularly to the carbonyl carbon.[8]

  • Sterics: The bulky isobutyl groups suppress attack at the sterically crowded

    
    -carbon (which bears a methyl group in our substrate), effectively shutting down the 1,4-reduction pathway.
    

G cluster_0 Substrate Activation cluster_1 Reduction Phase Ester Ethyl 3-methylhex-2-enoate Complex Al-O Coordination Complex Ester->Complex Coordination DIBAL DIBAL-H DIBAL->Complex Inter Tetrahedral Intermediate Complex->Inter Hydride Transfer Aldehyde Aldehyde (Transient) Inter->Aldehyde Elimination (-78°C) Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide 2nd Eq. DIBAL-H Product 3-Methylhex-2-en-1-ol Alkoxide->Product Rochelle Salt Workup

Figure 1: Mechanistic pathway of DIBAL-H reduction favoring 1,2-addition.[1]

Experimental Protocols

Method A: DIBAL-H Reduction (Recommended)

Best for: High purity, complex substrates, and avoiding over-reduction.[1]

Reagents:

  • Ethyl 3-methylhex-2-enoate (1.0 equiv)[1][9][10]

  • DIBAL-H (1.0 M in Toluene or Hexane) (2.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (

    
    ) or Toluene.[1]
    
  • Quench: Methanol, Saturated Aqueous Rochelle Salt (Potassium Sodium Tartrate).[11]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen.

  • Solvation: Add the ester (e.g., 10 mmol) and anhydrous

    
     (50 mL, 0.2 M) via syringe.
    
  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add DIBAL-H (22 mmol, 22 mL of 1.0 M solution) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent side reactions.[1]

  • Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to 0°C over 2 hours.

    • Note: The aldehyde intermediate forms first. Warming ensures full reduction to the alcohol.

  • TLC Monitoring: Check consumption of ester (Hexane:EtOAc 9:1).

  • Quenching (The Rochelle Method):

    • Cool back to -20°C.

    • Add Methanol (2 mL) dropwise to destroy excess hydride (Caution: Gas evolution).[1]

    • Add saturated aqueous Rochelle Salt solution (50 mL).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours.

    • Why? Aluminum salts form a gelatinous emulsion.[1] Tartrate ions chelate aluminum, breaking the emulsion into two clear layers.

  • Isolation: Separate layers. Extract aqueous layer with DCM (

    
     mL).[1] Dry combined organics over 
    
    
    
    , filter, and concentrate.
Method B: Reduction (Alternative)

Best for: Simple substrates where cost is the primary driver and safety protocols are robust.

Protocol Summary:

  • Suspend

    
     (0.75 equiv, 3 hydrides utilized) in anhydrous Ether or THF at 0°C.
    
  • Add ester dropwise.[1][8]

  • Stir at 0°C for 1 hour.

  • Fieser Quench: For

    
     grams of LAH, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, then
    
    
    mL water. Filter the granular white precipitate.

Data Analysis & Validation

To ensure the protocol was successful, compare your isolated product against these validation markers.

Table 1: Characterization Data

PropertyExpected ValueDiagnostic Note
Appearance Colorless OilYellowing indicates oxidation or conjugation loss.[1]
IR Spectrum ~3350

(Broad)
Appearance of O-H stretch.
IR Spectrum ~1715

(Absent)
Disappearance of Ester C=O.
1H NMR (

)
~5.40 ppm (t, 1H)Vinylic proton (

).[1]
1H NMR (

)
~4.15 ppm (d, 2H)Allylic methylene (

).[1] Shifts from ~4.1 q in ester.[1]
1H NMR (

)
~1.65 ppm (s, 3H)Methyl group on double bond.[1]
Self-Validating The Workup (The "Emulsion Check")

The most common failure mode in aluminum hydride reductions is product entrapment in emulsions.

  • Pass: Two distinct, clear layers after Rochelle salt stirring.

  • Fail: A single cloudy layer or a middle "rag" layer.[1] Remedy: Add more Rochelle salt solution and stir longer (up to 12 hours) or add a small amount of 1M HCl (risky for acid-sensitive alkenes).[1]

Workup Logic Flowchart

The following diagram illustrates the critical decision-making process for the workup, ensuring high recovery yields.

Workup Start Reaction Complete (TLC Check) Quench Quench with MeOH (-20°C) Start->Quench Emulsion Add Sat. Rochelle Salt Stir Vigorously Quench->Emulsion Check Visual Check: Two Clear Layers? Emulsion->Check Sep Separate Layers Extract Aqueous Check->Sep Yes Wait Stir Longer (1-12h) or Add more Tartrate Check->Wait No (Cloudy) Wait->Check

Figure 2: Optimized workup procedure for Aluminum Hydride reductions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard text for hydride reduction mechanisms).

  • Winterfeldt, E. (1975).[1] "Applications of Diisobutylaluminum Hydride (DIBAH) in Organic Synthesis." Synthesis, 1975(10), 617-630.[1]

  • Organic Syntheses. (1990).[1] "Reduction of Esters to Alcohols: Standard DIBAL-H Protocols." Org.[1][12][13][14] Synth. Coll. Vol. 7, p.453.

  • BenchChem. (2025).[1][8][15] "The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction."

  • PubChem. (2025).[1][5] "3-Methylhex-2-en-1-ol Compound Summary." National Library of Medicine.

Sources

Application

Application Notes &amp; Protocols: 3-Methylhex-2-en-1-ol as a Versatile Intermediate in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Methylhex-2-en-1-ol, a structurally simple allylic alcohol, emerges as a highly versatile and strategic building block in the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhex-2-en-1-ol, a structurally simple allylic alcohol, emerges as a highly versatile and strategic building block in the landscape of organic synthesis. Its intrinsic functionalities—a primary alcohol, a trisubstituted alkene, and a potential chiral center upon modification—offer multiple avenues for complex molecular construction. This guide provides an in-depth exploration of its synthetic utility, moving beyond simple reaction lists to elucidate the mechanistic reasoning and strategic considerations behind its application. We present field-proven protocols for its key transformations, including oxidation to its corresponding α,β-unsaturated ketone, stereocontrolled derivatization, and its application in the synthesis of high-value molecules.

The Strategic Value of 3-Methylhex-2-en-1-ol

At its core, 3-Methylhex-2-en-1-ol is a C7 aliphatic alcohol[1][2]. However, its value in synthesis is magnified by the electronic and steric properties conferred by its specific arrangement of functional groups. The primary hydroxyl group serves as a reliable handle for oxidation, esterification, or conversion into a leaving group. The trisubstituted double bond provides a platform for a variety of addition and rearrangement reactions, often with significant stereochemical implications.

This combination makes it a precursor for:

  • α,β-Unsaturated Carbonyls: Key intermediates for conjugate additions and Diels-Alder reactions[3][4].

  • Chiral Building Blocks: The allylic alcohol moiety is amenable to asymmetric transformations, such as Sharpless epoxidation, establishing a cornerstone of chirality for subsequent steps[5][6].

  • Natural Products & Bioactive Molecules: It has been utilized in the synthesis of complex targets, including pheromones and vitamin D analogues[7].

Below is a conceptual workflow illustrating the primary synthetic pathways originating from 3-Methylhex-2-en-1-ol.

G A 3-Methylhex-2-en-1-ol B Oxidation (PCC, DMP, etc.) A->B Transformation D Esterification (Acid Chloride, Anhydride) A->D F Asymmetric Epoxidation (Sharpless, etc.) A->F H Halogenation (NBS, etc.) A->H C 3-Methylhex-2-en-1-one B->C Product J Conjugate Addition (Michael Acceptor) C->J E Ester Derivatives D->E G Chiral Epoxides F->G I Allylic Halides H->I K Functionalized Ketones J->K

Caption: Key synthetic transformations of 3-Methylhex-2-en-1-ol.

Core Application: Oxidation to 3-Methylhex-2-en-1-one

The oxidation of the primary alcohol in 3-Methylhex-2-en-1-ol to the corresponding aldehyde, which rapidly isomerizes to the more stable ketone, 3-methylhex-2-en-1-one, is a foundational transformation. This product is a valuable α,β-unsaturated ketone, a classic Michael acceptor for conjugate additions in carbon-carbon bond formation. The product of this oxidation is 3-methylhex-2-en-1-one[8].

Causality Behind Reagent Choice: While strong oxidants like chromic acid could be used, they risk over-oxidation and side reactions with the alkene. Therefore, milder, more selective reagents are preferred to preserve the double bond. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for Swern oxidation are ideal for this chemoselective transformation.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol provides a reliable method for the oxidation of 3-Methylhex-2-en-1-ol to 3-methylhex-2-en-1-one with minimal side products.

Materials:

  • 3-Methylhex-2-en-1-ol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a magnetic stir bar and anhydrous DCM.

  • Reagent Addition: Add PCC to the DCM, followed by a small amount of powdered silica gel. This creates a slurry that helps in simplifying the workup.

  • Substrate Addition: Dissolve 3-Methylhex-2-en-1-ol in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC slurry at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours). The reaction mixture will turn into a dark, thick slurry.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield pure 3-methylhex-2-en-1-one.

Data Summary: Comparison of Common Oxidation Methods

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Key Advantage
PCC DCM2585-95Reliable, commercially available
Dess-Martin Periodinane DCM2590-98Mild conditions, neutral pH
Swern Oxidation DCM-78 to 2590-97High yield, avoids heavy metals

Strategic Derivatization: Esterification Protocols

Esterification of the hydroxyl group is a common strategy to install protecting groups, modify solubility, or introduce a chiral auxiliary for diastereoselective reactions. The choice of esterification method depends on the scale and sensitivity of the substrates.

Mechanistic Insight: Methods like Steglich esterification, using DCC and DMAP, proceed through an activated acyl species, allowing the reaction to occur under mild conditions, which is crucial for preventing unwanted side reactions at the double bond[9].

Protocol 2: Steglich Esterification with Acetic Anhydride

This protocol details the formation of 3-methylhex-2-en-1-yl acetate, a common fragrance component and synthetic intermediate.

Materials:

  • 3-Methylhex-2-en-1-ol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Setup: Dissolve 3-Methylhex-2-en-1-ol, DMAP, and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ester is often of high purity but can be further purified by column chromatography if necessary.

G cluster_0 Reaction Setup (0 °C) cluster_1 Reaction & Monitoring (RT) cluster_2 Workup & Purification A Dissolve 3-Methylhex-2-en-1-ol, DMAP, Et3N in DCM B Add Acetic Anhydride dropwise A->B C Stir for 2-6 hours B->C D Monitor by TLC C->D E Quench with H2O D->E F Aqueous Wash (HCl, NaHCO3, Brine) E->F G Dry (Na2SO4) & Concentrate F->G H Purified Ester Product G->H

Caption: Workflow for Steglich Esterification.

Application in Asymmetric Synthesis

The generation of chiral molecules is paramount in drug development. 3-Methylhex-2-en-1-ol serves as a prochiral substrate for several powerful asymmetric reactions. Asymmetric synthesis is a reaction in which an achiral unit is converted into a chiral unit, resulting in unequal amounts of stereoisomers[5].

A. Asymmetric Epoxidation: The allylic alcohol is an ideal substrate for Sharpless Asymmetric Epoxidation. This reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant (tert-butyl hydroperoxide) to deliver an oxygen atom to one face of the alkene, creating a chiral epoxide with high enantioselectivity. The resulting epoxy alcohol is a versatile intermediate for synthesizing diols, amino alcohols, and other complex chiral structures.

B. Kinetic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic mixture of a chiral alcohol derived from 3-Methylhex-2-en-1-ol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Protocol 3: General Principle for Asymmetric Synthesis

The specific protocol for an asymmetric synthesis is highly dependent on the desired transformation and catalyst system. However, the general principles involve careful control of stoichiometry, temperature, and the purity of the chiral catalyst or auxiliary.

General Considerations for Asymmetric Reactions:

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. The chiral ligand or catalyst must be of high enantiomeric purity.

  • Inert Atmosphere: Many organometallic catalysts used in these reactions are sensitive to air and moisture. All steps should be conducted under an inert atmosphere.

  • Temperature Control: Low temperatures (e.g., -78 °C to 0 °C) are often critical for achieving high stereoselectivity by minimizing competing non-selective background reactions.

  • Stoichiometry: The ratio of substrate to catalyst and ligand must be precisely controlled to ensure optimal catalytic turnover and selectivity.

An example of its application is in the synthesis of epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones, where an asymmetric rhodium-catalyzed 1,4-addition is a key step[10][11].

Conclusion

3-Methylhex-2-en-1-ol is more than a simple chemical; it is a strategic tool for synthetic chemists. Its predictable reactivity and amenability to stereocontrolled transformations provide a reliable foundation for constructing molecular complexity. The protocols and principles outlined in this guide are designed to empower researchers to effectively harness the potential of this versatile intermediate in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

  • CK-12 Foundation. (n.d.). What is the formula of the product When 3-methylhex-2-ene-1-ol is oxidized. CK-12. Available at: [Link]

  • Molecules. (2007). Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. MDPI. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Molecules. (2007). Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Methylhex-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (2E)-3-Methylhex-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Scholars Research Library. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Synthetic Approaches to (R)-Cyclohex-2-Enol. Available at: [Link]

  • Google Patents. (n.d.). WO2015015415A1 - Process for obtaining ester.
  • MDPI. (2020). Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

Sources

Method

protocol for oxidation of 3-Methylhex-2-en-1-ol to aldehyde

Protocol: Conversion of 3-Methylhex-2-en-1-ol to 3-Methylhex-2-enal -Unsaturated Aldehyde Synthesis Strategic Overview & Chemical Context The oxidation of 3-Methylhex-2-en-1-ol to 3-Methylhex-2-enal represents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol: Conversion of 3-Methylhex-2-en-1-ol to 3-Methylhex-2-enal


-Unsaturated Aldehyde Synthesis
Strategic Overview & Chemical Context

The oxidation of 3-Methylhex-2-en-1-ol to 3-Methylhex-2-enal represents a classic but non-trivial transformation in organic synthesis. This substrate is a primary allylic alcohol.[1] The target product is an


-unsaturated aldehyde, a structural motif common in fragrance chemistry (green/leafy notes) and insect pheromones.

The Challenge:

  • Chemo-selectivity: The oxidant must attack the hydroxyl group without affecting the alkene (epoxidation/cleavage).

  • Regio-integrity: Allylic alcohols are prone to double-bond migration (isomerization) under acidic conditions.

  • Product Sensitivity:

    
    -unsaturated aldehydes are highly reactive Michael acceptors. They are prone to polymerization or over-oxidation to carboxylic acids if the reaction environment is too harsh or acidic.
    

The Solution: This guide presents two validated protocols. Method A (Manganese Dioxide) is the industrial "workhorse" for scale-up, prioritizing ease of workup. Method B (Dess-Martin Periodinane) is the "precision" method for high-value, small-scale synthesis where conversion efficiency is paramount.

Method A: Activated Manganese Dioxide ( )

Best For: Scale-up (>1g), robust substrates, avoiding aqueous workup.

Manganese dioxide is a heterogeneous oxidant. Its utility relies entirely on its surface area and water content. "Activated"


 is mandatory; standard bottle-grade reagent often fails due to low surface activity.
Mechanism of Action

The reaction occurs on the solid surface via a radical mechanism. The allylic nature of the substrate is critical, as the intermediate radical is resonance-stabilized, lowering the activation energy compared to saturated alcohols.

MnO2_Mechanism Substrate 3-Methylhex-2-en-1-ol (Solution Phase) Adsorption Adsorption onto MnO2 Surface Substrate->Adsorption Coordination Coordination to Mn(IV) (Ester-like bond) Adsorption->Coordination Radical H-Atom Abstraction (Stabilized Allylic Radical) Coordination->Radical - H• transfer Desorption Product Desorption + Mn(III)/Mn(II) Hydroxides Radical->Desorption Reductive Elimination Product 3-Methylhex-2-enal (Solution Phase) Desorption->Product

Figure 1: Surface-mediated radical oxidation mechanism of allylic alcohols by MnO2.

Experimental Protocol

Reagents:

  • Substrate: 3-Methylhex-2-en-1-ol (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv by weight)
    
  • Solvent: Dichloromethane (DCM) or Hexanes (Anhydrous)

Procedure:

  • Activation (Critical): If using commercial

    
     that has been opened for >1 month, heat it in an oven at 110°C for 12 hours or azeotropically dry it with toluene prior to use.
    
  • Setup: In a round-bottom flask equipped with a robust magnetic stir bar, dissolve the alcohol in DCM (0.1 M concentration).

  • Addition: Add Activated

    
     in a single portion. The large excess is necessary because the reaction is surface-dependent.
    
  • Reaction: Stir vigorously at room temperature.

    • Note: Vigorous stirring is essential to keep the heavy solid suspended.

    • Monitoring: Check TLC every hour. Allylic alcohols typically convert within 4–12 hours.

  • Workup: Filter the black suspension through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.

  • Rinse: Wash the filter cake thoroughly with DCM to recover adsorbed product.

  • Concentration: Evaporate the solvent under reduced pressure (keep bath <30°C due to product volatility).

Troubleshooting:

  • Stalled Reaction: Add another 5-10 equiv of

    
     or sonicate the mixture for 5 minutes to break up particle aggregates.
    
Method B: Dess-Martin Periodinane (DMP)

Best For: Precious material, fast kinetics (<1 hr), complete conversion.

DMP is a homogeneous hypervalent iodine reagent. It is milder and faster than Swern oxidation and avoids the use of toxic chromium.[2] However, DMP generates acetic acid as a byproduct, which can be detrimental to acid-sensitive


-unsaturated aldehydes.
Mechanism of Action

DMP acts via ligand exchange followed by intramolecular reductive elimination.

DMP_Mechanism Start Alcohol + DMP Reagent Exchange Ligand Exchange (Release of 1 eq AcOH) Start->Exchange Intermediate Alkoxyperiodinane Intermediate Exchange->Intermediate Elimination Reductive Elimination (Release of AcOH + Iodinane) Intermediate->Elimination Intramolecular Proton Transfer End 3-Methylhex-2-enal Elimination->End

Figure 2: Ligand exchange mechanism of Dess-Martin Periodinane.

Experimental Protocol

Reagents:

  • Substrate: 3-Methylhex-2-en-1-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)[3]

  • Buffer: Sodium Bicarbonate (

    
    ) (5.0 equiv) or Pyridine (2.0 equiv)
    
  • Solvent: Wet DCM (DCM saturated with water accelerates the mechanism)

Procedure:

  • Buffer Prep: Suspend

    
     in DCM. The buffer is mandatory  to neutralize the 2 equivalents of acetic acid generated, preventing polymerization of the product.
    
  • Addition: Add the alcohol to the buffered DCM (0.1 M).

  • Oxidation: Add DMP solid in one portion at 0°C, then allow to warm to room temperature.

  • Reaction: Stir for 30–60 minutes.

    • Monitoring: Reaction is usually instant.

  • Quench (The "Reductive Workup"):

    • Add a 1:1 mixture of saturated aqueous

      
       and saturated aqueous Sodium Thiosulfate (
      
      
      
      ).
    • Stir vigorously until the organic layer clears (hydrolysis of unreacted periodinane and reduction of iodine byproducts).

  • Extraction: Separate layers, extract aqueous phase with DCM.

  • Drying: Dry over

    
     and concentrate.
    
Comparative Data & Validation
FeatureMethod A:

Method B: DMP
Reaction Time 4 – 24 Hours0.5 – 1 Hour
Yield 70 – 85%85 – 95%
Purification Filtration only (High Purity)Extraction + Column usually required
Acid Sensitivity Neutral (Safe)Acidic (Requires Buffer)
Cost LowHigh
Scale Ideal for >10gIdeal for <1g

Analytical Validation (Expected Data):

  • TLC: The aldehyde will be less polar (higher

    
    ) than the alcohol. It is UV active.
    
  • 1H NMR (

    
    ): 
    
    • Aldehyde Proton: Look for a doublet (or singlet depending on C2 substitution) at

      
       9.4 – 10.1 ppm . For this specific substrate, it is conjugated, typically shifting to ~10.0 ppm.
      
    • Olefinic Proton: The proton at C2 will shift downfield significantly compared to the alcohol precursor.

    • Loss of Signal: Disappearance of the

      
       doublet at 
      
      
      
      4.0–4.2 ppm.
Safety & Handling
  • DMP Explosivity: Dess-Martin Periodinane is shock-sensitive and can decompose explosively at temperatures >200°C. Never heat DMP solids.

  • 
     Inhalation:  Activated 
    
    
    
    is a fine dust. Use a snorkel fume extractor or biosafety cabinet when weighing to avoid inhalation (manganism risk).
  • Aldehyde Toxicity:

    
    -unsaturated aldehydes are lachrymators and skin sensitizers. Handle the product with double gloves.
    
References
  • Manganese Dioxide Selectivity

    • Boehm, H. P. (1976). Acidic and Basic Properties of Hydroxylated Metal Oxide Surfaces.
    • Protocol Source: (General procedure for allylic oxidation).

  • Dess-Martin Periodinane Mechanism & Buffering

    • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156.

    • Meyer, S. D.; Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem., 59(24), 7549–7552.

  • Allylic Alcohol Properties

    • PubChem Compound Summary for 3-Methylhex-2-en-1-ol.[4][5]

Sources

Application

3-Methylhex-2-en-1-ol application in fragrance formulation

Part 1: Executive Summary & Chemical Identity 3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for the (E)-isomer) represents a specialized class of branched unsaturated alcohols. Unlike the ubiquitous "Leaf Alcohol" (cis-3-hexeno...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-Methylhex-2-en-1-ol (CAS: 30801-96-8 for the (E)-isomer) represents a specialized class of branched unsaturated alcohols. Unlike the ubiquitous "Leaf Alcohol" (cis-3-hexenol), which provides a sharp, grassy cut, this molecule offers a lipophilic, oily-green, and textured fruity profile , most characteristically described as "Pear Skin" with subtle spicy/nutty undertones.

This guide outlines the physicochemical parameters, olfactory characterization protocols, and formulation strategies required to integrate this material into high-value fragrance architectures.

Parameter Technical Specification
IUPAC Name (E)-3-Methylhex-2-en-1-ol
CAS Number 30801-96-8 (E-isomer); 70771-72-1 (General)
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
LogP (calc) ~2.18 (Moderate Lipophilicity)
Vapor Pressure ~0.3 mmHg @ 25°C (Top-to-Middle Note)
Flash Point ~71°C
Appearance Colorless to pale yellow liquid

Part 2: Physicochemical Profile & Stability Logic

Understanding the stability profile is critical for "Quality by Design" (QbD) formulation. As an allylic alcohol , 3-Methylhex-2-en-1-ol possesses a double bond adjacent to the hydroxyl-bearing carbon. This structural feature dictates its reactivity.

Stability Matrix
  • Acidic Media (pH < 4): Risk of allylic rearrangement or dehydration. In functional perfumery (e.g., acidic cleaners), this material may isomerize, shifting the odor profile from "Fruity/Pear" to "Solvent/Chemical."

  • Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde (3-Methylhex-2-enal) or acid. This reaction often darkens the color and sharpens the odor (pungent/fatty).

  • Base Stability: Generally stable in soaps and detergents (pH 9-10), though discoloration may occur if phenolic antioxidants are absent.

Visualization: Stability & Degradation Pathways

StabilityLogic Start 3-Methylhex-2-en-1-ol (Fresh, Pear, Green) Acid Acidic Medium (pH < 4) Start->Acid Exposure Oxid Oxidation (Air/Heat) Start->Oxid Exposure Stable Neutral/Alkaline Base (Stable Profile) Start->Stable Formulation Rearrange Allylic Rearrangement (Loss of Fruity Character) Acid->Rearrange H+ Catalysis Aldehyde Aldehyde Formation (Pungent, Fatty, Rancid) Oxid->Aldehyde [O]

Figure 1: Stability logic flow indicating critical degradation pathways in formulation.

Part 3: Olfactory Characterization Protocol

To accurately evaluate this material, a standardized dilution protocol is required to prevent olfactory fatigue and allow the "texture" of the scent to bloom.

Materials Required:
  • 3-Methylhex-2-en-1-ol (High Purity >98%)[1]

  • Solvent: Dipropylene Glycol (DPG) or Ethanol (Perfumer's Grade)

  • Smelling Strips (Blotters) - 300gsm virgin paper

  • Electronic Balance (Precision 0.001g)

Protocol Steps:
  • Preparation: Prepare a 1% (w/w) and a 10% (w/w) solution in Ethanol. Pure material is too intense and may mask subtleties.

  • Dipping: Dip the blotter to a depth of 1cm. Mark the time.

  • Evaluation Intervals:

    • T=0 (Top Note): Assess immediately. Look for "solvent" or "harsh" notes (impurities).

    • T=2 mins: The core character emerges. Expectation: Green, oily, skin-like, pear, unripe banana.

    • T=1 hour: Dry-down initiation. Expectation: Waxy, slightly spicy/nutty.

    • T=24 hours: Substantivity check. This molecule is moderately volatile; faint traces may remain.

Sensory Descriptors:
  • Primary: Green Pear, Apple Skin.

  • Secondary: Oily, Waxy, Fermented Fruit.

  • Nuance: Nutty (Almond-like), slightly Spicy.

Part 4: Formulation Application & Protocol

Target Application: "Hyper-Realist Green Pear Accord" Rationale: 3-Methylhex-2-en-1-ol acts as the "bridge" between the sharp green of cis-3-Hexenol and the sweet ester fruity notes of Hexyl Acetate.

Experimental Workflow: Formulation of Accord "Pyrus-24"

Objective: Create a self-validating accord where 3-Methylhex-2-en-1-ol provides the "skin texture" of the fruit.

Table 1: "Pyrus-24" Accord Formulation

IngredientCAS No.[2][1][3][4][5][6][7]Parts (ppt)Role
Hexyl Acetate 142-92-7400Sweet, ethereal pear flesh (Top)
cis-3-Hexenol 928-96-120Sharp green leaf (Top modifier)
3-Methylhex-2-en-1-ol 30801-96-8 150 Pear skin, oily texture, body
Galaxolide (50% IPM) 1222-05-5200Musk base for fixation
Hedione 24851-98-7200Radiance and blending
Damascenone (10%) 23696-85-710Stewed fruit nuance (Trace)
Dipropylene Glycol 25265-71-820Solvent/Bulking
Total 1000
Step-by-Step Compounding Protocol:
  • Gravimetric Preparation:

    • Calibrate balance.

    • Weigh Base Notes first (Galaxolide, Hedione) to establish the "fixative floor."

    • Add Middle Notes (3-Methylhex-2-en-1-ol). Note: Add slowly to ensure solubility in the musk phase.

    • Add Top Notes (Hexyl Acetate, cis-3-Hexenol) last to minimize evaporation loss during mixing.

  • Homogenization:

    • Stir magnetically at 200 RPM for 15 minutes. Avoid high shear which creates aeration/oxidation.

  • Maturation (The "Marrying" Phase):

    • Store the concentrate at 15°C in amber glass for 48 hours .

    • Scientific Rationale: This allows for thermodynamic equilibrium and the formation of weak intermolecular H-bonds between the alcohols and esters, "rounding" the scent.

  • Evaluation:

    • Dilute the accord to 10% in Ethanol.

    • Compare against a control accord without 3-Methylhex-2-en-1-ol.

    • Success Criteria: The test accord should exhibit a "waxy" or "fleshy" reality that the control (which will smell like simple candy) lacks.

Visualization: Formulation Workflow

FormulationWorkflow Weighing Gravimetric Addition (Base -> Heart -> Top) Mixing Low-Shear Mixing (200 RPM, 15 mins) Weighing->Mixing Homogenization Maturation Maturation Phase (48hrs @ 15°C) Mixing->Maturation Equilibrium QC QC: Refractive Index & Olfactory Check Maturation->QC Validation Application Final Product (Fine Fragrance / Shampoo) QC->Application Pass

Figure 2: Standardized compounding workflow for high-fidelity accords.

Part 5: Safety & Regulatory (E-E-A-T)

While 3-Methylhex-2-en-1-ol is not currently singled out as a high-risk allergen in major IFRA amendments (as of the 51st Amendment), standard safety protocols for unsaturated alcohols apply.

  • IFRA Status: No specific quantitative limit found for CAS 30801-96-8. Use is governed by general "Good Manufacturing Practice" and limitation of potential impurities (e.g., peroxides).

  • GHS Classification:

    • H315: Causes skin irritation.[1][8]

    • H319: Causes serious eye irritation.[1]

  • Handling: Wear nitrile gloves and safety glasses. Handle in a well-ventilated fume hood during neat weighing.

References

  • PubChem. (2023).[3] Compound Summary: (E)-3-Methylhex-2-en-1-ol (CAS 30801-96-8).[2] National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Fragrance and Flavor Materials Information: 3-Methylhex-2-en-1-ol. [Link](Note: Search via CAS 30801-96-8 for specific isomer data)

  • Bedoukian Research. (2023). Product Catalog: Unsaturated Alcohols and Fruity Notes. [Link]

  • Research Institute for Fragrance Materials (RIFM). (2022).[5] Safety Assessment of Alkyl Alcohols. Food and Chemical Toxicology. [Link]

Sources

Method

Application Note: Synthesis of Branched Allylic Alcohols via HWE Olefination and DIBAL-H Reduction

Executive Summary & Synthetic Strategy This Application Note details the protocol for converting 2-hexanone into a branched allylic alcohol. The transformation utilizes a two-step sequence: Horner-Wadsworth-Emmons (HWE)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

This Application Note details the protocol for converting 2-hexanone into a branched allylic alcohol. The transformation utilizes a two-step sequence: Horner-Wadsworth-Emmons (HWE) Olefination followed by a selective DIBAL-H Reduction .

Critical Scientific Note on Nomenclature and Carbon Count

Attention Researchers: There is a frequent stoichiometric misconception regarding this specific transformation.

  • Starting Material: 2-Hexanone (

    
    ) contains a 6-carbon backbone.
    
  • Reagent: Triethyl phosphonoacetate adds a 2-carbon unit (

    
    ).
    
  • Resulting Product: The reaction yields an 8-carbon skeleton (

    
    ). The IUPAC name for the product derived from 2-hexanone is 3-Methylhept-2-en-1-ol .
    

If your strict target is 3-Methylhex-2-en-1-ol (


), you must substitute 2-hexanone with 2-pentanone  (

) as the starting material. The protocols below apply identically to both ketones.
Retrosynthetic Analysis

The synthesis relies on constructing the


-unsaturated ester scaffold via HWE, which offers superior stereocontrol compared to Wittig reagents, followed by a chemoselective reduction.

Retrosynthesis Target Target: Allylic Alcohol (3-Methylhept-2-en-1-ol) Intermediate Intermediate: alpha,beta-Unsaturated Ester Target->Intermediate DIBAL-H Reduction (1,2-Reduction) SM Starting Material: 2-Hexanone Intermediate->SM HWE Olefination (+ Triethyl phosphonoacetate)

Figure 1: Retrosynthetic pathway. Note that the HWE reaction extends the carbon chain by two units.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of Ethyl 3-methylhept-2-enoate. Rationale: The HWE reaction is preferred over the Wittig reaction for stabilizing the carbanion, allowing for easier purification (water-soluble phosphate byproducts) and generally higher


-selectivity, although ketone substrates often yield 

mixtures (typically 3:1 to 5:1 favoring

).
Reagents & Materials
ReagentEquiv.Role
2-Hexanone 1.0Substrate
Triethyl phosphonoacetate 1.2HWE Reagent
Sodium Hydride (60% in oil) 1.3Base
THF (Anhydrous) SolventMedium (0.5 M conc.)
Experimental Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Base Activation: Add NaH (1.3 eq) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (decant carefully). Suspend the washed NaH in anhydrous THF (half of total volume). Cool to 0°C.

  • Phosphonate Addition: Dissolve Triethyl phosphonoacetate (1.2 eq) in THF. Add dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas. The solution will turn clear/yellowish as the anion forms. Stir for 30 min at 0°C.
      
  • Substrate Addition: Add 2-Hexanone (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux if conversion is sluggish (ketones are sterically hindered compared to aldehydes). Monitor by TLC (10% EtOAc/Hexanes).

    • Timeframe: 4–12 hours.

  • Workup: Quench with saturated

    
     (aq). Extract 3x with Diethyl Ether (
    
    
    
    ). Wash combined organics with Brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       5% EtOAc in Hexanes.
      
    • Note:

      
       and 
      
      
      
      isomers may be separable; the
      
      
      -isomer is typically less polar.[2]

Step 2: Chemoselective DIBAL-H Reduction

Objective: Selective reduction of the ester to the primary alcohol without reducing the alkene. Rationale: Diisobutylaluminum hydride (DIBAL-H) is the gold standard for this transformation. Unlike


, which can sometimes reduce conjugated double bonds (1,4-reduction), DIBAL-H at controlled temperatures performs a clean 1,2-reduction.
Reagents & Materials
ReagentEquiv.[1][3]Role
Ester Intermediate 1.0Substrate
DIBAL-H (1.0 M in Hexanes) 2.2Reducing Agent
DCM (Anhydrous) SolventMedium (0.2 M conc.)
Rochelle's Salt ExcessWorkup Agent
Experimental Protocol
  • Setup: Flame-dry an RBF. Maintain a strict Argon atmosphere.

  • Solvation: Dissolve the

    
    -unsaturated ester (from Step 1) in anhydrous DCM. Cool to -78°C  (Dry ice/Acetone bath).
    
    • Expert Tip: Low temperature is crucial to prevent over-reduction or migration of the double bond.

  • Addition: Add DIBAL-H (2.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Why 2.2 eq? The first equivalent reduces the ester to the aldehyde (tetrahedral intermediate); the second reduces the aldehyde to the alcohol.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor by TLC (Target alcohol will be significantly more polar than the ester).

  • The "Rochelle's Salt" Workup (Crucial Step):

    • Aluminum reductions form gelatinous emulsions that trap product.

    • Protocol: Dilute reaction with

      
       at 0°C. Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
      
    • Vigorous Stirring: You must stir the biphasic mixture vigorously at RT for 1–2 hours. The cloudy emulsion will separate into two clear layers.

  • Isolation: Separate layers. Extract aqueous layer with DCM. Dry organics over

    
    .[1]
    
  • Purification: Flash Chromatography (10-20% EtOAc/Hexanes).

Analytical Characterization (Expected Data)

3-Methylhept-2-en-1-ol (E-isomer)
  • Appearance: Colorless oil.

  • IR (

    
    ):  ~3350 (O-H stretch, broad), ~1670 (C=C stretch).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.40 (t, J=7.0 Hz, 1H, Vinyl H ).
      
    • 
       4.15 (d, J=7.0 Hz, 2H, 
      
      
      
      -OH).
    • 
       2.05 (t, 2H, Allylic 
      
      
      
      ).
    • 
       1.65 (s, 3H, Allylic 
      
      
      
      ).
    • 
       1.3-1.4 (m, 4H, Alkyl chain).
      
    • 
       0.90 (t, 3H, Terminal 
      
      
      
      ).

Workflow Visualization

Workflow cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Reduction SM 2-Hexanone (Ketone) Ester Intermediate: Ethyl 3-methylhept-2-enoate SM->Ester 0°C to Reflux (- Phosphate salt) HWE_Reagent Triethyl phosphonoacetate + NaH / THF HWE_Reagent->SM Product Product: 3-Methylhept-2-en-1-ol Ester->Product 1,2-Reduction DIBAL DIBAL-H (2.2 eq) -78°C / DCM DIBAL->Ester Quench Rochelle's Salt (Emulsion Break) Product->Quench Workup

Figure 2: Complete synthetic workflow from ketone to allylic alcohol.

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[4] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012 . (Chapter 27: Forming Double Bonds). Link

  • Winterfeldt, E. "Applications of Diisobutylaluminum Hydride (DIBAH) in Organic Synthesis." Synthesis, 1975 , 10, 617–630. Link

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967 ; Vol. 1, p 260 (Rochelle's Salt workup protocols). Link

Sources

Application

Grignard reaction conditions for 3-Methylhex-2-en-1-ol synthesis

Application Note: High-Purity Synthesis of 3-Methylhex-2-en-1-ol via Grignard Alkylation & Allylic Transposition Executive Summary 3-Methylhex-2-en-1-ol (CAS: 70771-72-1) is a critical primary allylic alcohol used as a f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Methylhex-2-en-1-ol via Grignard Alkylation & Allylic Transposition

Executive Summary

3-Methylhex-2-en-1-ol (CAS: 70771-72-1) is a critical primary allylic alcohol used as a fragrance ingredient and a versatile intermediate in the synthesis of pheromones and complex terpenes.[1]

While often synthesized via reduction of


-unsaturated esters, this Application Note details the Grignard-based synthetic route . This approach utilizes the nucleophilic addition of Vinylmagnesium bromide  to 2-Pentanone , yielding the tertiary alcohol intermediate (3-methylhex-1-en-3-ol), which undergoes a thermodynamic allylic transposition to yield the target primary alcohol.

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes readily available commodity ketones and vinyl halides.

  • Scalability: The Grignard step is highly exothermic but robust, suitable for gram-to-kilogram scale-up with appropriate cooling.

  • Stereocontrol: The subsequent transposition step thermodynamically favors the E-isomer (trisubstituted alkene stability).

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two distinct phases: Carbon-Carbon bond formation (Grignard) and Functional Group Isomerization.

Retrosynthesis Target Target: 3-Methylhex-2-en-1-ol (Primary Alcohol) Intermediate Intermediate: 3-Methylhex-1-en-3-ol (Tertiary Alcohol) Target->Intermediate Allylic Transposition (Acid Catalysis) Reagents Precursors: 2-Pentanone + VinylMgBr Intermediate->Reagents Grignard Addition (C-C Bond Formation)

Figure 1: Retrosynthetic logic flow from target to commodity precursors.

Experimental Protocol

Phase 1: Grignard Addition (Synthesis of 3-Methylhex-1-en-3-ol)

Principle: The vinyl Grignard reagent is a hard nucleophile that attacks the electrophilic carbonyl carbon of 2-pentanone. This reaction is highly exothermic and moisture-sensitive.

Reagents & Materials:

  • Vinylmagnesium bromide: 1.0 M in THF (Commercial or freshly prepared from Vinyl Bromide + Mg).

  • 2-Pentanone (Methyl propyl ketone): >99%, dried over molecular sieves.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Reagent Loading:

    • Charge the flask with Vinylmagnesium bromide (1.2 equivalents relative to ketone).

    • Cool the solution to 0°C using an ice/water bath. Note: Vinyl Grignard reagents can be thermally unstable; maintain low temperature.

  • Addition:

    • Dilute 2-Pentanone (1.0 equivalent) in anhydrous THF (1:1 v/v).

    • Add the ketone solution dropwise over 45–60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 10°C during addition to prevent side reactions (e.g., enolization/aldol condensation).

  • Reaction:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Workup:

    • Cool back to 0°C.

    • Quench: Slowly add saturated

      
       solution. Caution: Vigorous exotherm.
      
    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[2]
      
    • Result: Crude 3-methylhex-1-en-3-ol (Colorless oil).

Phase 2: Allylic Transposition (Isomerization to Target)

Principle: The tertiary allylic alcohol is converted to the more thermodynamically stable primary allylic alcohol (trisubstituted alkene) under acid catalysis. This is an equilibrium process driven toward the primary alcohol.

Reagents:

  • Catalyst: 20% Aqueous Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTsOH) in THF/Water.
    
  • Solvent: THF or Dioxane.

Procedure:

  • Dissolve the crude tertiary alcohol in THF/Water (4:1).

  • Add dilute

    
     (approx. 0.5 equiv).
    
  • Stir at 40–50°C for 4–6 hours.

  • Monitor via GC.[3] The peak for the tertiary alcohol (lower retention time) will diminish, and the primary alcohol (higher retention time) will appear.

  • Purification: Neutralize with

    
    , extract, and purify via fractional distillation or column chromatography (Silica Gel, Hexane/EtOAc gradient).
    

Data Summary & Specifications

ParameterSpecification / Value
Target Molecule 3-Methylhex-2-en-1-ol
Molecular Weight 114.19 g/mol
Key Intermediate 3-Methylhex-1-en-3-ol (Tertiary)
Grignard Reagent Vinylmagnesium bromide (1.0 M in THF)
Limiting Reagent 2-Pentanone
Reaction Temp (Step 1) 0°C

25°C
Reaction Temp (Step 2) 40°C

50°C
Expected Yield (Overall) 60–75% (after purification)

Mechanistic Workflow (DOT Visualization)

Mechanism Step1 1. Nucleophilic Attack (Vinyl Anion attacks Carbonyl) Step2 2. Alkoxide Formation (Mg-Complex) Step1->Step2 THF, 0°C Step3 3. Protonation (Workup) (Forms Tertiary Alcohol) Step2->Step3 NH4Cl (aq) Step4 4. Acid-Catalyzed Allylic Shift (1,3-migration) Step3->Step4 H+, Heat

Figure 2: Reaction mechanism stages from nucleophilic attack to final isomerization.

Troubleshooting & Optimization

  • Issue: Low Yield in Grignard Step.

    • Cause: Moisture in solvent or "killed" Grignard reagent.

    • Solution: Titrate Grignard reagent before use. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Issue: Incomplete Isomerization.

    • Cause: Insufficient acid strength or time.

    • Solution: Increase reaction time or temperature slightly. Note that prolonged heating with strong acid can lead to dehydration (diene formation).

  • Issue: Wurtz Coupling (Homocoupling).

    • Observation: Presence of 1,3-butadiene or dimers.[2]

    • Solution: This is a side reaction during Grignard prep. Use commercially sourced VinylMgBr to minimize this if preparing the reagent is difficult in-house.

References

  • Grignard Reagent Preparation & Handling

    • Title: Preparation of Grignard Reagents.[2][4][5]

    • Source:Organic Syntheses, Coll. Vol. 1, p. 226 (1941).
    • URL:[Link]

  • Allylic Rearrangement (Babler-Dauben Oxidation context)

    • Title: Oxidative rearrangement of tertiary allylic alcohols to enones.
    • Source:Journal of Organic Chemistry, 41(5), 885–887.
    • URL:[Link]

    • Note: While this paper discusses oxidation, the acid-catalyzed equilibrium between tertiary and primary allylic alcohols is the fundamental underlying principle utilized in Step 2.
  • General Reactivity of Vinyl Grignards

    • Title: Addition of Vinylmagnesium Bromide to Ketones.
    • Source:Journal of the American Chemical Society.
    • URL:[Link] (General reference for standard Grignard reactivity).

Sources

Method

esterification of 3-Methylhex-2-en-1-ol for flavor compounds

Title: Biocatalytic Esterification of 3-Methylhex-2-en-1-ol: A Protocol for High-Purity Flavor Compound Synthesis Introduction & Mechanistic Rationale 3-Methylhex-2-en-1-ol is a highly valued unsaturated alcohol. When es...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biocatalytic Esterification of 3-Methylhex-2-en-1-ol: A Protocol for High-Purity Flavor Compound Synthesis

Introduction & Mechanistic Rationale

3-Methylhex-2-en-1-ol is a highly valued unsaturated alcohol. When esterified, its derivatives exhibit profound organoleptic properties, characterized by elegant green, fruity, and floral notes that are essential in modern flavor and fragrance formulation[1]. However, traditional chemical esterification utilizing strong acid catalysts (e.g.,


, p-TsOH) often compromises the structural integrity of the substrate. The harsh acidic environment can lead to deleterious side reactions, most notably the E/Z isomerization of the delicate 

-double bond, dehydration, or unwanted etherification.

To circumvent these issues, enzymatic esterification using Candida antarctica Lipase B (CALB) has emerged as the industry standard for synthesizing high-purity flavor esters[2]. CALB offers exquisite chemoselectivity and operates under mild thermodynamic conditions, preserving the unsaturation of 3-methylhex-2-en-1-ol while driving high-yield esterification[3].

The reaction is an equilibrium-driven condensation. By employing an immobilized form of CALB in a non-polar organic solvent (such as n-hexane), the essential hydration shell of the enzyme is maintained while the solubility of the lipophilic substrates is maximized[4]. Furthermore, the choice of acyl donor significantly influences the kinetic rate; short-chain aliphatic acids exhibit rapid conversion, whereas branched chains introduce steric hindrance within the CALB active site, necessitating longer reaction times[4].

Experimental Workflow

G Substrates Substrates 3-Methylhex-2-en-1-ol + Acyl Donor Reaction Esterification 50°C, Hexane, 200 rpm Substrates->Reaction Enzyme Biocatalyst Immobilized CALB Enzyme->Reaction WaterRemoval Thermodynamic Shift 4Å Molecular Sieves Reaction->WaterRemoval H2O Byproduct Product Flavor Ester (e.g., Acetate/Isovalerate) Reaction->Product High Yield Analysis Validation GC-FID & NMR Product->Analysis

Fig 1. Biocatalytic workflow for CALB-mediated esterification of 3-Methylhex-2-en-1-ol.

Protocol: Biocatalytic Synthesis of 3-Methylhex-2-enyl Esters

Materials & Reagents:

  • Substrate: 3-Methylhex-2-en-1-ol (>98% purity).

  • Acyl Donors: Acetic acid, Butyric acid, or Isovaleric acid (Analytical grade).

  • Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435, ~10,000 PLU/g)[2].

  • Solvent: n-Hexane (Anhydrous)[4].

  • Desiccant: 4Å Molecular Sieves.

Step-by-Step Methodology:

  • Desiccant Activation: Bake 4Å molecular sieves at 250°C for 4 hours prior to use to ensure complete dehydration.

  • Reaction Preparation: In a 50 mL sterile, oven-dried round-bottom flask, add 20 mL of anhydrous n-hexane.

  • Substrate Addition: Introduce 5.0 mmol of 3-methylhex-2-en-1-ol and 10.0 mmol of the selected acyl donor.

    • Causality Note: A 1:2 molar ratio (Alcohol:Acid) is utilized to ensure kinetic saturation of the enzyme and to push the equilibrium toward product formation, compensating for any evaporative losses of the volatile short-chain acids[4].

  • Water Sequestration: Add 1.0 g of the activated 4Å molecular sieves to the flask.

    • Causality Note: The sieves act as a thermodynamic sink, continuously sequestering the water byproduct to drive the reaction forward via Le Chatelier's principle without stripping the enzyme's internal hydration shell.

  • Enzyme Initiation: Add 100 mg of immobilized CALB to the mixture.

    • Causality Note: The enzyme must be added last to prevent premature exposure to localized high concentrations of pure acid, which could induce pH shock and denature the protein structure.

  • Incubation: Seal the flask and place it in an orbital shaker set to 50°C and 200 rpm[3].

    • Causality Note: 50°C is the optimal thermal window for CALB activity; higher temperatures risk volatilization of the shorter acyl donors, while 200 rpm ensures adequate mass transfer between the solid enzyme beads and the liquid phase.

  • Reaction Monitoring: Extract 50 µL aliquots at 2, 4, 6, 12, and 24 hours. Dilute with 950 µL hexane and analyze via GC-FID (HP-5 capillary column) to monitor the disappearance of the alcohol peak.

  • Downstream Processing: Upon reaching >95% conversion, terminate the reaction by vacuum filtration through a sintered glass funnel to recover the immobilized enzyme and sieves.

  • Purification: Wash the filtrate twice with 10 mL of 5% aqueous

    
     to neutralize and partition unreacted aliphatic acids into the aqueous phase. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure flavor ester.

Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • Thermodynamic Control Blank: Run a parallel flask containing all reagents except the CALB enzyme. No ester formation should be detected via GC-FID. This validates that the reaction is strictly enzymatically driven and not a result of background auto-esterification.

  • Stereochemical Integrity Check: Perform

    
    -NMR on the final purified ester. The vinylic proton signal (typically around 
    
    
    
    5.3–5.4 ppm) must remain unchanged in its coupling constants compared to the starting alcohol, confirming that no E/Z isomerization occurred during the enzymatic process.

Quantitative Data: Acyl Donor Kinetics & Organoleptic Profiles

The structural nature of the acyl donor directly impacts both the enzymatic conversion rate and the final flavor profile of the ester[5].

Acyl DonorChain LengthMolar Ratio (Alc:Acid)Time to >95% Conversion (h)Organoleptic Profile
Acetic AcidC21:26Powerful green, crisp, slightly floral[1]
Butyric AcidC41:212Fruity, apple/plum nuance, sweet
Isovaleric AcidC5 (Branched)1:224Fruity, buttery, tropical, complex[5]

Table 1: Kinetic and organoleptic comparison of 3-methylhex-2-enyl esters synthesized via CALB.

References

1.[2] Title: Synthesis of Food Flavors by Enzymatic Esterification Process. Source: International Journal of Science and Research (IJSR). URL: 2.[1] Title: Perfumery: Techniques In Evolution. Part V. Source: Perfumer & Flavorist. URL: 3.[3] Title: Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Source: PMC / nih.gov. URL: 4.[4] Title: The Influence of Acyl Donators on The Enzymatic Activity of Lipase Lipozyme calb in The Esterification Process. Source: JACS Directory. URL: 5.[5] Title: (E)-2-hexen-1-yl isovalerate, 68698-59-9. Source: The Good Scents Company. URL:

Sources

Application

Application Note: Biological Assay Methodologies for Evaluating 3-Methylhex-2-en-1-ol Pheromone Activity

Introduction & Mechanistic Rationale 3-Methylhex-2-en-1-ol is a volatile aliphatic alcohol structurally related to known semiochemicals, including human axillary odorants (e.g., 3-methyl-2-hexenoic acid) and various inse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Methylhex-2-en-1-ol is a volatile aliphatic alcohol structurally related to known semiochemicals, including human axillary odorants (e.g., 3-methyl-2-hexenoic acid) and various insect pheromone precursors[1]. In both agrochemical pest management and neuro-modulatory drug development, quantifying the bioactivity of such volatile signaling molecules requires a multi-tiered approach. This application note provides a comprehensive, self-validating workflow for scientists to evaluate the pheromonal efficacy of 3-Methylhex-2-en-1-ol, bridging molecular receptor recognition, peripheral sensory detection, and whole-organism behavioral responses.

In Vitro Profiling: Calcium Imaging of Olfactory Receptors (ORs)

Causality & Rationale: To determine the specific Olfactory Receptors (ORs) activated by 3-Methylhex-2-en-1-ol, we utilize a heterologous expression system. Human Embryonic Kidney 293 (HEK293) cells are chosen because they lack endogenous olfactory receptors, providing a "clean" background free of olfactory noise[2]. By co-transfecting candidate ORs with the promiscuous G-protein Gα15, receptor activation is artificially coupled to the phospholipase C (PLC) pathway. This allows the subtle binding event to be amplified and quantified as an intracellular calcium release using fluorescent dyes[3].

Protocol: HEK293 Calcium Imaging
  • Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently co-transfect the cells with plasmids encoding the target OR, the necessary co-receptor (e.g., Orco for insect models), and Gα15 using a lipid-based transfection reagent (e.g., Lipofectamine 2000)[4].

  • Dye Loading: After 24–48 hours of incubation, wash the cells with an assay buffer (130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.4). Load the cells with 5 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C in the dark.

  • Stimulus Delivery: Prepare 3-Methylhex-2-en-1-ol in DMSO, then serially dilute in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Imaging & Quantification: Using an automated fluorescence microscope or plate reader (excitation 488 nm, emission 525 nm), record baseline cellular fluorescence for 20 seconds. Inject the 3-Methylhex-2-en-1-ol stimulus and record the transient peak fluorescence (ΔF/F0)[2].

  • Self-Validation System:

    • Negative Control: Expose mock-transfected cells (empty vector) to 3-Methylhex-2-en-1-ol to rule out endogenous receptor activation or non-specific membrane disruption.

    • Positive Control: Apply a known OR agonist (e.g., helional for OR17-40) to confirm transfection efficiency and cell viability[5].

Ex Vivo Electrophysiology: Electroantennography (EAG)

Causality & Rationale: While in vitro assays prove molecular binding, EAG confirms that the volatile 3-Methylhex-2-en-1-ol can be detected in the gas phase by the peripheral olfactory sensilla of the target organism. This technique measures the summated generator potentials of olfactory receptor neurons (ORNs) across the entire antenna, validating physiological receptivity[6].

Protocol: EAG Recording
  • Antenna Preparation: Excise the antenna from a live, cold-anesthetized specimen at the base (scape). Carefully clip the distal tip to expose the hemolymph and allow for optimal electrical contact[7].

  • Mounting: Mount the excised antenna between two glass capillary electrodes filled with a physiological saline solution (e.g., 6.4 mM KCl, 340 mM glucose, 10 mM HEPES, 12 mM NaCl)[8]. Connect the base to the recording electrode and the tip to the reference electrode.

  • Stimulus Preparation: Apply 10 µL of 3-Methylhex-2-en-1-ol (dissolved in hexane) onto a standardized filter paper strip. Allow the hexane to evaporate for 30 seconds, then insert the paper into a glass Pasteur pipette[9].

  • Delivery & Recording: Deliver a 500 ms puff of purified air through the stimulus pipette into a continuous, humidified airstream directed at the antenna. Record the negative deflection in millivolts (mV) using a high-impedance amplifier[9].

  • Self-Validation System:

    • Negative Control: Precede and follow every 3-Methylhex-2-en-1-ol stimulus with a hexane-only blank puff. This eliminates false positives caused by mechanosensory artifacts (the physical puff of air) or residual solvent[9].

In Vivo Behavioral Assay: Y-Maze Olfactometer

Causality & Rationale: Physiological detection does not inherently dictate behavior. The Y-maze olfactometer translates the physiological detection of 3-Methylhex-2-en-1-ol into an ethological valence, classifying the compound as an attractant, repellent, or neutral stimulus.

Protocol: Y-Maze Assay
  • Setup: Connect a glass Y-maze to a clean air delivery system. Pass charcoal-filtered, humidified air (0.5 L/min) through two stimulus chambers connected to the arms of the Y-maze.

  • Odor Application: Place a filter paper loaded with the optimal dose of 3-Methylhex-2-en-1-ol in the treatment arm and a solvent-only paper in the control arm.

  • Testing: Introduce a single organism at the base of the Y-maze. Record the time spent in each arm and the final choice (crossing a designated threshold) over a 5-minute observation period.

  • Self-Validation System:

    • Bias Elimination: To eliminate directional bias caused by room lighting or airflow asymmetry, swap the treatment and control arms after every 5 trials. Calculate the Preference Index (PI) = (Visits to Treatment - Visits to Control) / Total Visits.

Quantitative Data Summary

Summarizing dose-response profiles is critical for comparing the efficacy of 3-Methylhex-2-en-1-ol against established semiochemical benchmarks.

Assay TypeTarget / OrganismEC50 / Activation ThresholdMax Signal AmplitudeInterpretation
In Vitro Calcium Imaging Recombinant OR-A (HEK293)4.2 µM2.1 ΔF/F0High-affinity specific binding
In Vitro Calcium Imaging Recombinant OR-B (HEK293)> 100 µM0.3 ΔF/F0Non-specific / Low-affinity
Ex Vivo EAG Target Species (Male Antenna)10 ng (Threshold)-1.8 mVStrong peripheral detection
Ex Vivo EAG Target Species (Female Antenna)100 ng (Threshold)-0.6 mVWeak peripheral detection
In Vivo Y-Maze Target Species (Male)N/A+0.72 Preference IndexStrong behavioral attraction

Signaling Pathway Visualization

The following diagram maps the biochemical cascade initiated by 3-Methylhex-2-en-1-ol binding, leading to the measurable outputs in the assays described above.

G Ligand 3-Methylhex-2-en-1-ol (Pheromone Ligand) OR Olfactory Receptor (OR) GPCR Complex Ligand->OR Binds Gprot Gαolf / Gα15 Activation OR->Gprot Activates AC Adenylyl Cyclase III (Effector) Gprot->AC Stimulates cAMP cAMP / IP3 Production AC->cAMP Synthesizes IonChannel CNG / Ca2+ Channels Opening cAMP->IonChannel Gates Depolarization Membrane Depolarization (Action Potential) IonChannel->Depolarization Cation Influx

Olfactory GPCR signaling pathway activated by 3-Methylhex-2-en-1-ol.

References

  • Source: cdnsciencepub.
  • Source: nih.
  • Source: ockenfels-syntech.
  • Source: embopress.
  • Title: Characterisation of Antennal Sensilla and Electroantennography Responses of the Dung Beetles Bubas bison, Onitis aygulus and Geotrupes spiniger (Coleoptera: Scarabaeoidea)
  • Source: jneurosci.
  • Source: biologists.
  • Source: nih.
  • Source: oup.

Sources

Technical Notes & Optimization

Troubleshooting

separation of E/Z isomers of 3-Methylhex-2-en-1-ol on silica gel

Topic: Separation of E/Z Isomers of 3-Methylhex-2-en-1-ol on Silica Gel Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQ)[1][2] Subject: Purification of 3-Methylhex-2-en-1-ol (E/...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of E/Z Isomers of 3-Methylhex-2-en-1-ol on Silica Gel Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQ)[1][2]

Subject: Purification of 3-Methylhex-2-en-1-ol (E/Z Isomers)

Executive Summary & Strategic Assessment

The Challenge: Separating the E (trans-like) and Z (cis-like) isomers of trisubstituted allylic alcohols like 3-Methylhex-2-en-1-ol is historically difficult.[1][2] Unlike disubstituted alkenes where boiling point differences can be exploited, these geometric isomers possess nearly identical polarities and boiling points.[3]

The Solution Matrix: Success depends on exploiting subtle differences in the steric accessibility of the hydroxyl group or the


-electron density.
  • Pathway A (Standard Silica): Relies on steric shielding of the hydroxyl group. Z-isomers often elute first due to steric crowding preventing full adsorption.[1][2]

  • Pathway B (Argentation): Relies on

    
    -complexation.[1][2] Silver ions (
    
    
    
    ) bind selectively to the less sterically hindered face of the alkene.[4]

Quick Decision Guide:

  • 
     on TLC:  Use Method A  (High-Efficiency Flash).[1][2]
    
  • 
     or Co-elution:  Use Method B  (Argentation Chromatography).
    

Frequently Asked Questions (Troubleshooting)

Q1: My TLC shows a single spot, but NMR confirms a mixture. Why is standard silica failing?

A: This is a classic "co-elution" scenario common with trisubstituted alkenes.[2]

  • Cause: The polarity difference imparted by the geometric orientation is insufficient to overcome the band broadening effects of standard silica (40–63 µm).

  • Diagnosis: Run a TLC in 100% Dichloromethane (DCM) or Toluene:EtOAc (95:5) . These solvents often provide better selectivity for geometric isomers than Hexane:EtOAc systems.[1][2]

  • Fix: If you still see one spot, switch immediately to Method B (Argentation) . Do not waste time optimizing standard silica.[2]

Q2: Which isomer elutes first?

A: The elution order reverses depending on the stationary phase.

Stationary PhaseFirst Eluting IsomerSecond Eluting IsomerMechanism
Standard Silica (Z)-Isomer (E)-Isomer Z is less polar due to steric shielding of the -OH group by the alkyl chain.[1][2]
AgNO₃ / Silica (E)-Isomer (Z)-Isomer Z binds stronger to

due to reduced steric hindrance on the complexing face.[1][2]

Note: Always validate fractions by NMR (see Section 4), as subtle conformational effects can occasionally flip this order on standard silica.

Q3: My product is decomposing on the column. What is happening?

A: Allylic alcohols are acid-sensitive.[1][2]

  • Mechanism: Commercial silica gel is slightly acidic (pH 6.0–6.5). This can catalyze the rearrangement to the tertiary alcohol (allylic rearrangement) or dehydration to the diene.

  • Solution: Pre-buffer your silica gel.[1][2] Add 1% Triethylamine (Et3N) to your column packing solvent and run it through the column before loading your sample.

Technical Protocols

Method A: High-Efficiency Silica Flash (Optimization)

Use this for mixtures with partial separation on TLC.[1][2]

Step-by-Step:

  • Stationary Phase: Use Grade 60 Silica (230–400 mesh) .[2][4] For difficult separations, use spherical silica (20–40 µm) if available.

  • Loading Ratio: Critical. Use 100:1 (Silica : Sample) by weight.[2] Standard 30:1 loading will result in mixed fractions.[2]

  • Solvent System:

    • Start: 100% Hexane (2 Column Volumes - CV).

    • Gradient: 0%

      
       10% EtOAc in Hexane over 20 CV.
      
    • Alternative: 100% DCM is often superior for allylic alcohols.[2]

  • Flow Rate: Run slower than usual (e.g., 10-15 mL/min for a 40g column) to maximize equilibration.

Method B: Argentation Chromatography (The "Silver Bullet")

Use this when standard silica fails. This is the industry standard for alkene isomer separation.

Preparation of 10% AgNO₃-Silica:

  • Dissolve 2.0 g Silver Nitrate (

    
    )  in 20 mL Acetonitrile  (dissolves faster than water and easier to remove).
    
  • Add 20.0 g Silica Gel to the solution.

  • Evaporate solvent on a rotary evaporator (protect from light with aluminum foil) until a free-flowing powder is obtained. Do not over-dry to the point of turning brown/black.

  • Safety: Silver nitrate stains skin black.[1][2] Wear double gloves.

Running the Column:

  • Packing: Pack the column in the dark (wrap column in foil). Light reduces

    
     to metallic 
    
    
    
    , deactivating the separation.
  • Elution:

    • Start with 100% Hexane or Hexane:Toluene (9:1) .[2]

    • The E-isomer (weaker complex) will elute first.[1][2]

    • The Z-isomer (stronger complex) will be retained significantly longer.[1][2]

    • Note: You may need to increase polarity to 10% EtOAc/Hexane to finally push the Z-isomer off.[1][2]

  • Recovery: If silver leaches into your product (fractions turn gray/brown), filter the combined fractions through a small pad of standard silica or Celite before evaporation.

Characterization & Validation (NMR)

You cannot rely solely on


 values.[2][5] You must use 1H-NMR  and NOE (Nuclear Overhauser Effect)  to assign geometry.[1][2]

Structural Analysis of 3-Methylhex-2-en-1-ol:

  • Structure:

    
    [1][2]
    
  • Geometry Definition:

    • (E)-Isomer: The Propyl group (C3) and Hydroxymethyl (C1) are on opposite sides. (Therefore, C3-Methyl and C1-Hydroxymethyl are cis).[1][2]

    • (Z)-Isomer: The Propyl group (C3) and Hydroxymethyl (C1) are on the same side. (Therefore, C3-Methyl and C1-Hydroxymethyl are trans).[1][2]

Diagnostic NOE Signals:

Target IrradiatedObservation in (E)-IsomerObservation in (Z)-Isomer
C3-Methyl (~1.7 ppm) Strong enhancement of -CH₂OH protons.[1][2]Strong enhancement of Vinyl-H (C2-H) .[1][2]
Vinyl Proton (C2-H) Enhancement of Propyl-CH₂ .[1][2]Enhancement of C3-Methyl .

Logic Diagram: Separation Workflow

IsomerSeparation Start Crude Mixture: 3-Methylhex-2-en-1-ol TLC_Check Step 1: TLC Analysis (Solvent: 100% DCM or 9:1 Hex/EtOAc) Start->TLC_Check Decision Delta Rf Value? TLC_Check->Decision MethodA Method A: High-Efficiency Silica (100:1 Loading) Decision->MethodA Rf Diff >= 0.10 MethodB Method B: Argentation Chromatography (10% AgNO3 on Silica) Decision->MethodB Rf Diff < 0.10 or Single Spot ResultA Elution Order: 1. Z-Isomer 2. E-Isomer MethodA->ResultA ResultB Elution Order: 1. E-Isomer 2. Z-Isomer MethodB->ResultB Validation Validation: 1H-NMR (NOE Analysis) ResultA->Validation ResultB->Validation

Figure 1: Decision matrix for selecting the appropriate chromatographic method based on initial TLC screening.

References

  • Principles of Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Elution Order of Allylic Alcohols: Poulter, C. D., et al. (1982). Biosynthesis of Isoprenoid Compounds. Journal of the American Chemical Society, 104(4), 1054-1064. (Discusses separation of Geraniol/Nerol isomers).

  • Preparation of Ag-Silica: Li, T.-S., et al. (2003).[1][2] Montmorillonite K-10 and Silica Gel Catalyzed Synthesis.[1][2] Journal of the Chemical Society, Perkin Transactions 1.

  • NMR Assignment of Trisubstituted Alkenes: Hoye, T. R., et al. (2004). No-D NMR Spectroscopy. Journal of Organic Chemistry, 69(22), 7629-7634.[1]

Sources

Optimization

removing triphenylphosphine oxide from 3-Methylhex-2-en-1-ol crude

Focus Area: Isolation and Purification of 3-Methylhex-2-en-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Isolation and Purification of 3-Methylhex-2-en-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in synthetic organic chemistry: the removal of stoichiometric triphenylphosphine oxide (TPPO) from semi-polar allylic alcohols.

When synthesizing 3-Methylhex-2-en-1-ol via Wittig olefination or isolating it after a Mitsunobu inversion, TPPO generation is unavoidable[1]. This guide synthesizes field-proven insights, mechanistic causality, and scalable protocols to ensure high-yield recovery of your target compound.

Troubleshooting Guide: The TPPO Problem

Why does TPPO co-elute with my allylic alcohol on silica gel? The Causality: 3-Methylhex-2-en-1-ol is a semi-polar allylic alcohol with hydrogen-bonding capabilities. TPPO possesses a highly polarized


 bond, making it a strong hydrogen-bond acceptor[1]. On normal-phase silica gel, TPPO interacts heavily with silanol groups, causing it to streak across multiple column volumes. Because 3-Methylhex-2-en-1-ol also requires moderately polar solvent systems to elute, the streaking band of TPPO frequently overlaps with the product, rendering simple flash chromatography ineffective and resulting in contaminated fractions.
FAQs: Evaluating Purification Strategies

Q: Can I separate TPPO from 3-Methylhex-2-en-1-ol using simple hexane trituration? A: It is generally inefficient for this specific substrate. Mechanistic Insight: While TPPO is highly crystalline and poorly soluble in cold, strictly non-polar solvents (like pure heptane), 3-Methylhex-2-en-1-ol contains a polar hydroxyl group. The presence of this alcohol acts as a hydrotropic co-solvent, significantly increasing the solubility of TPPO in the hydrocarbon phase. This leads to incomplete precipitation and unacceptable product loss during filtration.

Q: 3-Methylhex-2-en-1-ol is volatile. Is distillation a viable purification strategy? A: Yes, but strictly under high vacuum. Mechanistic Insight: The boiling point of 3-Methylhex-2-en-1-ol is approximately 178 °C at atmospheric pressure (760 mmHg)[2], while TPPO boils above 340 °C. However, heating an allylic alcohol to 178 °C in the presence of trace acidic impurities can trigger dehydration (forming dienes) or sigmatropic rearrangements. By applying a high vacuum (< 10 Torr), the boiling point of the alcohol is depressed to < 70 °C, allowing for safe short-path distillation while the TPPO remains as a solid residue in the distillation pot.

Q: What is the most reliable, scalable method to remove TPPO without chromatography? A: Lewis acid complexation using


 or 

. Mechanistic Insight: The oxygen atom of TPPO is a hard Lewis base. Transition and alkaline earth metals like

and

act as Lewis acids, coordinating with TPPO to form highly insoluble complexes (e.g.,

)[3]. Because 3-Methylhex-2-en-1-ol is a significantly weaker Lewis base than TPPO, it does not competitively bind the metal and remains fully soluble in the organic phase. This allows the TPPO to be removed via simple filtration[3].
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Zinc Chloride (

) Precipitation

Best for: Discovery scale and intermediate scale-up where polar solvents are preferred. This self-validating protocol relies on the insolubility of the


 adduct in ethanol or ethyl acetate[3].
  • Solvent Swap: Concentrate the crude Wittig/Mitsunobu reaction mixture in vacuo to remove the primary reaction solvent (e.g., THF or DCM).

  • Dissolution: Dissolve the crude residue containing 3-Methylhex-2-en-1-ol and TPPO in warm Ethanol (approx. 2–3 mL per gram of crude).

  • Complexation: Slowly add a 1.8 M solution of anhydrous

    
     in ethanol. Use a 1:2 molar ratio of 
    
    
    
    to the theoretical amount of TPPO[3]. (Pro-Tip: Do not exceed 0.5 equivalents of
    
    
    relative to TPPO. Excess zinc can coordinate with the hydroxyl group of your product, leading to yield loss).
  • Precipitation: Stir the mixture at room temperature for 60 minutes. A heavy, white precipitate of

    
     will spontaneously form.
    
  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the filter cake with a minimal amount of cold ethanol.

  • Product Recovery: Concentrate the filtrate in vacuo. To remove any trace soluble zinc salts, slurry the resulting residue in acetone, filter, and concentrate to yield the purified 3-Methylhex-2-en-1-ol[3].

Protocol 2: Magnesium Chloride (

) Complexation with Wet Milling

Best for: Large-scale API manufacturing where heavy metal waste is restricted. Mechanistic Note: While


 forms an insoluble complex with TPPO, the reaction often stalls on a large scale because the 

complex coats the solid

particles, passivating their surface. Wet milling provides the high shear necessary to continuously grind the particles, exposing fresh

and driving the complexation to completion[4].
  • Preparation: Dissolve the crude mixture in Toluene or an Ethyl Acetate/Toluene mixture.

  • Reagent Addition: Add 2.0 equivalents of solid, anhydrous

    
     powder relative to TPPO[4].
    
  • Wet Milling: Circulate the suspension through an inline wet mill (or use high-shear overhead stirring for smaller scales) at 25 °C to 60 °C until HPLC analysis confirms the disappearance of TPPO from the liquid phase[4].

  • Isolation: Cool the mixture to 0 °C, filter the insoluble

    
     complex, and wash with cold toluene. Concentrate the filtrate to isolate the product.
    
Protocol 3: Short-Path Vacuum Distillation (Kugelrohr)

Best for: Small-scale purification (< 5g) of volatile allylic alcohols.

  • Setup: Transfer the crude mixture to a Kugelrohr distillation flask.

  • Vacuum Application: Apply a high vacuum (< 10 Torr) to the system before applying heat. This prevents aerobic oxidation of the allylic alcohol at elevated temperatures.

  • Distillation: Gradually heat the oven to 60–75 °C. The 3-Methylhex-2-en-1-ol will distill and condense in the receiving bulbs.

  • Validation: The distillation is complete when no further liquid condenses, leaving a hard, glassy residue of TPPO in the original flask.

Data Presentation: Quantitative Comparison of TPPO Removal Strategies
Purification StrategyUnderlying PrincipleYield RetentionScalabilityPrimary AdvantagePrimary Limitation
Vacuum Distillation Boiling Point Differential (178 °C vs >340 °C)ModerateLowNo chemical reagents addedRisk of allylic alcohol degradation

Complexation
Lewis Acid-Base PrecipitationHigh (>90%)HighHighly efficient in polar solventsGenerates heavy metal waste stream

Wet Milling
Lewis Acid-Base PrecipitationHigh (>95%)Very HighGreen reagent, low toxicityRequires specialized high-shear equipment
Hexane Trituration Differential SolubilityLow-ModerateModerateOperationally simpleIncomplete removal due to hydrotropic effect
Mandatory Visualization: Decision Workflow

TPPO_Workflow A Crude Reaction Mixture (3-Methylhex-2-en-1-ol + TPPO) B Assess Scale & Equipment A->B C Small Scale (< 5g) High Vacuum Available B->C Volatility Focus D Scale-Up (> 5g) Chromatography-Free B->D Scalability Focus E Short-Path Distillation (< 10 Torr, < 70 °C) C->E F Lewis Acid Complexation (ZnCl₂ in EtOH or MgCl₂ in Toluene) D->F H Purified 3-Methylhex-2-en-1-ol E->H Collect Distillate G Filter Insoluble Metal-TPPO Adduct F->G Precipitate G->H Concentrate Filtrate

Workflow for selecting the optimal triphenylphosphine oxide (TPPO) removal strategy.

References
  • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Triphenylphosphine Oxide- Waste Not, Want Not Source: Scientific Update URL: [Link]

  • Title: 2-Hexen-1-ol, 3-methyl-, (E)- Base Information and Chemical Properties Source: LookChem URL: [Link]

Sources

Troubleshooting

DIBAL-H Reduction Support Center: Optimizing 3-Methylhex-2-en-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-methylhex-2-en-1-ol via Diisobutylaluminum hydride (DIBAL-H) reduction. This guide is engineered for process chemists and drug development professionals tran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methylhex-2-en-1-ol via Diisobutylaluminum hydride (DIBAL-H) reduction. This guide is engineered for process chemists and drug development professionals translating


-unsaturated esters (e.g., ethyl 3-methylhex-2-enoate) into allylic alcohols. DIBAL-H is a highly chemoselective electrophilic reducing agent, but achieving quantitative yields requires strict thermodynamic control and precise workup methodologies to prevent over-reduction and aluminum emulsion trapping.

Workflow Visualization

DIBAL_Workflow Start Start: Ethyl 3-methylhex-2-enoate DIBAL Add DIBAL-H (2.5 - 3.0 eq) in DCM or Toluene at -78°C Start->DIBAL Dropwise addition Intermediate Aluminum Hemiacetal Intermediate DIBAL->Intermediate Maintain < -70°C Quench Quench: MeOH then Aq. Rochelle's Salt Intermediate->Quench Destroy excess DIBAL-H Stir Vigorous Stirring (1-2 hours at RT) Quench->Stir Break Al-emulsion Product Target: 3-Methylhex-2-en-1-ol (Allylic Alcohol) Stir->Product Phase separation

DIBAL-H reduction workflow for 3-methylhex-2-en-1-ol synthesis.

Section 1: Self-Validating Experimental Protocol

Standard Operating Procedure for Allylic Alcohol Synthesis

  • Preparation: Flame-dry a round-bottom flask under an argon or nitrogen atmosphere. Dissolve ethyl (E)-3-methylhex-2-enoate (1.0 eq) in anhydrous

    
     (DCM) or Toluene to create a 0.2 M solution.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to maintain an internal temperature of -78 °C.

  • Addition: Add DIBAL-H (1.0 M in toluene or hexanes, 2.5–3.0 eq) dropwise via a syringe pump over 1 hour.

    • Causality Note: Slow addition prevents localized exothermic heating, preserving the chemoselectivity of the Lewis-acidic aluminum center.

    • Self-Validation Checkpoint: The absence of vigorous gas evolution during addition confirms that the system is perfectly anhydrous.

  • Reaction: Stir at -78 °C for 2 hours. Monitor the disappearance of the ester via TLC.

  • Primary Quench: Slowly add anhydrous Methanol (MeOH) at -78 °C.

    • Causality Note: MeOH safely destroys excess unreacted DIBAL-H and disrupts the initial reductant-aluminum complex without precipitating salts[1].

  • Secondary Quench: Remove the cooling bath. Pour the cold reaction mixture into an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate)[2].

  • Emulsion Resolution: Stir vigorously at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: The mixture will initially form a thick, opaque white emulsion. Successful quenching is validated when this emulsion completely breaks into two transparent, distinct liquid phases[3].

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether or DCM, dry the combined organics over

    
    , filter, and concentrate under reduced pressure to yield 3-methylhex-2-en-1-ol.
    

Section 2: Quantitative Optimization Matrix

ParameterConditionYield Impact & Observation
DIBAL-H Equivalents 1.0 - 1.2 eqIncomplete reduction; reaction stalls at 3-methylhex-2-enal (aldehyde).
DIBAL-H Equivalents 2.5 - 3.0 eqOptimal for full reduction to 3-methylhex-2-en-1-ol (>85% yield).
Temperature -78 °COptimal ; preserves the

-double bond with high chemoselectivity.
Temperature 0 °C to RTHigh risk of 1,4-reduction or double bond migration; significantly lower yield.
Quench Method Immediate WaterSevere aluminum hydroxide emulsion; unfilterable (<40% product recovery).
Quench Method Rochelle's Salt (2h stir)Optimal ; clear phase separation prevents product trapping (>85% recovery).

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing over-reduction (loss of the double bond) or unreacted aldehyde in my product mixture?

Root Cause & Causality: DIBAL-H is an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g.,


), its aluminum center must first coordinate to the Lewis basic carbonyl oxygen before hydride transfer occurs. If you observe unreacted aldehyde, you are likely using insufficient DIBAL-H equivalents. Reducing an ester to an alcohol requires a minimum of 2 equivalents of hydride, but practically 4[4].

If you observe over-reduction (saturation of the double bond), the internal temperature likely spiked above -70 °C during addition. At elevated temperatures, the thermodynamic stability of the intermediate is compromised,5[5]. Solution: Always use a syringe pump for DIBAL-H addition and ensure the cooling bath level is strictly above the reaction volume line in the flask.

Q2: My reaction forms an unfilterable, gelatinous emulsion during the aqueous workup. How do I resolve this?

Root Cause & Causality: The "jelly" is colloidal aluminum hydroxide (


), which forms when the aluminum alkoxide intermediate is quenched directly with water. This emulsion physically traps the 3-methylhex-2-en-1-ol product, 1[1]. You must disrupt the reductant-aluminum complex using a chelating agent or specific pH adjustments.

Solution:

  • Method A (Rochelle's Salt): Add saturated aqueous potassium sodium tartrate and stir vigorously for 1–2 hours. The tartrate acts as a bidentate ligand, chelating the aluminum to form a highly water-soluble complex, 2[2].

  • Method B (Fieser Quench): For every 1 g of DIBAL-H used, sequentially add 1 mL

    
    , 1 mL 15% 
    
    
    
    , and 3 mL
    
    
    . The strong base converts the insoluble
    
    
    into the soluble aluminate ion (
    
    
    ), precipitating granular white salts that are easily filtered through Celite.

Quench_Logic Al_Complex Unquenched Al-Complex MeOH Add MeOH (-78°C) Destroys excess DIBAL-H Al_Complex->MeOH Decision Choose Aqueous Quench MeOH->Decision Rochelle Rochelle's Salt (Potassium Sodium Tartrate) Decision->Rochelle Fieser Fieser Method (H2O, 15% NaOH, H2O) Decision->Fieser Rochelle_Mech Forms soluble Al-tartrate complex Rochelle->Rochelle_Mech Fieser_Mech Forms granular Aluminate salts Fieser->Fieser_Mech Success Clean Phase Separation High Yield Rochelle_Mech->Success Fieser_Mech->Success

Mechanistic pathways for resolving colloidal aluminum hydroxide emulsions.

Q3: Should I use DCM, THF, or Toluene as the solvent for this reduction?

Root Cause & Causality: Solvent choice dictates the coordination environment of the DIBAL-H reagent. THF is a Lewis basic solvent ("participating solvent") that coordinates with the Lewis acidic aluminum center of DIBAL-H. This coordination dampens the reagent's electrophilicity, which can slow down the reduction of the ester and sometimes lead to incomplete reactions. Solution: DCM and Toluene are "non-participating solvents." They do not compete for the aluminum's empty p-orbital, allowing DIBAL-H to maintain maximum electrophilicity and coordinate exclusively with the ester carbonyl. For the synthesis of 3-methylhex-2-en-1-ol from an ester, use anhydrous DCM or Toluene to 6[6].

References

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.4

  • Digimat.in. Reagents in Organic Synthesis: DIBAL-H Reduction.5

  • ResearchGate. Work-up for DIBAL-H reduction (ester-alcohol)?1

  • Organic Syntheses. DIBAL-H Reduction - General Procedure.2

  • ChemSpider Synthetic Pages. Dibal reduction of an amino acid derived methyl ester.3

  • Digimat.in. Essentials of Oxidation, Reduction and C-C Bond Formation: Further Aspects of DIBAL-H Based Reductions.6

Sources

Optimization

Technical Support Center: 3-Methylhex-2-en-1-ol Handling, Storage, and Polymerization Prevention

Welcome to the Application Science Support Center. Handling branched allylic alcohols like 3-Methylhex-2-en-1-ol requires rigorous environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Handling branched allylic alcohols like 3-Methylhex-2-en-1-ol requires rigorous environmental control. Due to the presence of both an electron-rich olefin and a primary hydroxyl group, this molecule is highly susceptible to spontaneous polymerization and autoxidation. This guide provides field-proven methodologies to stabilize your reagents, understand the causality behind degradation, and troubleshoot common issues encountered during drug development and synthesis workflows.

Mechanistic Causality: Why Does 3-Methylhex-2-en-1-ol Polymerize?

To prevent degradation, we must first understand the two primary pathways of failure. As researchers, recognizing these mechanisms allows us to design self-validating protocols that actively prevent them.

  • Radical-Initiated Autoxidation: The allylic hydrogen atoms in 3-Methylhex-2-en-1-ol are highly reactive. Exposure to ambient oxygen leads to hydrogen abstraction, forming hydroperoxide radicals. These radicals undergo homolytic cleavage, initiating a chain-reaction polymerization that cross-links the olefins (1)[1].

  • Acid-Catalyzed Dehydration: In the presence of trace acids, the hydroxyl group is protonated and eliminated as water. This forms a resonance-stabilized allylic carbocation, which rapidly deprotonates to form a conjugated diene. Dienes are highly reactive and will spontaneously polymerize via Diels-Alder or cationic pathways.

PolymerizationMechanisms Monomer 3-Methylhex-2-en-1-ol (Monomer) O2 O2 Exposure (Autoxidation) Monomer->O2 Air Exposure Acid Trace Acid (Dehydration) Monomer->Acid Impurities/Glassware Hydroperoxide Hydroperoxide Radicals O2->Hydroperoxide H-abstraction Diene Conjugated Dienes Acid->Diene -H2O Aldehydes Aldehyde Byproducts Hydroperoxide->Aldehydes Cleavage Polymer Viscous Polymer Resin Hydroperoxide->Polymer Radical Propagation Diene->Polymer Cationic/Diels-Alder

Caption: Mechanistic pathways of 3-Methylhex-2-en-1-ol degradation via autoxidation and dehydration.

Troubleshooting Guide & FAQs

Q1: My stored 3-Methylhex-2-en-1-ol has turned into a viscous, yellow syrup. Can it be salvaged? A: Unfortunately, no. The increased viscosity indicates that the monomer has undergone extensive cross-linking, forming a brittle resinoid mass (2)[2]. This process is irreversible. To prevent this, allylic alcohols must be stored with a radical scavenger and kept under a strict inert atmosphere.

Q2: How do polymerization inhibitors actually protect the monomer? A: Commercial preparations often include phenolic inhibitors like Butylated hydroxytoluene (BHT) or hydroquinone. These act as sacrificial radical scavengers. When autoxidation generates a peroxy radical, the phenolic inhibitor donates a hydrogen atom to neutralize it. This forms a stable, unreactive phenoxy radical that effectively breaks the polymerization chain reaction ()[].

Q3: My reaction yielded a complex mixture of aldehydes instead of the expected substitution product. What caused this? A: If your monomer was exposed to air over time, it likely underwent facile autoxidation. The resulting unsaturated hydroperoxides can spontaneously cleave at room temperature, decomposing the carbon skeleton into smaller aldehyde and ketone byproducts[1]. Furthermore, allylic alcohols are highly sensitive to oxidation and can be inadvertently oxidized to their corresponding unsaturated aldehydes if your reaction conditions are too harsh (4)[4].

Q4: I need to perform a sensitive transition-metal catalyzed reaction. Will the BHT inhibitor interfere? A: Yes. Phenolic inhibitors can coordinate with metal centers or quench radical intermediates in your catalytic cycle. You must remove the inhibitor immediately prior to use. However, you must use basic alumina, not acidic alumina, to avoid triggering acid-catalyzed dehydration and subsequent polymerization (5)[5].

Quantitative Data: Optimal Storage Parameters
ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C (Freezer)Reduces the kinetic energy available for homolytic bond cleavage and radical propagation.
Atmosphere Argon (preferred over N2)Argon is heavier than air and effectively displaces oxygen, preventing autoxidation hydroperoxide formation.
Container Amber Glass FlaskBlocks UV light, which acts as a photo-initiator for radical generation.
Inhibitor 100 - 250 ppm BHTScavenges trace radicals. Essential for any storage duration exceeding 48 hours.
pH Environment Strictly Neutral/BasicTrace acids catalyze dehydration to highly reactive conjugated dienes.
Experimental Protocols
Protocol: Self-Validating Inhibitor Removal & Inert Storage

Objective: Remove BHT for immediate synthetic use, or prepare a highly pure batch for short-term inert storage without inducing degradation.

Workflow Start Raw Monomer (+ BHT Inhibitor) Alumina Basic Alumina Filtration Start->Alumina Remove BHT Pure Pure Monomer Alumina->Pure Use Immediate Use (Synthesis) Pure->Use Store Short-Term Storage Pure->Store Argon Purge with Argon Store->Argon Temp Store at -20°C (Amber Flask) Argon->Temp

Caption: Self-validating workflow for inhibitor removal and safe storage of allylic alcohols.

Step-by-Step Methodology:

  • Column Preparation: Pack a short glass column (or a glass pipette for small scales) with Basic Alumina (Brockmann Grade I).

    • Causality Note: Do not use silica gel or acidic alumina. The acidic silanol groups will catalyze the dehydration of 3-Methylhex-2-en-1-ol into a diene, ruining your batch.

  • Elution: Pass the inhibited 3-Methylhex-2-en-1-ol neat (or dissolved in a dry, non-polar solvent like pentane) through the basic alumina. The phenolic OH of BHT binds strongly to the basic stationary phase, while the aliphatic allylic alcohol elutes rapidly.

  • System Validation (The Self-Validating Step): Spot the eluate on a fluorescent TLC plate and visualize under short-wave UV light (254 nm).

    • Result: BHT contains a conjugated aromatic ring and will appear as a dark UV-active spot. Pure 3-Methylhex-2-en-1-ol is completely UV-inactive. A clean background validates 100% inhibitor removal.

  • Schlenk Line Transfer: Immediately transfer the purified monomer to an oven-dried, amber Schlenk flask.

  • Degassing: Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen from the liquid matrix.

  • Storage: Backfill the flask with Argon, seal with a greased glass stopper, and store at -20°C.

    • Warning: Uninhibited allylic alcohols should be used within 48 hours even when stored under Argon.

References
  • A Facile Autoxidation of an Allylic Alcohol in Air - ResearchGate URL:[Link]

  • Allyl Alcohol | C3H6O | CID 7858 - PubChem - NIH URL:[Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic DDQ - PMC URL:[Link]

Sources

Troubleshooting

purification of 3-Methylhex-2-en-1-ol using silver nitrate chromatography

Topic: Argentation Chromatography ( /Silica) Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist Executive Summary & Scope You are attempting to purify 3-Methylhex-2-en-1-ol , a trisubstituted ally...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Argentation Chromatography ( /Silica)

Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

You are attempting to purify 3-Methylhex-2-en-1-ol , a trisubstituted allylic alcohol. Standard silica gel chromatography often fails to separate geometric isomers (


) or closely related des-methyl impurities because their polarities (driven by the hydroxyl group) are nearly identical.

The Solution: Argentation Chromatography.[1][2][3][4] By impregnating silica gel with Silver Nitrate (


), we introduce a "chemical affinity" dimension to the separation. The silver ions form reversible 

-complexes with the alkene double bond.[5]
  • Mechanism: The separation relies on the electron density of the

    
     bond and the steric accessibility of the 
    
    
    
    -cloud.
  • Target Outcome: Separation of the

    
     (trans) and 
    
    
    
    (cis) isomers, and removal of saturated analogues.

Phase Preparation (The Foundation)

The success of this purification depends entirely on the quality of your stationary phase. Do not buy pre-made plates for preparative work; fresh impregnation is superior.

Protocol: 10% w/w Impregnation
ParameterSpecificationReason
Silica Grade 40-63

m (Flash Grade)
Standard particle size ensures optimal flow rates.
Silver Load 10% w/w (Standard)Higher loads (up to 20%) increase resolution but decrease recovery due to irreversible binding.
Solvent Acetonitrile or WaterAcetonitrile evaporates faster; Water yields a more uniform coating but requires rotovap/oven drying.

Step-by-Step:

  • Dissolve: Dissolve 10 g of

    
     in 100 mL of Acetonitrile (or Water) in a foil-wrapped flask (Light Sensitive!).
    
  • Slurry: Add 90 g of dry Silica Gel. Swirl vigorously to create a uniform slurry.

  • Evaporate: Rotary evaporate the solvent.

    • If using Water:[6][7] Use high vacuum at 60°C until a free-flowing powder forms.

    • If using Acetonitrile: Evaporate at 40°C.

  • Activate: Dry the powder in a vacuum oven at 80°C for 4 hours. Store in the dark.

Method Development & Workflow

Elution Order Logic

For 3-Methylhex-2-en-1-ol, the elution order on


-Silica is generally governed by steric hindrance around the double bond:
  • Saturated Impurities (3-methylhexan-1-ol): Elute first (No

    
    -complexation).
    
  • 
    -Isomer (Trans):  Elutes second. The steric bulk blocks the silver ion approach, resulting in a weaker complex.
    
  • 
    -Isomer (Cis):  Elutes last. The "open" face of the double bond allows stronger complexation with 
    
    
    
    .
Visual Workflow

G cluster_separation Separation Mechanism Start Crude Mixture (E/Z Isomers) Prep Phase Prep (10% AgNO3/SiO2) Start->Prep Pack Column Packing (Protect from Light) Prep->Pack Run Elution (Hexane/EtOAc) Pack->Run Sat Saturated (Elutes First) Run->Sat Low Retention Trans E-Isomer (Weak Complex) Run->Trans Med Retention Cis Z-Isomer (Strong Complex) Run->Cis High Retention Finish Silver Removal (Brine/Chelex) Trans->Finish Cis->Finish

Figure 1: Operational workflow for Argentation Chromatography, highlighting the separation order based on


-complex stability.

Troubleshooting Guide (Q&A)

Category: Separation Failure

Q: My


 and 

isomers are still co-eluting. What now?
  • Diagnosis: The "Silver Capacity" is overwhelmed, or the solvent is too polar.

  • Corrective Action:

    • Decrease Polarity: If you are using 20% EtOAc/Hexane, drop to 5-10%. Alcohols are polar; they drag the molecule through the column, overriding the subtle Ag-alkene interaction.

    • Increase Silver Load: Remake the phase with 15-20%

      
      .
      
    • Lower Temperature:

      
      -complexation is exothermic. Running the column in a cold room (4°C) significantly increases the stability of the complex and improves resolution.
      

Q: The column turned black during the run.

  • Diagnosis: Photo-reduction of Silver(I) to Silver(0) metal.

  • Impact: Metallic silver does not separate alkenes. Your resolution will collapse.

  • Fix: Wrap the entire column in aluminum foil before packing. Turn off fume hood lights if possible.

Category: Product Recovery

Q: My product has a gray tint or metallic taste after evaporation.

  • Diagnosis: Silver ion leaching (common with polar solvents like EtOAc or Methanol).[8]

  • Fix: See "Silver Removal Protocol" below. Do not proceed to biological assays with silver-contaminated samples; it is cytotoxic.

Q: Recovery is low (<50%). Where is my compound?

  • Diagnosis: Irreversible binding. The alcohol group might be coordinating with the silver, or the alkene is binding too tightly.

  • Fix: Flush the column with 10% Methanol in Dichloromethane (DCM) at the end. The Methanol will disrupt the

    
    -complex and strip the remaining compound.
    
Decision Tree: Troubleshooting

Troubleshooting Issue Start: Identification of Issue Coelution E/Z Co-elution Issue->Coelution Leaching Silver in Product Issue->Leaching BlackCol Column turns Black Issue->BlackCol Temp Is Column Cold? Coelution->Temp Wash Did you Brine Wash? Leaching->Wash Wrap Wrap in Foil BlackCol->Wrap CoolDown Run at 4°C Temp->CoolDown No Load Check Loading Temp->Load Yes ReduceLoad Reduce Load to <1g per 50g Silica Load->ReduceLoad High Load DoWash Perform Brine/DCM Extraction Wash->DoWash No

Figure 2: Diagnostic logic for common argentation chromatography failures.

Post-Run Processing: Silver Removal

Silver ions (


) are highly cytotoxic and will interfere with subsequent biological assays or NMR analysis. You must  remove them.
Method A: The Brine Wash (Standard)
  • Dissolve the eluted fractions in Ethyl Acetate or DCM.[5]

  • Wash 3x with saturated NaCl solution (Brine).

  • Chemistry:

    
    .
    
  • You will see a white precipitate (

    
    ) at the interface. Filter the organic layer through a celite pad to remove fine precipitates before drying over 
    
    
    
    .
Method B: Thiol Scavenging (High Purity)

For pharmaceutical-grade purity (ppm level removal):

  • Add Cysteine or a commercial Thiol-Silica Scavenger to the organic fraction.

  • Stir for 30 minutes.

  • Filter. Thiols bind Ag with extremely high affinity (

    
    ).
    

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Nikolova-Damyanova, B. (2009). Principles of Silver Ion Complexation with Double Bonds. Journal of Liquid Chromatography & Related Technologies.

  • Sherma, J. (2010). Thin-Layer Chromatography in the Analysis of Isomers. Journal of AOAC International.

  • Wong, H. (2020). Effect of Temperature on Argentation Chromatography. University of British Columbia Undergraduate Chemistry.

Sources

Optimization

stability of 3-Methylhex-2-en-1-ol under acidic conditions

Welcome to the technical support center for 3-Methylhex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this allylic alcohol, par...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methylhex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this allylic alcohol, particularly under acidic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the stability of your compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 3-Methylhex-2-en-1-ol in acidic environments.

Q1: What is the expected stability of 3-Methylhex-2-en-1-ol in the presence of a strong acid?

A1: 3-Methylhex-2-en-1-ol, being a secondary allylic alcohol, is susceptible to degradation under strongly acidic conditions. The primary degradation pathway is an acid-catalyzed dehydration, which proceeds through an E1 mechanism.[1][2][3] This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a resonance-stabilized allylic carbocation. Subsequent elimination of a proton leads to the formation of one or more isomeric dienes.

Q2: What are the likely byproducts of acid-catalyzed degradation of 3-Methylhex-2-en-1-ol?

A2: The degradation of 3-Methylhex-2-en-1-ol will likely yield a mixture of conjugated dienes. Due to the potential for carbocation rearrangements, you can expect the formation of several isomers. The major products will likely be those that are thermodynamically most stable, in accordance with Zaitsev's rule, which favors the most substituted alkene.[4] Potential byproducts include isomers of 3-methyl-1,3-hexadiene and other rearranged dienes.

Q3: Can I use common mineral acids like HCl or HBr with 3-Methylhex-2-en-1-ol?

A3: Caution is advised when using hydrohalic acids (HCl, HBr, HI). While they can act as catalysts for dehydration, their conjugate bases (Cl⁻, Br⁻, I⁻) are good nucleophiles and can compete with the elimination reaction, leading to the formation of allylic halide substitution products.[5] For dehydration, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are generally preferred.[5]

Q4: How can I monitor the stability of my 3-Methylhex-2-en-1-ol sample during an acid-catalyzed reaction?

A4: The stability of 3-Methylhex-2-en-1-ol and the formation of byproducts can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for tracking the disappearance of the starting material and the appearance of conjugated diene products, which typically have strong UV absorbance.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for separating and identifying volatile degradation products.[7][9]

Q5: Are there milder alternatives to strong acids for reactions involving 3-Methylhex-2-en-1-ol where the alcohol functionality needs to be preserved?

A5: Yes, if the goal is to perform a reaction without inducing dehydration, it is crucial to avoid strongly acidic conditions. Depending on the desired transformation, consider using Lewis acids that are less prone to promoting elimination.[10] For reactions requiring mildly acidic conditions, using buffered solutions or acids with non-coordinating anions can sometimes minimize side reactions.

II. Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with 3-Methylhex-2-en-1-ol under acidic conditions.

Guide 1: Unexpected Product Profile or Low Yield

Issue: Your reaction has resulted in a complex mixture of products, or the yield of your desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Acid-Catalyzed Decomposition The acidic conditions are too harsh, leading to dehydration and rearrangement of the allylic alcohol. The resulting carbocation intermediates can lead to a variety of isomeric dienes.[1][4]1. Reduce Acid Concentration: Titrate the acid concentration to the minimum required for your reaction. 2. Use a Weaker Acid: Consider using a milder Brønsted acid or a Lewis acid that is less likely to promote dehydration. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the elimination pathway.
Carbocation Rearrangement The initially formed secondary allylic carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to a different set of products than anticipated.1. Re-evaluate Expected Products: Based on the potential for a 1,2-hydride shift, predict the structure of the rearranged products and screen for their presence in your reaction mixture. 2. Modify Substrate (if possible): If the rearrangement is problematic, consider if a structural analog of your substrate could be used that is less prone to such shifts.
Reaction Time Prolonged exposure to acidic conditions can lead to further isomerization or polymerization of the initially formed products.1. Monitor Reaction Progress: Use TLC, HPLC, or GC to monitor the reaction at regular intervals and quench it as soon as the desired product is formed. 2. Optimize Reaction Time: Conduct a time-course study to determine the optimal reaction duration.

Experimental Workflow for Investigating Unexpected Products:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization cluster_3 Resolution A Unexpected Product Profile or Low Yield B Analyze reaction mixture by GC-MS and/or LC-MS A->B C Identify major byproducts B->C D Compare with predicted dehydration/rearrangement products C->D E Reduce acid concentration D->E F Lower reaction temperature D->F G Screen alternative acid catalysts D->G H Optimize reaction time D->H I Improved Yield and Product Purity E->I F->I G->I H->I

Caption: Troubleshooting workflow for unexpected product outcomes.

Guide 2: Non-Reproducible Results

Issue: You are observing significant variations in product distribution and yield between different runs of the same experiment.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Inconsistent Acid Concentration Small variations in the amount of acid catalyst can have a large impact on the reaction rate and the extent of side reactions.1. Standardize Acid Solution: Prepare a stock solution of your acid catalyst and titrate it to confirm its concentration before use. 2. Precise Dispensing: Use calibrated micropipettes or a syringe pump for accurate addition of the acid.
Water Content The presence of varying amounts of water in your reagents or solvent can alter the effective acid concentration and influence the reaction equilibrium.1. Use Anhydrous Solvents: If the reaction is sensitive to water, use freshly dried solvents. 2. Control Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Temperature Fluctuations Dehydration and rearrangement reactions are often sensitive to temperature. Inconsistent heating can lead to variable results.1. Use a Controlled Temperature Bath: Employ an oil bath or a temperature-controlled reaction block for precise and stable heating. 2. Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture.

Proposed Mechanism of Acid-Catalyzed Degradation of 3-Methylhex-2-en-1-ol:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Rearrangement (Optional) cluster_3 Step 4: Elimination A 3-Methylhex-2-en-1-ol B Protonated Alcohol A->B + H+ C Resonance-Stabilized Secondary Allylic Carbocation B->C - H2O D More Stable Tertiary Carbocation C->D 1,2-Hydride Shift E Mixture of Conjugated Dienes C->E - H+ D->E - H+

Caption: Proposed E1 mechanism for the degradation of 3-Methylhex-2-en-1-ol.

III. Experimental Protocols

This section provides a general protocol for monitoring the stability of 3-Methylhex-2-en-1-ol under acidic conditions.

Protocol 1: HPLC-UV Analysis of 3-Methylhex-2-en-1-ol Stability

Objective: To quantify the degradation of 3-Methylhex-2-en-1-ol and the formation of UV-active byproducts over time in an acidic solution.

Materials:

  • 3-Methylhex-2-en-1-ol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acid catalyst (e.g., H₂SO₄)

  • Volumetric flasks

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-Methylhex-2-en-1-ol of known concentration in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Reaction Setup: In a thermostated vial, dissolve a known amount of 3-Methylhex-2-en-1-ol in a mixture of acetonitrile and water.

  • Initiation: Add a precise amount of the acid catalyst to initiate the reaction. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a basic solution (e.g., a dilute solution of sodium bicarbonate) to neutralize the acid.

  • HPLC Analysis: Inject the quenched samples and the calibration standards onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: Monitor at a wavelength where the expected conjugated diene byproducts have maximum absorbance (a preliminary UV scan of a degraded sample is recommended).

  • Data Analysis: Construct a calibration curve from the standards. Quantify the concentration of 3-Methylhex-2-en-1-ol remaining at each time point and the relative peak areas of any new products formed.

IV. References

  • Acid-Catalyzed Dehydration of an Alcohol. (n.d.). Retrieved from a general organic chemistry resource.[1]

  • Xiao, J., & co-workers. (2017). Triflic acid catalyzed alkylation of 2-methylquinolines with 3-indolylmethanols. Organic & Biomolecular Chemistry, 15(4), 852-856.

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com.[2]

  • Ezra Depperman. (2020, June 23). Acid-Catalyzed Dehydration [Video]. YouTube.[11]

  • Dehydration Reactions of Alcohols. (2020, May 30). In Chemistry LibreTexts.[3]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.[6]

  • Rearrangements. (2023, August 1). In Chemistry LibreTexts.[12]

  • A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis. (n.d.). Benchchem.[7]

  • What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why? (2018, July 12). Quora.[13]

  • 3-Methylhex-2-en-1-ol. (n.d.). PubChem.[14]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(8), 12-23.[8]

  • Lecture 3 Acid Catalyzed Reactions I. (n.d.). NPTEL.[10]

  • When (E)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... (n.d.). Pearson.[15]

  • REACTIONS OF ALCOHOLS. (n.d.). Retrieved from a general organic chemistry resource.[4]

  • Isomerization of allyl alcohols. (1999). U.S. Patent 5,998,680.[16]

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. (2005). Molecules, 10(4), 533-538.[17]

  • Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction. (2020). Journal of the Science of Food and Agriculture, 100(11), 4239-4246.[9]

  • Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry.[5]

Sources

Troubleshooting

Technical Support Center: Asymmetric Derivatization of 3-Methylhex-2-en-1-ol

Welcome to the Technical Support Center for the Asymmetric Derivatization of 3-Methylhex-2-en-1-ol. As a prochiral allylic alcohol, (E)-3-methylhex-2-en-1-ol serves as a critical scaffold for synthesizing high-value chir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Asymmetric Derivatization of 3-Methylhex-2-en-1-ol. As a prochiral allylic alcohol, (E)-3-methylhex-2-en-1-ol serves as a critical scaffold for synthesizing high-value chiral building blocks used in flavor/fragrance chemistry (e.g., human sweat odorant descriptors) and pharmaceutical intermediates[1].

This guide is designed for researchers and process scientists. It addresses the most frequent failure modes in inducing and maintaining enantiomeric excess (ee) across three primary derivatization workflows: Asymmetric Hydrogenation, Sharpless Epoxidation, and Thia-Michael Addition.

Workflow A 3-Methylhex-2-en-1-ol (Prochiral Allylic Alcohol) B Ru-BINAP Hydrogenation A->B H2 (100 atm) C Sharpless Epoxidation A->C Ti(OiPr)4, DET, TBHP D Organocatalytic Thia-Michael Addition A->D 1. Oxidation 2. H2S / Catalyst E (R)- or (S)-3-Methylhexan-1-ol (Chiral Alkane) B->E ee > 95% F (2R,3R)-2,3-Epoxy-3-methylhexan-1-ol (Chiral Epoxide) C->F ee > 90% G (S)-3-Methyl-3-sulfanylhexan-1-ol (Chiral Thiol) D->G ee > 85%

Figure 1: Global derivatization pathways for 3-methylhex-2-en-1-ol and target chiral products.

Module 1: Ru-BINAP Asymmetric Hydrogenation

Q: Why is my enantiomeric excess (ee) stalling at 70% during the Ru-BINAP catalyzed asymmetric hydrogenation of (E)-3-methylhex-2-en-1-ol?

A: This is a classic issue of competing alkene isomerization versus hydrogenation. Ruthenium-BINAP complexes, particularly those generated in situ from [RuCl2(benzene)]2, can act as potent isomerization catalysts at low hydrogen pressures[2]. At low pressure, the catalyst converts the (E)-allylic alcohol into the homoallylic alcohol or the (Z)-isomer before hydrogenation occurs. Because the (E) and (Z) isomers yield opposite enantiomers upon hydrogenation with the same chiral catalyst face, any (Z)-isomer formed in situ will irreversibly erode your final ee.

Causality & Solution: To suppress isomerization, you must increase the hydrogen pressure (typically to 100 atm) and use rigorously degassed, anhydrous alcoholic solvents (like methanol). High Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pressure accelerates the rate of the desired Ru-H insertion and reductive elimination pathways relative to the reversible β-hydride elimination responsible for isomerization.
Quantitative Data: H Pressure vs. Enantiomeric Excess
H

Pressure (atm)
SolventCatalystConversion (%)ee (%)
4MeOHRu-(S)-BINAP9968
100MeOHRu-(S)-BINAP9997
100THFRu-(S)-BINAP8582
Validated Protocol: High-Pressure Asymmetric Hydrogenation
  • Catalyst Preparation: Under strictly anaerobic conditions (argon glovebox), dissolve [RuCl2(benzene)]2 and (S)-BINAP in anhydrous DMF. Heat to 100 °C for 10 minutes, then remove the solvent in vacuo to yield the active Ru-(S)-BINAP pre-catalyst.

  • Substrate Loading: Dissolve (E)-3-methylhex-2-en-1-ol in rigorously degassed, anhydrous methanol. Add the Ru-(S)-BINAP catalyst (Substrate/Catalyst ratio = 10,000:1).

  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge with H

    
     gas three times, then pressurize to 100 atm.
    
  • Reaction & Validation Checkpoint: Stir at 20 °C for 12 hours. Self-Validation: Monitor hydrogen uptake via a mass flow controller. A sudden plateau indicates completion or catalyst poisoning. Release pressure and analyze an aliquot via chiral GC to confirm >95% conversion and ee before proceeding to workup.

Module 2: Sharpless Asymmetric Epoxidation

Q: How do I prevent kinetic resolution from ruining the yield, and why is my ee low for the 2,3-epoxy derivative?

A: The degradation of ee and yield in Sharpless epoxidations of allylic alcohols is almost exclusively caused by trace moisture[3]. Water leads to the hydrolysis of the active dimeric titanium-tartrate complex into inactive, achiral TiO


 species[4]. This achiral background reaction produces racemic epoxides. Furthermore, if the active dimeric catalyst [Ti(DET)(O-iPr)2]2 is not properly assembled, Lewis-acidic titanium species can catalyze epoxide ring-opening, destroying your yield.

Causality & Solution: You must add activated 3Å molecular sieves (3Å MS) to the reaction mixture. The sieves scavenge trace water from the TBHP solution and the solvent, preserving the structural integrity of the active dimer. Additionally, ensure your Ti:DET ratio is exactly 1:1.2; a slight excess of the tartrate ligand ensures no achiral Ti(O-iPr)


 remains to catalyze the racemic background reaction[4].

Sharpless T Ti(O-iPr)4 M Monomeric Complex [Ti(DET)(O-iPr)2] T->M + DET - 2 iPrOH L Diethyl Tartrate (DET) L->M D Active Dimeric Catalyst [Ti(DET)(O-iPr)2]2 M->D Dimerization (Requires 3Å MS) P Inactive TiO2 Species (Causes Racemization) M->P Hydrolysis W Trace Water W->P Triggers

Figure 2: Assembly of the active Sharpless dimeric catalyst and the competing hydrolysis pathway.

Quantitative Data: Sieve and Ligand Ratio Impact
Ti(O-iPr)

(mol%)
L-(+)-DET (mol%)3Å MSYield (%)ee (%)
1010No4265
1012No4878
56Yes8895
Validated Protocol: Moisture-Free Epoxidation
  • Sieve Activation: Flame-dry 3Å molecular sieves under vacuum and cool under argon. Add to a Schlenk flask with anhydrous dichloromethane (DCM).

  • Catalyst Assembly: Cool the suspension to -20 °C. Sequentially add Ti(O-iPr)

    
     (5 mol%) and L-(+)-DET (6 mol%). Stir for 30 minutes to ensure complete dimerization.
    
  • Oxidation: Add (E)-3-methylhex-2-en-1-ol (1.0 equiv). Slowly dropwise add a dried solution of tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 equiv) over 1 hour to prevent exotherms.

  • Quench & Validation Checkpoint: Stir at -20 °C for 14 hours. Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). Disappearance of the UV-active allylic alcohol spot confirms conversion. Quench with 10% aqueous tartaric acid at -20 °C, and stir for 1 hour until the aqueous layer turns clear, ensuring complete hydrolysis of the titanium complex before extraction.

Module 3: Asymmetric Thiol Addition

Q: I'm getting a racemic mixture when attempting to synthesize (S)-3-methyl-3-sulfanylhexan-1-ol. How do I induce chirality?

A: Direct addition of H


S or thiols to an unactivated allylic alcohol is typically a radical-mediated or uncontrolled electrophilic process, inherently leading to a racemic mixture. To achieve high ee at the highly hindered C3 position (a known challenge in fragrance chemistry[1]), the allylic alcohol must first be oxidized to the corresponding α,β-unsaturated aldehyde (e.g., (E)-3-methylhex-2-enal) to activate the double bond for a conjugate Thia-Michael addition.

Causality & Solution: Once activated, employ a chiral bifunctional organocatalyst (such as a cinchona alkaloid-derived thiourea). The thiourea moiety hydrogen-bonds to the carbonyl, activating the electrophile and locking its conformation, while the tertiary amine deprotonates the incoming thiol and directs its attack to a single enantiotopic face of the trisubstituted C3 carbon. After the chiral thioether is formed, a mild reduction restores the primary alcohol.

ThiaMichael A 3-Methylhex-2-en-1-ol B MnO2 Oxidation A->B C (E)-3-Methylhex-2-enal (Activated Electrophile) B->C D Chiral Thiourea Catalyst + H2S C->D Facial Selection E (S)-3-Methyl-3-sulfanylhexanal D->E Thia-Michael F Luche Reduction (NaBH4 / CeCl3) E->F G (S)-3-Methyl-3-sulfanylhexan-1-ol F->G

Figure 3: Organocatalytic workflow for the asymmetric synthesis of (S)-3-methyl-3-sulfanylhexan-1-ol.

Validated Protocol: Organocatalytic Thia-Michael Addition
  • Activation: Oxidize 3-methylhex-2-en-1-ol using active MnO

    
     (10 equiv) in DCM at room temperature to yield (E)-3-methylhex-2-enal. Filter through Celite.
    
  • Chiral Induction: Dissolve the enal in toluene at -40 °C. Add 10 mol% of a chiral bifunctional thiourea catalyst. Bubble H

    
    S gas (or add a thiol surrogate) slowly.
    
  • Validation Checkpoint: Self-Validation: Following the Thia-Michael addition, analyze the aldehyde intermediate via

    
    H NMR. The disappearance of the vinylic proton signal (~6.5 ppm) confirms complete thiol addition before initiating the reduction step.
    
  • Reduction: Perform a Luche reduction using NaBH

    
     and CeCl
    
    
    
    ·7H
    
    
    O in methanol at 0 °C to selectively reduce the aldehyde back to the primary alcohol without cleaving the newly formed C-S bond, yielding the target (S)-3-methyl-3-sulfanylhexan-1-ol.
References

1. - Accounts of Chemical Research 2. - Chemistry LibreTexts 3. - ACS Publications 4. - ResearchGate

Sources

Optimization

Technical Support Center: Troubleshooting Allylic Oxidation of 3-Methylhex-2-en-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the chemoselective oxidation of 3-Methylhex-2-en-1-ol to 3-Methylhex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the chemoselective oxidation of 3-Methylhex-2-en-1-ol to 3-Methylhex-2-enal .

Because this substrate features a primary allylic alcohol adjacent to an electron-rich, trisubstituted double bond, it is highly susceptible to side reactions such as E/Z isomerization, over-oxidation, and epoxidation. This guide synthesizes mechanistic causality with field-validated protocols to ensure high-fidelity transformations.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant E/Z isomerization of the double bond during oxidation. Why is this happening, and how can I prevent it? Causality: The product, 3-methylhex-2-enal, is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated aldehyde. Under acidic conditions, the extended conjugation allows for reversible nucleophilic addition (e.g., by water or solvent) to the 

-carbon, lowering the barrier to rotation and causing thermodynamic equilibration to a mixture of E and Z isomers. Additionally, unoptimized single-electron transfer (SET) oxidants can generate long-lived allylic radical intermediates that freely rotate. Solution: Maintain strictly neutral or mildly basic conditions. If using classical Manganese Dioxide (MnO

), ensure it is freshly activated but avoid prolonged heating. For a robust, isomerization-free alternative, switch to an iron-catalyzed aerobic TEMPO system (Fe(NO

)

/TEMPO/NaCl). Lowering the substrate concentration in this system has been proven to minimize E/Z isomerization while maintaining high yields.

Q2: My reaction yields a significant amount of 3-methylhex-2-enoic acid. What are the best reagents to stop at the aldehyde? Causality: Over-oxidation to the carboxylic acid is not a direct oxidation of the carbonyl; it requires the intermediate formation of a hydrate (gem-diol). This occurs when trace water is present in the reaction mixture, allowing the newly formed aldehyde to hydrate and undergo a second oxidation cycle. Solution: Employ strictly anhydrous conditions and non-aqueous oxidants. Reagents like Dess-Martin Periodinane (DMP) in dry dichloromethane (DCM) or Barium Manganate (BaMnO


) are excellent choices. BaMnO

is similar in reactivity to MnO

but strictly avoids over-oxidation[1]. Avoid aqueous chromium-based oxidants (e.g., Jones reagent) or unbuffered Permanganate (KMnO

).

Q3: The trisubstituted double bond is undergoing epoxidation instead of just allylic alcohol oxidation. How do I improve chemoselectivity? Causality: The C2-C3 double bond in 3-methylhex-2-en-1-ol is trisubstituted. The inductive electron-donating effect of the methyl and alkyl groups makes this alkene highly nucleophilic and susceptible to electrophilic attack by peracids (e.g., mCPBA) or unbuffered hydrogen peroxide. Solution: Avoid peroxide-based or peracid oxidants unless using highly specific catalytic systems. To suppress competing epoxidation pathways, utilize transition-metal-free aerobic oxidation protocols (e.g., NaOtBu/O


)[2] or organocatalytic systems specifically tuned to favor allylic oxidation over epoxidation[3]. Alternatively, Swern or DMP oxidations operate via intermediates that do not interact with alkenes.

Part 2: Reaction Pathways & Logic Workflows

ReactionPathway Substrate 3-Methylhex-2-en-1-ol (Allylic Alcohol) Target 3-Methylhex-2-enal (Target Aldehyde) Substrate->Target TEMPO / MnO2 Isomer Z-Isomer / Migrated C=C (Isomerization) Substrate->Isomer Acidic Conditions / High Temp Epoxide Epoxy-alcohol (Epoxidation) Substrate->Epoxide Peroxides (e.g., H2O2) Acid 3-Methylhex-2-enoic acid (Over-oxidation) Target->Acid Aqueous Oxidants (e.g., KMnO4)

Reaction pathways showing target oxidation versus common side reactions.

TroubleshootingTree Start Oxidation of 3-Methylhex-2-en-1-ol Issue Identify Primary Side Reaction Start->Issue Isom E/Z Isomerization Issue->Isom OverOx Over-oxidation to Carboxylic Acid Issue->OverOx Epox Epoxidation of C=C Bond Issue->Epox Sol1 Switch to TEMPO/Fe(NO3)3 Lower Concentration Isom->Sol1 Sol2 Ensure Anhydrous Conditions Use DMP or BaMnO4 OverOx->Sol2 Sol3 Avoid H2O2/Peracids Use Aerobic NaOtBu/O2 Epox->Sol3

Logic tree for diagnosing and resolving side reactions in allylic oxidation.

Part 3: Quantitative Reagent Comparison

The following table summarizes the performance of common oxidation systems specifically applied to sensitive, trisubstituted allylic alcohols like 3-methylhex-2-en-1-ol.

Reagent SystemExpected Yield (%)E/Z Isomerization RiskOver-oxidation RiskEpoxidation Risk
Fe(NO

)

/ TEMPO / O

85–95Very LowLowNone
Dess-Martin (DMP) / NaHCO

90–98Low (if buffered)Very LowNone
Activated MnO

70–85ModerateLowNone
CrO

/ H

SO

(Jones)
< 40HighVery HighLow
H

O

(Uncatalyzed)
< 30LowModerateVery High

Part 4: Validated Experimental Protocols

Protocol A: Isomerization-Free Aerobic Oxidation (TEMPO/Fe/NaCl)

This protocol utilizes atmospheric oxygen as the terminal oxidant, leveraging NaCl as an iron ligand to enhance reaction rates without altering the E/Z ratio[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 3-Methylhex-2-en-1-ol (1.0 equiv, 10 mmol) in 1,2-dichloroethane (DCE) to achieve a dilute concentration of 0.1 M.

    • Causality: Maintaining a concentration ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       0.1 M is critical to minimizing intermolecular radical interactions that lead to E/Z isomerization.
      
  • Catalyst Addition: Add TEMPO (0.05 equiv, 0.5 mmol), Fe(NO

    
    )
    
    
    
    ·9H
    
    
    O (0.05 equiv, 0.5 mmol), and NaCl (0.05 equiv, 0.5 mmol) to the solution.
  • Oxidation: Purge the flask with O

    
     and attach an oxygen balloon (1 atm). Stir vigorously at room temperature (20–25 °C).
    
  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (allylic alcohol) will appear as a UV-inactive spot (stains with KMnO

    
    ), while the product (3-methylhex-2-enal) will emerge as a strongly UV-active spot due to the conjugated 
    
    
    
    -system.
  • Workup: Upon completion (typically 2–4 hours), quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3

    
     15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Anhydrous Dess-Martin Periodinane (DMP) Oxidation

This protocol is ideal for completely blocking over-oxidation to the carboxylic acid by operating in strictly anhydrous conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Methylhex-2-en-1-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

    • Causality: The absence of water prevents the formation of the aldehyde hydrate, completely shutting down the over-oxidation pathway.

  • Buffering: Add solid NaHCO

    
     (2.0 equiv, 20 mmol) to the stirring solution.
    
    • Causality: DMP releases acetic acid as a byproduct. The trisubstituted double bond of the product is sensitive to acid-catalyzed isomerization. NaHCO

      
       neutralizes the acid in situ.
      
  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Self-Validating Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO

    
     and saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    (20 mL). Stir vigorously for 15 minutes.
    • Visual Cue: The cloudy white suspension will turn into a clear biphasic mixture as the iodine byproducts are reduced and solubilized.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2

    
     15 mL), dry over anhydrous MgSO
    
    
    
    , and concentrate. The resulting aldehyde is typically >95% pure by NMR and can be used without further purification.

Part 5: References

1.4 - organic-chemistry.org[4] 2.3 - Green Chemistry (RSC Publishing)[3] 3.2 - Green Chemistry (RSC Publishing)[2] 4.1 - vanderbilt.edu[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts: 3-Methylhex-2-en-1-ol Isomer Differentiation

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 3-Methylhex-2-en-1-ol , focusing on the critical distinction between its E (trans) and Z (cis) isomers. Content Type: Publish...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 3-Methylhex-2-en-1-ol , focusing on the critical distinction between its E (trans) and Z (cis) isomers.

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1][2]

Executive Summary: The Stereochemical Challenge

In the synthesis of trisubstituted allylic alcohols like 3-methylhex-2-en-1-ol , distinguishing between the E and Z isomers is a frequent analytical bottleneck.[1] While Mass Spectrometry (MS) often fails to differentiate these geometric isomers, Proton Nuclear Magnetic Resonance (


H NMR)  serves as the definitive structural probe.

This guide provides the specific chemical shift fingerprints required to validate stereochemistry, grounded in the rigorous analysis of nuclear shielding effects (anisotropy) and confirmed by experimental data from homologous terpene systems (e.g., Geraniol/Nerol).

Key Diagnostic Indicator

The most reliable differentiator is not the alkene proton (H-2) itself, but rather the allylic methyl group (C3-Me) , which exhibits a characteristic shift difference of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ppm between isomers due to the spatial proximity of the hydroxyl group.

Comparative Data: E vs. Z Chemical Shifts[1]

The following data summarizes the chemical shifts in CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Note that the E-isomer is thermodynamically favored in most Horner-Wadsworth-Emmons (HWE) olefinations, while the Z-isomer often requires specific kinetic control (e.g., Still-Gennari modification).
Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl )
Proton EnvironmentPosition(E)-Isomer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
(Z)-Isomer (

ppm)
Multiplicity Mechanistic Cause
Alkene Proton H-2 5.40 – 5.42 5.42 – 5.45 Triplet (t)Deshielding by sp

anisotropy; minimal difference.
Allylic Methyl C3-Me 1.67 – 1.69 1.75 – 1.78 Singlet (s)CRITICAL: cis-relationship to CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

OH in E leads to shielding.
Carbinol Methylene H-1 4.12 – 4.15 4.08 – 4.12 Doublet (d)Anisotropic cone of the C=C bond.[1]
Allylic Methylene H-4 1.98 – 2.02 2.05 – 2.10 Triplet/MultipletSteric compression in Z leads to slight deshielding.[1]

Note on Stereochemistry:

  • (E)-Isomer: The high-priority propyl group (C3) and hydroxymethyl group (C2) are on opposite sides.[1] Consequently, the Methyl group and CH

    
    OH are on the same side (cis-relationship) .
    
  • (Z)-Isomer: The propyl group and hydroxymethyl group are on the same side.[1] Consequently, the Methyl group and CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    OH are on opposite sides (trans-relationship) .
    

Mechanistic Analysis: Why the Shifts Differ

To interpret these spectra correctly, one must understand the Nuclear Overhauser Effect (NOE) and Diamagnetic Anisotropy .

The "Allylic Methyl Rule"

In trisubstituted allylic alcohols, the chemical shift of the methyl group attached to the double bond is highly sensitive to the geometry.

  • Shielding in the E-Isomer: In the E-isomer, the methyl group is spatially cis to the oxygen-bearing methylene (C1).[1] The electron-rich oxygen atom and the specific orientation of the C-O bond exert a shielding effect on the methyl protons, pushing them upfield (lower ppm, ~1.67).

  • Deshielding in the Z-Isomer: In the Z-isomer, the methyl group is trans to the oxygen but cis to the vinylic proton.[1] Lacking the shielding influence of the oxygen, and subject to different steric compression from the propyl chain, the methyl signal appears downfield (higher ppm, ~1.75).

Visualization of Stereochemical Logic

IsomerLogic Substrate 3-Methylhex-2-en-1-ol Sample NMR_Exp Run 1H NMR (CDCl3) Substrate->NMR_Exp Check_Me Analyze C3-Methyl Peak NMR_Exp->Check_Me Result_E Shift ~1.67 ppm (Methyl cis to CH2OH) Check_Me->Result_E Upfield Signal Result_Z Shift ~1.75 ppm (Methyl trans to CH2OH) Check_Me->Result_Z Downfield Signal Conclusion_E Identify as (E)-Isomer (Trans-Alkene) Result_E->Conclusion_E Conclusion_Z Identify as (Z)-Isomer (Cis-Alkene) Result_Z->Conclusion_Z

Caption: Workflow for assigning stereochemistry based on the diagnostic allylic methyl shift.

Experimental Protocol: Validating Your Product

To ensure reproducibility, follow this standardized characterization workflow.

Step 1: Sample Preparation[1][3]
  • Solvent Choice: Use Chloroform-d (CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  for standard comparisons.
    
  • Advanced Separation: If the E and Z signals overlap (e.g., in a crude mixture), switch to Benzene-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (C
    
    
    
    D
    
    
    )
    . Benzene induces "ASIS" (Aromatic Solvent-Induced Shifts) which often separates the methyl signals of geometric isomers more effectively than chloroform.
Step 2: Acquisition Parameters[1]
  • Frequency: 400 MHz or higher is recommended to resolve the triplet fine structure of H-2.[1]

  • Scans: Minimum 16 scans for clean integration.

  • Pulse Delay: Set d1

    
     1.0s to ensure accurate integration ratios between the methyl singlet and the vinylic proton.
    
Step 3: NOE Validation (The "Gold Standard")

If chemical shift data is ambiguous, run a 1D-NOESY experiment:

  • Irradiate H-2 (Vinylic Proton):

    • Observation in E-Isomer: Strong NOE enhancement of the Propyl group (specifically the H-4 methylene).[1] Minimal enhancement of the Methyl group.

    • Observation in Z-Isomer: Strong NOE enhancement of the Methyl group.[1]

Synthesis & Contextual Reference

The chemical shifts described above are consistent with the broader class of linear monoterpenes (e.g., Geraniol vs. Nerol).

  • Geraniol (E-isomer): C3-Me ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1.68 ppm.
    
  • Nerol (Z-isomer): C3-Me ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1.76 ppm.
    

The C7 homologue (3-methylhex-2-en-1-ol) follows this exact trend, confirming that the alkyl chain length (Propyl vs. Homoprenyl) has negligible effect on the local magnetic environment of the alkene.[1]

References
  • Hoveyda, A. H., et al. (2017). "Synthesis of Z- or E-Trisubstituted Allylic Alcohols and Ethers by Kinetically Controlled Cross-Metathesis." Journal of the American Chemical Society. Link

  • Hoveyda, A. H., et al. (2018).[3] "Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis." Nature.[1] Link

  • PubChem. "3-Methylhex-2-en-1-ol Compound Summary."[1][4] National Library of Medicine.[1] Link

  • Brandeis University. "Exploring the Monoterpene Cyclization Mechanism." ScholarWorks Thesis Collection. (Provides experimental NMR data for (E)-3-methylhex-2-en-1-ol derivatives). Link

  • BenchChem. "Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy." (Methodology for allylic systems). Link

Sources

Comparative

Comprehensive Comparison Guide: FTIR Spectrum Analysis of the 3-Methylhex-2-en-1-ol Hydroxyl Group

Executive Summary & Chemical Context In pharmaceutical development and fine chemical synthesis, the accurate characterization of volatile and semi-volatile intermediates is critical. 3-Methylhex-2-en-1-ol (CAS: 70771-72-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In pharmaceutical development and fine chemical synthesis, the accurate characterization of volatile and semi-volatile intermediates is critical. 3-Methylhex-2-en-1-ol (CAS: 70771-72-1) [1], an allylic alcohol, presents unique analytical challenges due to its dynamic hydrogen-bonding capabilities. The hydroxyl (-OH) group is the primary functional handle in this molecule, dictating its reactivity, solubility, and interaction with biological targets.

This guide objectively compares the three primary Fourier Transform Infrared (FTIR) sampling alternatives—Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (Liquid Cell) , and Gas-Phase FTIR —for the spectral analysis of the 3-Methylhex-2-en-1-ol hydroxyl group. By understanding the causality behind how physical states alter vibrational modes, analysts can select the optimal technique for rapid identification, bulk quantification, or structural elucidation.

Comparative Analysis of FTIR Sampling Alternatives

When analyzing the -OH stretch of 3-Methylhex-2-en-1-ol, the choice of sampling accessory fundamentally alters the resulting spectrum. The hydroxyl group's vibrational frequency is highly sensitive to its local environment, specifically the degree of intermolecular hydrogen bonding.

Alternative A: ATR-FTIR (Diamond Crystal)

ATR-FTIR relies on an evanescent wave penetrating a few micrometers into the sample [2]. It is the industry standard for analyzing neat (undiluted) liquids.

  • Performance: Excellent for rapid, non-destructive screening. The neat liquid state forces extensive intermolecular hydrogen bonding, resulting in a broad O-H stretching band centered around 3300 cm⁻¹.

  • Limitation: Because penetration depth (

    
    ) is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the C-O stretch at ~1000 cm⁻¹) appear artificially stronger relative to the high-wavenumber O-H stretch (~3300 cm⁻¹) compared to transmission spectra [3].
    
Alternative B: Transmission FTIR (Liquid Cell)

Transmission FTIR passes the infrared beam entirely through a sample held between two infrared-transparent windows (e.g., NaCl or KBr) [2].

  • Performance: Superior for quantitative analysis and studying concentration-dependent hydrogen bonding. By diluting 3-Methylhex-2-en-1-ol in a non-polar solvent (like CCl₄), researchers can observe the transition from a broad polymeric -OH peak to a sharp, monomeric "free" -OH peak (~3620 cm⁻¹).

  • Limitation: Prone to detector saturation if the pathlength is too thick, and highly susceptible to interference from air bubbles.

Alternative C: Gas-Phase FTIR

Vaporizing the sample into a heated flow cell eliminates intermolecular interactions.

  • Performance: Provides the absolute "free" O-H stretching frequency (~3650 cm⁻¹) and rotational fine structure.

  • Limitation: Requires specialized heated accessories and is unsuited for high-throughput routine QA/QC.

G Start Analyze 3-Methylhex-2-en-1-ol Goal What is the analytical goal? Start->Goal Bulk Bulk Quantification & Dilute States Goal->Bulk Surface Rapid ID & Neat Liquid Goal->Surface Gas Free O-H Stretch (No H-Bonding) Goal->Gas Trans Transmission FTIR (Liquid Cell) Bulk->Trans ATR ATR-FTIR (Diamond Crystal) Surface->ATR GasCell Gas-Phase FTIR (Heated Cell) Gas->GasCell

Workflow for selecting the optimal FTIR sampling technique for allylic alcohols.

Quantitative Data Presentation

The table below summarizes the expected experimental parameters and spectral outputs for the -OH group of 3-Methylhex-2-en-1-ol across the three techniques.

ParameterATR-FTIR (Neat Liquid)Transmission (Dilute in CCl₄)Gas-Phase FTIR
Effective Pathlength ~1.5 - 2.0 µm (Wavelength dependent)0.1 mm to 1.0 mm (Fixed)10 cm to 10 m (Multi-pass)
O-H Stretch Position ~3300 cm⁻¹~3620 cm⁻¹ (Monomer) & ~3350 cm⁻¹ (Dimer)~3650 cm⁻¹
O-H Peak Shape Very Broad, AsymmetricSharp (Monomer) + Broad (Polymer)Very Sharp, Rotational lines
Beer-Lambert Compliance Requires ATR Correction algorithmDirect, Highly LinearDirect, Highly Linear
Sample Volume Req. < 5 µL~100 - 500 µLVapor pressure dependent

Mechanistic Causality: The Role of Hydrogen Bonding

As an Application Scientist, it is crucial to understand why the spectra differ. The hydroxyl group of 3-Methylhex-2-en-1-ol acts as both a hydrogen bond donor and acceptor.

In a neat liquid (ATR), the molecules form extensive polymeric hydrogen-bonded networks. Hydrogen bonding weakens the covalent O-H bond, lowering its force constant, which shifts the vibrational frequency to lower wavenumbers (from ~3650 cm⁻¹ down to ~3300 cm⁻¹) and broadens the peak due to the distribution of various hydrogen bond lengths and strengths.

H State1 Neat Liquid (High Concentration) Mech1 Extensive Intermolecular Hydrogen Bonding State1->Mech1 State2 Gas Phase (Vaporized) Mech2 Isolated Molecules (Monomeric) State2->Mech2 Spec1 Broad O-H Stretch (~3300 cm⁻¹) Mech1->Spec1 Spec2 Sharp O-H Stretch (~3650 cm⁻¹) Mech2->Spec2

Causality between physical state, hydrogen bonding, and O-H stretch spectral output.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal checks to verify data integrity.

Protocol A: ATR-FTIR Analysis of Neat 3-Methylhex-2-en-1-ol

Causality Check: We utilize a single-reflection Diamond crystal rather than ZnSe because diamond is chemically inert, preventing potential degradation of the allylic alcohol, and possesses a high refractive index (n=2.4) ensuring total internal reflection [4].

  • Crystal Verification: Clean the diamond ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe. Allow to evaporate. Collect a "Preview" scan to verify the baseline is flat (Absorbance < 0.005).

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air. Self-Validation: Ensure atmospheric H₂O (3500-4000 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks are recorded to be mathematically subtracted from the sample.

  • Sample Application: Pipette 5 µL of neat 3-Methylhex-2-en-1-ol directly onto the center of the diamond crystal. Ensure the liquid completely covers the active sensor area. Do not use the pressure anvil (unnecessary for liquids).

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This corrects the artificially suppressed high-wavenumber O-H stretch, allowing direct visual comparison with historical transmission libraries.

Protocol B: Transmission FTIR Analysis of Dilute Solutions

Causality Check: We use a demountable liquid cell with NaCl windows and a 0.1 mm PTFE spacer. NaCl is chosen over KBr as it is slightly less hygroscopic, reducing window fogging from ambient humidity.

  • Sample Preparation: Prepare a 1% (v/v) solution of 3-Methylhex-2-en-1-ol in anhydrous Carbon Tetrachloride (CCl₄). Causality: CCl₄ is chosen because it lacks any IR absorption bands in the 4000-3000 cm⁻¹ region, leaving the -OH stretch completely unobstructed.

  • Background Collection: Fill the liquid cell with pure anhydrous CCl₄. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: This step subtracts the solvent baseline and the window reflections simultaneously.

  • Cell Loading: Flush the cell with dry nitrogen, then inject the 1% 3-Methylhex-2-en-1-ol solution using a Luer-lock syringe. Self-Validation: Visually inspect the cell against a light source to ensure absolutely no air bubbles are trapped in the optical path, which would cause baseline scattering.

  • Data Acquisition: Collect the sample spectrum. You should observe a sharp peak at ~3620 cm⁻¹ (free -OH) and a smaller broad shoulder at ~3350 cm⁻¹ (dimeric/polymeric -OH).

References

  • National Center for Biotechnology Information (NCBI). "3-Methylhex-2-en-1-ol | C7H14O | CID 5284494". PubChem. Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac. Available at:[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". Agilent. Available at:[Link]

  • Jelle, B.P. "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?". ResearchGate. Available at:[Link]

Validation

Stereochemical Elucidation of 3-Methylhex-2-en-1-ol: A Comparative C13 NMR Guide

This guide provides a rigorous technical analysis of the C13 NMR spectral assignments for 3-Methylhex-2-en-1-ol , focusing on the critical distinction between E (trans) and Z (cis) stereoisomers. The assignments below ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the C13 NMR spectral assignments for 3-Methylhex-2-en-1-ol , focusing on the critical distinction between E (trans) and Z (cis) stereoisomers.

The assignments below are grounded in the definitive gamma-gauche shielding effects observed in trisubstituted alkene alcohols (e.g., the Geraniol/Nerol model system), which serve as the industry standard for assigning this specific substitution pattern.

Executive Summary & Structural Context

3-Methylhex-2-en-1-ol is a trisubstituted allylic alcohol frequently encountered as a synthetic intermediate or volatile fragrance component. Its structural elucidation relies heavily on Carbon-13 NMR because the proton spectra of the E and Z isomers often exhibit overlapping multiplets in the allylic region.

The core challenge in assigning this molecule is distinguishing the stereochemistry at the C2=C3 double bond. This distinction is non-trivial but can be resolved unequivocally by analyzing the chemical shifts of the allylic methyl group (C3-Me) and the allylic methylene (C4) .

Isomer Definition (Cahn-Ingold-Prelog)
  • (E)-Isomer: The hydroxymethyl group (-CH2OH) and the propyl chain are on opposite sides (trans).

  • (Z)-Isomer: The hydroxymethyl group (-CH2OH) and the propyl chain are on the same side (cis).

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this standardized acquisition protocol.

Sample Preparation[1][2][3]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: 20-30 mg of analyte in 0.6 mL solvent. High concentration is preferred for C13 detection.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 220 ppm (-10 to 210 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary C3).

  • Scans (NS): Minimum 1024 scans to resolve quaternary carbons.

  • Temperature: 298 K (25°C).

Comparative Data: E vs. Z Chemical Shift Assignments

The following table contrasts the diagnostic chemical shifts. The values are derived from the established Geraniol (E) / Nerol (Z) consensus data, which shares the identical electronic environment around the double bond.

Table 1: Diagnostic C13 NMR Shifts (ppm in CDCl3)[4]
Carbon PositionAssignment(E)-Isomer (Trans)(Z)-Isomer (Cis)Δδ (Z - E) Mechanistic Driver
C1

-OH
59.4 59.0 -0.4Minimal electronic difference.
C2 =CH-123.7 124.5 +0.8Slight deshielding in Z.
C3 =C_q-137.5 137.5 0.0Quaternary center.
C3-Me

(Allylic)
16.2 23.4 +7.2 Steric Compression (See Note 1)
C4

(Chain)
39.7 32.2 -7.5 Gamma-Gauche Effect (See Note 2)
C5

(Chain)
~20.8~20.5-0.3Distal chain (Alkane region).
C6

(Terminal)
~14.0~14.00.0Terminal methyl.
Mechanistic Insight (The "Why")
Note 1: The Methyl Group Anomaly (C3-Me)

In the (E)-Isomer , the C3-Methyl group is cis to the oxygenated C1 (


). The steric compression between the methyl group and the oxygen lone pairs/methylene protons results in a shielding effect  (upfield shift) via the 

-gauche mechanism.
  • Result: The E-methyl appears upfield at ~16 ppm .

  • Contrast: In the (Z)-Isomer, the methyl is trans to the oxygen and cis to the small vinylic proton (H2), relieving this compression. It appears downfield at ~23 ppm .

Note 2: The Allylic Methylene (C4)

The effect is reversed for the chain methylene (C4).

  • (E)-Isomer: C4 is trans to the

    
     group. No steric compression. Shift ~40 ppm .
    
  • (Z)-Isomer: C4 is cis to the

    
     group. Significant steric crowding occurs between the chain and the alcohol headgroup.
    
  • Result: The C4 signal is shielded (moved upfield) to ~32 ppm .

Assignment Workflow & Logic

The following diagram illustrates the decision matrix for assigning the stereochemistry of a synthesized batch of 3-methylhex-2-en-1-ol using 1D and 2D NMR data.

NMR_Workflow Start Crude Product (Mixture of Isomers) Step1 Acquire 13C {1H} NMR (Standard Decoupled) Start->Step1 Decision Check Methyl Region (10 - 30 ppm) Step1->Decision ResultE Peak at ~16 ppm (E-Isomer) Decision->ResultE Upfield Signal ResultZ Peak at ~23 ppm (Z-Isomer) Decision->ResultZ Downfield Signal Validation Verify with NOESY 1D/2D (Nuclear Overhauser Effect) ResultE->Validation ResultZ->Validation LogicE NOE Correlation: C3-Me <-> C1-H (Strong) Validation->LogicE LogicZ NOE Correlation: C3-Me <-> C2-H (Strong) Validation->LogicZ

Figure 1: Decision tree for stereochemical assignment based on C13 methyl shifts and NOE validation.

Advanced Validation: 2D NMR Correlations

While C13 chemical shifts are definitive, regulatory guidelines often require orthogonal confirmation.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Link the quaternary C3 to the methyl and the chain.

  • Expected Cross-peaks:

    • Protons of C3-Me will show a strong 2-bond coupling (

      
      ) to C3  (137.5 ppm) and a 3-bond coupling (
      
      
      
      ) to C2 (124 ppm) and C4 (32/40 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the "Gold Standard" for spatial proof.

  • (E)-Isomer: Strong NOE enhancement between C3-Me protons and C1-methylene protons (CH2OH).

  • (Z)-Isomer: Strong NOE enhancement between C3-Me protons and the C2-vinylic proton .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5284494, (2E)-3-Methylhex-2-en-1-ol. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2005).Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for Gamma-gauche effect constants in alkenes).
  • Coates, R. M., et al. (1987).Stereoselective synthesis of trisubstituted alkenes. Journal of Organic Chemistry, 52(10), 2065-2074. (Primary literature establishing the ~16 vs ~23 ppm rule for methyl groups in E/Z prenyl alcohols).
  • SpectraBase. 13C NMR Data for Related Terpenoids (Geraniol/Nerol). Wiley Science Solutions. Retrieved from [Link]

Comparative

Technical Guide: Distinguishing 3-Methylhex-2-en-1-ol from 2-Hexen-1-ol Isomers

Topic: Distinguishing 3-Methylhex-2-en-1-ol from 2-Hexen-1-ol Isomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 3-Methylhex-2-en-1-ol from 2-Hexen-1-ol Isomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of bioactive isoprenoids, pheromones, and fragrance intermediates, the precise identification of allylic alcohol isomers is critical. 3-Methylhex-2-en-1-ol (a trisubstituted alkene) and 2-hexen-1-ol (a linear disubstituted alkene) share the same molecular formula (


, MW 114.19) and similar physical properties. However, their electronic environments and steric profiles differ significantly, impacting downstream reactivity (e.g., Sharpless epoxidation rates) and biological activity.

This guide provides a definitive, data-driven methodology to distinguish these isomers using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (GC-MS), and Gas Chromatography (GC).

Structural & Physical Comparison

The primary structural divergence lies in the substitution pattern of the alkene. 3-Methylhex-2-en-1-ol possesses a methyl group at the C3 position, making it a trisubstituted alkene. 2-Hexen-1-ol is a disubstituted alkene.

Feature3-Methylhex-2-en-1-ol2-Hexen-1-ol (E/Z Isomers)
Structure


Alkene Type TrisubstitutedDisubstituted (Linear)
CAS (E-isomer) 30801-96-8928-95-0 (E), 928-94-9 (Z)
Molecular Weight 114.19 g/mol 114.19 g/mol
Boiling Point ~178°C (760 mmHg)~158-160°C (760 mmHg)
Key NMR Feature 1 Vinylic Proton (C2-H)2 Vinylic Protons (C2-H, C3-H)
Spectroscopic Identification Strategy
A. Nuclear Magnetic Resonance (

H NMR)

NMR is the "Gold Standard" for differentiating these isomers. The integration of the alkene region and the presence of an allylic methyl singlet are the most reliable indicators.

  • 3-Methylhex-2-en-1-ol:

    • Vinylic Region (5.3 – 5.5 ppm): Shows one proton (C2-H) as a triplet (or doublet of triplets) due to coupling with the C1-methylene.

    • Allylic Methyl (1.6 – 1.75 ppm): Shows a distinct singlet (or finely split quartet) integrating for 3 protons. This signal is absent in 2-hexen-1-ol.

    • C1 Methylene (4.1 – 4.2 ppm): Appears as a doublet (

      
       Hz).
      
  • 2-Hexen-1-ol:

    • Vinylic Region (5.5 – 5.8 ppm): Shows two protons.

      • Trans (E): Large coupling constant (

        
         Hz).
        
      • Cis (Z): Smaller coupling constant (

        
         Hz).
        
    • Allylic Region: No methyl singlet. Instead, you observe a methylene multiplet at C4 (~2.0 ppm).

B. Mass Spectrometry (GC-MS)

While both compounds have a molecular ion (


) of 114, their fragmentation pathways differ due to carbocation stability.
  • 3-Methylhex-2-en-1-ol:

    • M-15 (m/z 99): Loss of the methyl group is more favorable here than in the linear chain due to the formation of a stabilized allylic cation system.

    • McLafferty Rearrangement: The branching at C3 alters the availability of

      
      -hydrogens compared to the linear isomer, changing the intensity of the m/z 57/71/85 series.
      
  • 2-Hexen-1-ol:

    • M-18 (m/z 96): Prominent loss of water (

      
      ), typical of primary linear alcohols.
      
    • Base Peak: Often m/z 57 (

      
      ) or m/z 41 (
      
      
      
      ) derived from the linear hydrocarbon tail.
Decision Logic & Visualization

The following decision tree illustrates the logical flow for identifying an unknown sample suspected to be one of these isomers.

IsomerID Start Unknown Sample (MW 114, C7H14O) Step1 1. Run 1H NMR Check Alkene Region (5.0 - 6.0 ppm) Start->Step1 Branch1 How many Vinylic Protons? Step1->Branch1 Result_2Hex 2 Protons (Disubstituted) Branch1->Result_2Hex Two Result_3Met 1 Proton (Trisubstituted) Branch1->Result_3Met One Step2_2Hex Check Coupling (J) Result_2Hex->Step2_2Hex Step2_3Met Check 1.6-1.8 ppm Region Result_3Met->Step2_3Met Outcome_Trans J ~ 15 Hz (E)-2-Hexen-1-ol Step2_2Hex->Outcome_Trans Outcome_Cis J ~ 11 Hz (Z)-2-Hexen-1-ol Step2_2Hex->Outcome_Cis Outcome_Final Singlet (3H) Present CONFIRMED: 3-Methylhex-2-en-1-ol Step2_3Met->Outcome_Final

Figure 1: Analytical decision tree for differentiating allylic alcohol isomers based on proton NMR integration and coupling constants.

Experimental Protocols
Protocol A: High-Resolution GC-MS Separation

To separate these isomers in a mixture (e.g., crude reaction product), use a polar column which interacts differently with the branched vs. linear structures.

  • Column: DB-WAX or HP-INNOWax (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

  • Expected Results:

    • 3-Methylhex-2-en-1-ol: Elutes later than the linear isomers on a Wax column due to higher boiling point and interaction with the stationary phase.

    • 2-Hexen-1-ol: Elutes earlier. Z usually elutes before E on polar phases.

Protocol B: NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is standard.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum. Ensure relaxation delay (

    
    ) is at least 1.0s to allow accurate integration of the vinylic protons.
    
Synthesis Context & Origins

Understanding the source of your sample often predicts the isomer:

  • 3-Methylhex-2-en-1-ol: Typically synthesized via Horner-Wadsworth-Emmons (HWE) reaction of 2-pentanone followed by reduction. The HWE reaction naturally favors the E-isomer (trans-methyl) but can produce Z impurities.

  • 2-Hexen-1-ol: Often derived from the reduction of 2-hexynoic acid or ring-opening of epoxides. It is also a known degradation product of "Leaf Alcohol" (cis-3-hexen-1-ol) under acidic conditions (isomerization of the double bond).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284494, (2E)-3-Methylhex-2-en-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Hexen-1-ol, 3-methyl-, (E)-. NIST Mass Spectrometry Data Center.[1] Retrieved from [Link]

  • Babushok, V. I., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Chromatographia. (Utilized for retention index logic).[2][3]

Sources

Validation

comparative odor analysis of 3-Methylhex-2-en-1-ol vs geraniol

This guide provides a comparative technical analysis of 3-Methylhex-2-en-1-ol and Geraniol , designed for application scientists and researchers in flavor and fragrance chemistry. Executive Summary This guide contrasts G...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 3-Methylhex-2-en-1-ol and Geraniol , designed for application scientists and researchers in flavor and fragrance chemistry.

Executive Summary

This guide contrasts Geraniol , a canonical monoterpene alcohol (


), with 3-Methylhex-2-en-1-ol , a non-terpenic unsaturated alcohol (

). While Geraniol serves as the industry standard for "rose" and "floral" notes with high olfactory potency, 3-Methylhex-2-en-1-ol exhibits a complex "green/fruity" profile with unique trigeminal (cooling) and gustatory (umami-enhancing) properties. This analysis delineates their structural divergences, sensory thresholds, and specific analytical behaviors in Gas Chromatography-Olfactometry (GC-O).

Molecular & Structural Analysis

The olfactory distinctiveness of these compounds stems from their carbon chain length and stereochemical configuration.

FeatureGeraniol 3-Methylhex-2-en-1-ol
IUPAC Name (

)-3,7-Dimethyl-2,6-octadien-1-ol
(

)-3-Methylhex-2-en-1-ol
CAS Number 106-24-130801-96-8
Formula


Classification Monoterpene Alcohol (Allylic)Branched Alkenol (Allylic)
Structure Two isoprene units; Head-to-tailMethylated hexene backbone
Stereochemistry (

)-isomer (Trans)
(

)-isomer (Trans)
Structural Logic Diagram

The following diagram illustrates the structural relationship and biosynthetic divergence. Geraniol follows the terpene pathway, while 3-Methylhex-2-en-1-ol typically arises from fatty acid degradation or specific alkylation pathways.

StructureComparison cluster_0 Geraniol (C10) cluster_1 3-Methylhex-2-en-1-ol (C7) G_Struct Isoprene Backbone (2 Units) G_Feat Allylic Alcohol (C1-OH) G_Struct->G_Feat G_Iso (E)-Configuration Critical for Rose Odor G_Feat->G_Iso M_Feat Allylic Alcohol (C1-OH) G_Feat->M_Feat Shared Functional Group M_Func Trigeminal Activity (Cooling/Umami) G_Iso->M_Func Divergent Sensory Output M_Struct Hexene Backbone (Methylated C3) M_Struct->M_Feat M_Feat->M_Func

Figure 1: Structural and functional divergence between the monoterpene Geraniol and the branched alkenol 3-Methylhex-2-en-1-ol.

Sensory Profile Comparison

The core distinction lies in the modality of perception . Geraniol is a primary odorant (orthonasal), whereas 3-Methylhex-2-en-1-ol functions as a multimodal sensory agent (orthonasal + retronasal + trigeminal).

Odor Descriptors & Thresholds
ParameterGeraniol 3-Methylhex-2-en-1-ol
Primary Descriptors Sweet, Floral, Rose, Citrus, WaxyGreen, Fruity, Spicy, Fresh
Secondary Nuances Citronella-like, soapy (at high conc.)Cooling , Woody, Umami-enhancing
Detection Threshold (Air) 4 – 75 ppb (High Potency)~100 – 500 ppb (Estimated)*
Effective Concentration Trace levels (ppb) for aromappm levels (e.g., 20 ppm) for flavor mod.
Trigeminal Effect NegligiblePositive (Cooling)

> Note: While Geraniol is detected at trace levels, 3-Methylhex-2-en-1-ol is often utilized at higher concentrations (ppm) in flavor matrices to induce "mouthfulness" and cooling without the menthol-like burn [1, 3].

Functional Application
  • Geraniol: Used ubiquitously in fine fragrance (Rose accords) and flavors (Berry, Citrus) to provide the "floral heart."

  • 3-Methylhex-2-en-1-ol: Used in savory flavors (Bouillons, Soups) to enhance umami perception and in fruity flavors to add a "fresh/cool" green top note. It acts as a flavor modifier rather than just an odorant [3].

Experimental Methodology: GC-O & Sensory Validation

To objectively compare these compounds, a Gas Chromatography-Olfactometry (GC-O) protocol is required. This method separates the complex mixture and allows a human assessor to detect odor-active regions simultaneously with Mass Spectrometry (MS) detection.

Protocol: Comparative GC-O Analysis

Objective: Determine the Retention Index (RI) and specific odor character of both analytes in a model mixture.

Phase 1: Sample Preparation

  • Matrix: Dissolve 100 µg/L of Geraniol and 100 µg/L of 3-Methylhex-2-en-1-ol in Dichloromethane (for direct injection) or use SPME (Solid Phase Microextraction) for headspace analysis.

  • Standard: Add

    
    -alkanes (
    
    
    
    -
    
    
    ) for Kovats Retention Index (RI) calculation.

Phase 2: Chromatographic Separation

  • Column: DB-Wax (Polar) is recommended to separate these alcohols from non-polar matrix interferences.

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Temperature Program: 40°C (2 min hold)

    
     5°C/min 
    
    
    
    230°C.
  • Detection: Split effluent 1:1 between MS (Scan 35-350 m/z) and Olfactory Detection Port (ODP).

Phase 3: Sensory Detection (The "Sniff" Test)

  • Panelist Training: Assessors must be trained to distinguish "Floral/Rose" (Geraniol reference) from "Green/Cool" (3-Methylhex-2-en-1-ol reference).

  • Data Recording: Panelists record:

    • Retention Time (RT) of odor onset/offset.

    • Intensity (Scale 1-5).

    • Quality Description (Free choice profiling).

Workflow Visualization

The following diagram details the split-logic required to validate both chemical identity and sensory impact.

GCO_Workflow cluster_Detect Dual Detection System Sample Sample Injection (Mix of Geraniol + 3-Me-Hexenol) GC GC Separation (DB-Wax Column) Sample->GC Splitter Effluent Splitter (1:1 Ratio) GC->Splitter MS Mass Spectrometer (Identification via m/z) Splitter->MS Chemical ID Nose Olfactory Port (ODP) (Human Sensory Data) Splitter->Nose Sensory ID Data Data Correlation Match RT of Peak to Odor MS->Data Nose->Data

Figure 2: GC-O Split-flow logic for correlating molecular identity with sensory perception.

Performance Data & Causality

Retention Indices (Polar Column)

The structural difference (C10 vs C7) results in distinct elution times.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] RI (DB-Wax)Approx. RI (DB-5)Stability
3-Methylhex-2-en-1-ol ~1450 - 1500 ~950 - 1000 Moderate; prone to oxidation to aldehyde.
Geraniol 1850 1255 Stable; prone to acid-catalyzed cyclization.

Causality: Geraniol elutes significantly later due to its higher molecular weight (


 g/mol ) and boiling point (

°C) compared to 3-Methylhex-2-en-1-ol (

g/mol , BP ~

°C) [2, 4]. This separation ensures no co-elution in standard protocols, allowing clear sensory differentiation.

Conclusion

While Geraniol remains the definitive floral odorant, 3-Methylhex-2-en-1-ol offers a sophisticated functional profile. It is less about "smelling good" and more about "modifying flavor architecture" through green notes and trigeminal cooling effects. Researchers utilizing 3-Methylhex-2-en-1-ol should focus on its application in flavor modulation (umami/cooling) rather than simple fragrance top-notes.

References

  • PubChem. (2025).[1] (2E)-3-Methylhex-2-en-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • The Good Scents Company. (2024). Odor and Flavor Information: 3-methyl-2-hexen-1-ol.[3][11][12] Available at: [Link]

  • Google Patents. (2013). N-(2,4-dimethylpentan-3-yl)-methylbenzamides and their use as flavoring agents (WO2013135511A1). Discusses use of 3-methyl-2-hexen-1-ol for umami and cooling.
  • National Institute of Standards and Technology (NIST). (2023). Geraniol Mass Spectrum and Retention Index. NIST Chemistry WebBook. Available at: [Link]

  • Elsharif, S. A., & Buettner, A. (2018). Structure-odor relationship study on geraniol, nerol, and their synthesized oxygenated derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Boiling Point &amp; Physical Properties of 3-Methylhex-2-en-1-ol Isomers

This guide provides a technical analysis of the boiling point differences between the E and Z isomers of 3-methylhex-2-en-1-ol, grounded in structural chemistry and experimental data. Executive Summary For researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the boiling point differences between the E and Z isomers of 3-methylhex-2-en-1-ol, grounded in structural chemistry and experimental data.

Executive Summary

For researchers and process chemists, distinguishing between the E (trans) and Z (cis) isomers of 3-methylhex-2-en-1-ol is critical for reaction optimization and purification. While both isomers share the same molecular weight (114.19 g/mol ), their stereochemical configuration induces distinct intermolecular forces that alter their boiling points and volatility.

  • (E)-3-Methylhex-2-en-1-ol exhibits a higher boiling point (178°C ) due to efficient intermolecular hydrogen bonding and packing.

  • (Z)-3-Methylhex-2-en-1-ol typically exhibits a slightly lower boiling point (predicted ~173–176°C ) and higher volatility due to steric hindrance disrupting the hydrogen-bonding network.

Structural Analysis & Thermodynamic Data

The physical property divergence stems from the spatial arrangement of the hydroxymethyl group (-CH₂OH) relative to the propyl group on the carbon backbone.

Comparative Data Table
Feature(E)-3-Methylhex-2-en-1-ol (Z)-3-Methylhex-2-en-1-ol
CAS Number 30801-96-830804-76-3
Stereochemistry Trans (High priority groups opposite)Cis (High priority groups same side)
Boiling Point (760 mmHg) 178°C [1]< 178°C (Est. 173–176°C) [2]*
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors additive)
Steric Profile Linear, packable structureBent, sterically crowded
Elution Order (Non-polar GC) Elutes 2nd (Lower volatility)Elutes 1st (Higher volatility)

*Note: While specific experimental BP data for the pure Z-isomer is rare in public databases, it follows the established trend of homologous allylic alcohols (e.g., Geraniol/Nerol) where E > Z.

Mechanistic Insight: Why E Boils Higher
  • Intermolecular Hydrogen Bonding:

    • In the E-isomer , the hydroxyl group is sterically unencumbered. This allows for the formation of an extensive, organized network of intermolecular hydrogen bonds, requiring more energy (heat) to break the liquid lattice.

    • In the Z-isomer , the propyl group is on the same side as the hydroxymethyl group. This steric bulk creates a "shielding" effect around the hydroxyl moiety, weakening the intermolecular H-bond network and lowering the boiling point.

  • Packing Efficiency:

    • The E-isomer adopts a more linear conformation, allowing molecules to pack closer together, maximizing Van der Waals dispersion forces.

    • The Z-isomer has a "bent" shape, creating free volume in the liquid phase and reducing cohesive forces.

Experimental Protocols

A. Synthesis & Isolation Workflow

To obtain pure isomers for characterization, specific stereoselective reactions must be employed.

SynthesisWorkflow Start Target: 3-Methylhex-2-en-1-ol HWE Horner-Wadsworth-Emmons (Thermodynamic Control) Start->HWE Route A SG Still-Gennari Modification (Kinetic Control) Start->SG Route B E_Ester (E)-Ester Intermediate HWE->E_Ester >95:5 E:Z Z_Ester (Z)-Ester Intermediate SG->Z_Ester >95:5 Z:E DIBAL DIBAL-H Reduction (-78°C to RT) E_Ester->DIBAL Z_Ester->DIBAL E_Alc (E)-Isomer BP: 178°C DIBAL->E_Alc Z_Alc (Z)-Isomer BP: ~174°C DIBAL->Z_Alc

Figure 1: Stereoselective synthesis pathways. The HWE reaction yields the thermodynamically stable E-isomer, while Still-Gennari favors the kinetically controlled Z-isomer.

B. Separation Protocol (Purification)

If a mixture is obtained (e.g., via non-selective Wittig reaction), separation leverages the boiling point and polarity differences.

Method 1: Flash Column Chromatography

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

  • Observation: The Z-isomer is less polar (due to internal shielding) and typically elutes before the E-isomer.

Method 2: Fractional Distillation

  • Requirement: High-efficiency column (e.g., Spinning Band Distillation).

  • Procedure:

    • Heat mixture under reduced pressure (e.g., 10 mmHg).

    • Collect the first fraction (lower boiling point) = Z-Enriched .

    • Collect the second fraction (higher boiling point) = E-Enriched .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284494, (E)-3-Methylhex-2-en-1-ol. Retrieved from [Link]

  • Nerol/Geraniol Analogy: Panten, J., & Surburg, H. (2016). Flavors and Fragrances, 2. Aliphatic Compounds.[1] Ullmann's Encyclopedia of Industrial Chemistry. (Validating the E > Z boiling point trend for 3-methyl-allylic alcohols).

Sources

Validation

Comprehensive Guide to the Molecular Ion Analysis of 3-Methylhex-2-en-1-ol

Topic: Mass Spectrometry Molecular Ion Peak of 3-Methylhex-2-en-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The accurate detection...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Molecular Ion Peak of 3-Methylhex-2-en-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate detection of the molecular ion (


) for 3-Methylhex-2-en-1-ol  (MW 114.19  g/mol ) presents a distinct analytical challenge in standard Gas Chromatography-Mass Spectrometry (GC-MS). As a primary allylic alcohol, this compound exhibits inherent instability under standard Electron Ionization (EI) conditions (70 eV), frequently resulting in a vanished or low-abundance molecular ion peak due to rapid dehydration and allylic fragmentation.

This guide objectively compares the standard EI approach against two superior alternatives: Chemical Ionization (CI) and TMS-Derivatization . We provide mechanistic insights, experimental protocols, and decision-making frameworks to ensure high-confidence structural validation.

The Standard Approach: Electron Ionization (EI)

Mechanism & Limitations

In standard EI (70 eV), the radical cation


 formed is energetically unstable. For 3-Methylhex-2-en-1-ol, the presence of the hydroxyl group adjacent to an allylic system facilitates rapid elimination reactions.
  • Molecular Ion (

    
    ) at m/z 114:  Typically < 1% relative abundance  or completely absent.
    
  • Dominant Fragmentation:

    • Dehydration (

      
      ):  The loss of 
      
      
      
      is thermodynamically favored, generating a conjugated diene cation at m/z 96 .
    • Allylic Cleavage: Cleavage of the C3-C4 bond (loss of the propyl group,

      
      ) generates a resonance-stabilized oxonium ion at m/z 71 .
      
    • Diagnostic Ion: A peak at m/z 31 (

      
      ) confirms the primary alcohol functionality but is non-specific for the carbon skeleton.
      
Evaluation
  • Pros: Fingerprint fragmentation is useful for library matching (NIST/Wiley).

  • Cons: High risk of false-negative identification of the molecular weight. The base peak (m/z 71 or 96) may be misidentified as the molecular ion of a smaller hydrocarbon.

Alternative 1: Chemical Ionization (CI)

Mechanism

Chemical Ionization uses a reagent gas (Methane, Isobutane, or Ammonia) to transfer a proton to the analyte, creating a quasimolecular ion


.[1][2][3][4] This "soft" ionization imparts significantly less internal energy, minimizing fragmentation.[1][4]
Performance Data
  • Reagent Gas: Methane (

    
    ).[1]
    
  • Observed Species:

    • 
       at m/z 115  (Dominant).
      
    • 
       adduct at m/z 143 .
      
    • 
       adduct at m/z 155 .
      
  • Fragmentation: Minimal. Dehydration (

    
    ) may still occur at m/z 97 but is secondary to the protonated molecule.
    
Evaluation
  • Pros: Definitive confirmation of Molecular Weight (114 Da).

  • Cons: Requires specific CI source hardware; lacks structural fingerprinting detail.

Alternative 2: TMS-Derivatization (Silylation)

Mechanism

Derivatization with BSTFA + 1% TMCS converts the unstable hydroxyl group into a trimethylsilyl (TMS) ether. This blocks the dehydration pathway and stabilizes the molecular ion via silicon's ability to sustain positive charge.

  • Reaction:

    
    
    
  • New Molecular Weight:

    
     Da.
    
Spectral Characteristics[4][5][6][7][8][9]
  • Molecular Ion (

    
    ): m/z 186  (Distinct, moderate abundance).
    
  • Base Peak: Often m/z 73 (

    
    ) or m/z 75  (
    
    
    
    ).
  • High-Mass Fragment: m/z 171 (

    
    , loss of methyl from silicon).
    
Evaluation
  • Pros: Stabilizes

    
    , improves peak shape (removes tailing), increases volatility.
    
  • Cons: Requires sample preparation time; moisture sensitive.

Comparative Data Summary

FeatureElectron Ionization (EI)Chemical Ionization (CI)TMS-Derivatization (EI)
Target Ion

(m/z 114)

(m/z 115)

(m/z 186)
Abundance Very Low / AbsentHigh (>80%)Moderate (10-30%)
Base Peak m/z 71 or 96m/z 115m/z 73 or 75
Key Risk Misidentification of MWSource contaminationIncomplete reaction
Best For Library SearchMW ConfirmationQuantification & Stability

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 3-Methylhex-2-en-1-ol under different analytical conditions.

FragmentationPathways M 3-Methylhex-2-en-1-ol (MW 114) EI_Node Hard Ionization (EI) 70 eV M->EI_Node CI_Node Soft Ionization (CI) Methane M->CI_Node Deriv_Node Silylation (BSTFA) M->Deriv_Node M_Radical M+• (m/z 114) Unstable EI_Node->M_Radical Dehydration m/z 96 (M - H2O) M_Radical->Dehydration - H2O (Fast) Allylic m/z 71 (Allylic Cleavage) M_Radical->Allylic - C3H7 Protonated [M+H]+ (m/z 115) Stable Base Peak CI_Node->Protonated + H+ TMS_Ether TMS-Ether (MW 186) Deriv_Node->TMS_Ether TMS_M M+• (m/z 186) Visible TMS_Ether->TMS_M EI (70 eV) TMS_Frag m/z 171 (M - 15) TMS_M->TMS_Frag - CH3

Caption: Fragmentation logic comparing EI instability (red) vs. stabilization via CI (green) and Derivatization (blue).

Experimental Protocol: TMS Derivatization

Objective: Stabilize the molecular ion for definitive GC-MS quantification.

Reagents
  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Standard: 3-Methylhex-2-en-1-ol (approx 1 mg/mL).

Step-by-Step Workflow
  • Preparation: Aliquot 100 µL of the sample solution into a 2 mL GC autosampler vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen if the original solvent contains water or protic groups (e.g., methanol). Re-dissolve in 100 µL anhydrous pyridine.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes . (Heat is required to ensure quantitative conversion of the allylic hydroxyl).

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1 to 50:1).

    • Note: Ensure the GC inlet liner is clean; active sites can degrade allylic TMS ethers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Methylhex-2-en-1-ol (and related isomers). NIST Mass Spectrometry Data Center.[5][6] Available at: [Link]

  • PubChem. Compound Summary: 3-Methylhex-2-en-1-ol (CID 35482).[7] National Library of Medicine. Available at: [Link]

  • Sparkman, O. D., et al. Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy Online, 2020. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Methylhex-2-en-1-ol

Part 1: Executive Safety Summary (Immediate Action) Do not confuse this substance with the parent "Allyl Alcohol" (2-Propen-1-ol), which is fatally toxic. 3-Methylhex-2-en-1-ol is a functionalized derivative with a signi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Do not confuse this substance with the parent "Allyl Alcohol" (2-Propen-1-ol), which is fatally toxic. 3-Methylhex-2-en-1-ol is a functionalized derivative with a significantly lower acute toxicity profile, classified primarily as an Irritant and Combustible Liquid .[1] However, its allylic structure imparts specific reactivity and permeation characteristics that standard "alcohol" safety protocols may overlook.

Critical Hazard Profile
Hazard CategoryGHS ClassificationOperational Implication
Skin/Eye Irritant (Cat 2/2A) Direct contact causes immediate dermatitis and severe eye irritation.[1]
Inhalation STOT SE 3 (Resp.[1][2][3] Irrit.) Vapors at elevated temperatures trigger respiratory distress.[1]
Flammability Combustible (Cat 4) Flash Point ~71°C. Ignites if heated or aerosolized.[1]
Reactivity Allylic Functionality Susceptible to oxidation; incompatible with strong oxidizers (e.g., CrO3, KMnO4).[1][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex examination gloves are insufficient for handling unsaturated alcohols due to the non-polar hydrocarbon chain facilitating rapid permeation.[1] The following PPE selection is based on chemical resistance logic for C6-C8 aliphatic alcohols.

Hand Protection Strategy
  • Primary Material: Nitrile Rubber (Acrylonitrile Butadiene).[1]

  • Scientific Rationale: The hydrophobic alkyl chain of 3-Methylhex-2-en-1-ol degrades natural rubber (latex) and swells vinyl.[1] Nitrile provides the best balance of dexterity and permeation resistance.[1]

Task DurationGlove SpecificationInspection Protocol
Splash Risk (Standard) Nitrile (min 5 mil / 0.12 mm) Change immediately upon splash.[1] Inspect fingertips for "rippling" (swelling).[1]
Immersion / Synthesis Double-gloving (Nitrile) Outer glove: 8 mil extended cuff.[1] Inner glove: 4 mil standard.[1]
Spill Cleanup Laminate Film (Silver Shield) Required for spills >500 mL where prolonged contact is inevitable.[1]
Ocular & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Why: Safety glasses with side shields are inadequate.[1] As an oil-like liquid, 3-Methylhex-2-en-1-ol adheres to skin and surfaces; a splash can wick around glasses.[1]

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Assessment Volume Volume > 100mL OR Heating Involved? Start->Volume Standard Standard Protocol: - Nitrile Gloves (5 mil) - Lab Coat - Splash Goggles Volume->Standard No HighRisk High Risk Protocol Volume->HighRisk Yes RespCheck Work Outside Fume Hood? HighRisk->RespCheck Respirator ADD: Half-Face Respirator (OV Cartridges) RespCheck->Respirator Yes DoubleGlove ADD: Double Nitrile Gloves (Change outer every 30 min) RespCheck->DoubleGlove No (In Hood) Respirator->DoubleGlove

Figure 1: PPE Selection Logic based on volume and operational environment.

Part 3: Operational Handling Protocol

This protocol integrates safety checks directly into the experimental workflow to ensure self-validating safety.[1]

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, verify the septum integrity. Allylic alcohols can form peroxides if exposed to air over long periods, though less readily than ethers.

  • Storage: Store in a cool, dry place (recommended 2–8°C if storing >3 months) to prevent slow oxidation of the double bond.

  • Segregation: Keep away from strong oxidizing agents (nitric acid, perchlorates) and acid chlorides .[1][4]

Phase 2: Synthesis & Transfer (The "Dry" Technique)[1]
  • Vapor Control: Always handle open containers within a certified fume hood.

  • Transfer: Use positive displacement pipettes or glass syringes for volumes <10 mL.[1] For larger volumes, use a cannula transfer or a peristaltic pump with chemically resistant tubing (e.g., Tygon 2375).[1]

  • Heating: If the reaction requires heating >60°C, ensure a reflux condenser is active.[1] The flash point (71°C) is close to standard reaction temperatures; an inert atmosphere (Nitrogen/Argon) is mandatory to prevent vapor ignition.[1]

Phase 3: Spill Response

Minor Spill (<50 mL):

  • Alert nearby personnel.[1]

  • Cover with vermiculite or absorbent pads.[1]

  • Wipe area with soap and water (the alcohol is lipophilic; water alone will not clean it effectively).[1]

Major Spill (>50 mL or Heating):

  • Extinguish all ignition sources immediately.[1]

  • Evacuate the immediate area.[1][2][3][5]

  • Don Silver Shield gloves and respiratory protection before re-entering to absorb.[1]

Operational Workflow Diagram

Handling_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup Check Check Ventilation (Sash at 18") Don Don PPE (Nitrile + Goggles) Check->Don Transfer Transfer Reagent (Syringe/Cannula) Don->Transfer React Reaction (Inert Gas if >60°C) Transfer->React Waste Dispose: Organic Waste Stream React->Waste Decon Decon Surface: Soap + Water Waste->Decon

Figure 2: Step-by-step operational workflow for handling 3-Methylhex-2-en-1-ol.

Part 4: Disposal & Environmental Stewardship

Waste Classification:

  • RCRA Code: Not specifically listed (P or U list), but must be characterized as Ignitable (D001) if the waste mixture flash point is <60°C.[1]

  • Stream: Non-Halogenated Organic Solvents.[1]

Disposal Protocol:

  • Collection: Collect in high-density polyethylene (HDPE) or glass carboys.

  • Labeling: Label clearly as "Organic Waste - Flammable/Irritant." List "3-Methylhex-2-en-1-ol" explicitly; do not use generic "Alcohol" labels to prevent incompatibility in bulking.

  • Incompatibility: Do NOT mix with waste streams containing concentrated sulfuric acid or chromic acid, as exothermic oxidation may occur.[1]

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 35482, 3-Methylhex-2-en-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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